Ferene-S
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O8S2.2Na/c21-29(22,23)12-6-4-10(27-12)14-15(11-5-7-13(28-11)30(24,25)26)19-20-16(18-14)9-3-1-2-8-17-9;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLSEFOVPQFJBB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(O3)S(=O)(=O)[O-])C4=CC=C(O4)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000589 | |
| Record name | Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79551-14-7 | |
| Record name | Ferene-S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5',5''-disulfonic acid disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ferene-S: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferene-S, with the systematic name 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt, is a highly sensitive and water-soluble chromogenic reagent primarily utilized for the spectrophotometric determination of iron.[1][2][3][4] Its remarkable affinity and specificity for ferrous iron (Fe²⁺), forming a stable, intensely colored blue complex, make it an invaluable tool in diverse research and clinical applications.[1][5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the application of this compound in quantifying iron in various biological matrices. While this compound itself is not directly implicated in cellular signaling pathways, its utility in accurately measuring iron levels is crucial for investigating iron-dependent signaling processes, such as ferroptosis and the regulation of iron-sulfur cluster-containing proteins.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a triazine core substituted with pyridyl and furyl groups, the latter of which are sulfonated to enhance water solubility.
Chemical Structure:
Caption: Chemical structure of this compound.
| Identifier | Value |
| IUPAC Name | disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate |
| Synonyms | 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt, Ferene |
| CAS Number | 79551-14-7 |
| Molecular Formula | C₁₆H₈N₄Na₂O₈S₂ |
| Molecular Weight | 494.37 g/mol [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in aqueous-based biological assays.
| Property | Value | Reference |
| Appearance | Yellow crystalline powder | [7] |
| Solubility | Water: 50 mg/mL | [8] |
| DMSO: 100 mg/mL (with sonication) | [9] | |
| Ethanol, Methanol | Low to negligible (inferred from structure) | |
| Molar Absorptivity (ε) | 35,194 ± 831 M⁻¹cm⁻¹ at 595 nm (Fe²⁺ complex) | [10] |
| Formation Constant (log K) with Fe²⁺ | 14.9 | [11] |
| Optimal pH for Fe²⁺ Complexation | 3 - 6 | [11] |
| pKa | Data not available |
Role in the Study of Iron-Related Signaling Pathways
This compound is not a direct participant in cellular signaling. Instead, it is a critical analytical tool for quantifying iron, a key element in various signaling pathways. The accurate measurement of cellular and subcellular iron pools using this compound can provide significant insights into the following processes:
-
Ferroptosis: This is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[6][8][12] The this compound assay can be used to monitor the changes in the labile iron pool that are critical for the initiation and execution of ferroptosis.
-
Iron-Sulfur (Fe-S) Cluster Biogenesis: Fe-S clusters are essential cofactors for numerous proteins involved in electron transport, DNA repair, and metabolic regulation.[2][5] The determination of cellular iron content with this compound is fundamental in studies of the intricate machinery of Fe-S cluster assembly and trafficking.
-
Reactive Oxygen Species (ROS) Signaling: The Fenton reaction, which generates highly reactive hydroxyl radicals from hydrogen peroxide and ferrous iron, is a significant source of cellular ROS.[4][13] By quantifying the available ferrous iron, the this compound assay helps in assessing the potential for ROS generation and its impact on signaling cascades.
Experimental Protocols
The following are detailed methodologies for the quantification of iron using this compound in various sample types.
Quantification of Intracellular Iron in Cultured Cells
This protocol is adapted for the measurement of iron in cell lysates.[1][10]
Caption: Workflow for intracellular iron quantification.
Methodology:
-
Cell Harvesting and Lysis:
-
Harvest a known number of cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet with a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Iron Release and Reduction:
-
To the supernatant (cell lysate), add an equal volume of a releasing agent (e.g., 1 M HCl) and incubate to release iron from proteins.
-
Add a reducing agent (e.g., 10% ascorbic acid) to reduce Fe³⁺ to Fe²⁺.
-
-
Colorimetric Reaction:
-
Add this compound solution to a final concentration of approximately 1.5 mM.
-
Incubate at room temperature for at least 10 minutes to allow for full color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 593 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of an iron standard (e.g., FeCl₃ or (NH₄)₂Fe(SO₄)₂).
-
Calculate the iron concentration in the sample by comparing its absorbance to the standard curve.
-
Quantification of Iron in Serum or Plasma
This protocol is designed for the determination of total iron in serum or plasma samples.[2][5][6]
Caption: Workflow for serum/plasma iron quantification.
Methodology:
-
Reagent Preparation:
-
Prepare an iron-releasing buffer (e.g., 0.5 M acetate buffer, pH 4.5).
-
Prepare a reducing solution (e.g., 1 M ascorbic acid).
-
Prepare a this compound solution (e.g., 5 mM in water).
-
-
Assay Procedure:
-
In a microplate well or cuvette, mix the serum/plasma sample with the iron-releasing buffer.
-
Add the reducing solution and incubate for 5-10 minutes at room temperature to ensure complete reduction of Fe³⁺.
-
Add the this compound solution and mix.
-
Incubate for a further 10 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Calculate the iron concentration against a standard curve prepared with a certified iron standard.
-
Quantification of Iron in Nanoparticle Suspensions
This protocol is optimized for measuring the iron content in iron oxide nanoparticle suspensions.[1][10][11]
Caption: Workflow for nanoparticle iron quantification.
Methodology:
-
Nanoparticle Digestion:
-
Aliquot a known volume or mass of the nanoparticle suspension.
-
Add a strong acid (e.g., concentrated HCl or HNO₃) to digest the nanoparticles and release the iron.
-
Heat the mixture (e.g., at 60-90°C) until the solution is clear, indicating complete dissolution.
-
-
Neutralization and Reduction:
-
Cool the solution to room temperature.
-
Carefully neutralize the acidic solution with a base (e.g., NaOH) to a pH of approximately 4-5.
-
Add a reducing agent to convert all iron to the ferrous state.
-
-
Colorimetric Analysis:
-
Add the this compound solution and measure the absorbance at 593 nm after color development.
-
-
Calculation:
-
Determine the iron concentration from a standard curve and express it as mass of iron per volume or mass of the original nanoparticle suspension.
-
Conclusion
This compound is a robust and highly sensitive reagent that has become a staple in laboratories studying iron metabolism and related cellular processes. Its well-characterized properties and straightforward application make it an indispensable tool for researchers in cell biology, biochemistry, and drug development. The detailed protocols provided in this guide offer a solid foundation for the accurate and reliable quantification of iron in a variety of research contexts, thereby facilitating a deeper understanding of the critical role of iron in health and disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. sclavodiagnostics.com [sclavodiagnostics.com]
- 6. biolabo.fr [biolabo.fr]
- 7. fcad.com [fcad.com]
- 8. scribd.com [scribd.com]
- 9. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 10. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Colorimetric Iron Quantification Assay [protocols.io]
- 13. biolabo.fr [biolabo.fr]
Ferene-S: A Technical Guide to the Mechanism of Action in Iron Chelation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of Ferene-S as a highly sensitive and specific chromogenic chelator for ferrous iron (Fe²⁺). It provides a comprehensive overview of the underlying chemistry, quantitative performance metrics, and detailed experimental protocols for its application in various research and development settings.
Core Mechanism of Action
This compound, a sulfonated derivative of a triazine, functions as a high-affinity chelator for ferrous iron. The chelation process involves the formation of a stable, intensely colored coordination complex. The fundamental steps of this mechanism are:
-
Reduction of Ferric Iron: In biological and environmental samples, iron often exists in its ferric (Fe³⁺) state. To be chelated by this compound, Fe³⁺ must first be reduced to its ferrous (Fe²⁺) form. This is typically achieved by including a reducing agent, such as ascorbic acid, in the assay buffer.[1][2][3]
-
Chelation by this compound: Three molecules of this compound coordinate with a single ferrous ion (Fe²⁺) in a tridentate fashion. The nitrogen atoms within the triazine and pyridine rings of the this compound molecule donate lone pairs of electrons to form strong coordinate bonds with the ferrous ion. This results in the formation of a stable [Fe(this compound)₃]²⁺ complex.
-
Chromogenic Shift: The formation of the [Fe(this compound)₃]²⁺ complex results in a significant shift in the absorbance spectrum, producing a deep blue color. This color change is the basis for the spectrophotometric quantification of iron. The complex exhibits a maximum absorbance at a wavelength of approximately 593-595 nm.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the this compound iron chelation assay.
Table 1: Spectrophotometric Properties of the this compound-Iron Complex
| Parameter | Value | Reference(s) |
| Maximum Absorbance (λmax) | 593 - 595 nm | [4][5] |
| Molar Absorptivity (ε) | ~35,194 M⁻¹cm⁻¹ | [4] |
| Molar Absorptivity (ε) | > 34,000 M⁻¹cm⁻¹ | [6] |
Table 2: Comparative Analysis with Ferrozine
| Feature | This compound | Ferrozine | Reference(s) |
| Molar Absorptivity (ε) | ~35,194 M⁻¹cm⁻¹ | ~27,626 M⁻¹cm⁻¹ | [4] |
| Sensitivity | Higher | Lower | [3][4] |
| Maximum Absorbance (λmax) | 593 - 595 nm | 560 nm | [4] |
Experimental Protocols
This section outlines a generalized experimental protocol for the quantification of iron using this compound. Specific adaptations may be required depending on the sample matrix.
Reagent Preparation
-
Iron Releasing and Reducing Solution:
-
Acetate Buffer: Prepare a 0.4 M ammonium acetate buffer and adjust the pH to approximately 4.3-4.5.[1][4] This acidic condition facilitates the release of iron from transferrin and other binding proteins.[1][2]
-
Reducing Agent: Dissolve L-ascorbic acid in the acetate buffer to a final concentration of 0.2 M.[4] This solution should be prepared fresh to ensure its reducing capacity.
-
-
This compound Solution:
-
Prepare a stock solution of this compound (e.g., 5 mM) in deionized water.[4]
-
-
Working Solution:
-
Combine the iron releasing and reducing solution with the this compound stock solution. A common final concentration for this compound in the working solution is 5 mM.[4]
-
-
Iron Standard Curve:
-
Prepare a series of iron standards (e.g., using FeCl₃) with concentrations ranging from 0 to 4.0 µg/mL.[4] These standards should be prepared in the same matrix as the samples where possible.
-
Sample Preparation
-
Serum/Plasma: Samples can often be directly added to the working solution.[1][2]
-
Cell Lysates/Tissues: Homogenize samples in an appropriate buffer. For total iron determination, an acid digestion step may be necessary to liberate iron from all cellular components. A typical procedure involves heating the sample in concentrated nitric acid (e.g., 2 hours at 70°C), followed by cooling and neutralization before adding the working solution.[4][7]
-
Iron Oxide Nanoparticles: Samples can be added directly to the working solution for an overnight incubation, or a more rapid acid digestion can be performed.[4]
Assay Procedure
-
Add a defined volume of the prepared sample or iron standard to the working solution.
-
Incubate the mixture at room temperature. For samples where iron is readily available, a short incubation of 5-30 minutes may be sufficient.[1] For more complex matrices like those containing nanoparticles, a longer incubation (e.g., overnight) may be required to ensure complete iron release and chelation.[4]
-
Measure the absorbance of the solution at 593-595 nm using a spectrophotometer or a 96-well plate reader.[4][5]
-
Subtract the absorbance of a reagent blank (working solution without any sample).
-
Determine the iron concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
The following diagrams illustrate the key processes in this compound iron chelation.
Caption: Mechanism of this compound iron chelation.
Caption: Experimental workflow for this compound iron assay.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. biolabo.fr [biolabo.fr]
- 3. bioanalytic.de [bioanalytic.de]
- 4. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. fcad.com [fcad.com]
- 7. researchgate.net [researchgate.net]
The Ferene-S-Iron Complex: A Comprehensive Technical Guide to its Molar Absorptivity and Application in Iron Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molar absorptivity of the Ferene-S-iron complex, a critical parameter for the accurate quantification of iron in biological and pharmaceutical research. Detailed experimental protocols for the colorimetric determination of iron using this compound are presented, alongside a visual representation of the experimental workflow.
Quantitative Data Summary
The molar absorptivity of the this compound-iron(II) complex is a key factor in its sensitivity as a chromogenic reagent for iron determination. The complex exhibits a strong absorbance in the visible spectrum, allowing for precise measurement even at low iron concentrations. A summary of reported molar absorptivity values is presented in the table below.
| Molar Absorptivity (ε) | Wavelength (λmax) | Reference |
| 34,500 L·cm⁻¹·mol⁻¹ | 593 nm | [1] |
| 35,194 ± 831 M⁻¹cm⁻¹ | 595 nm | [2] |
| 35,500 L·mol⁻¹·cm⁻¹ | 593 nm | [3][4] |
Note: M⁻¹cm⁻¹ is equivalent to L·mol⁻¹·cm⁻¹.
The high molar absorptivity of the this compound-iron complex, approximately 28% to 30% higher than that of the more traditional Ferrozine reagent, underscores its superior sensitivity in iron assays.[2][5]
Experimental Protocol: Colorimetric Iron Quantification using this compound
This section details the methodology for the determination of iron concentration using a this compound-based colorimetric assay. The protocol is synthesized from established methods and is suitable for various sample types, including cell lysates and tissue homogenates.[2][6]
1. Principle:
The assay is based on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by a reducing agent, typically ascorbic acid. The resulting ferrous ions then react with this compound (3-(2-pyridyl)-5,6-bis(5-sulfo-2-furyl)-1,2,4-triazine, disodium salt) to form a stable, intensely blue-colored complex.[1][7] The absorbance of this complex is directly proportional to the iron concentration in the sample and is measured spectrophotometrically at its maximum absorbance wavelength (λmax) of approximately 593-595 nm.[1][2][3]
2. Reagents and Materials:
-
This compound Solution: Prepare a stock solution of this compound in deionized water.
-
Reducing Agent (Ascorbic Acid Solution): Prepare a fresh solution of L-ascorbic acid in deionized water.
-
Buffer Solution (Ammonium Acetate Buffer): Prepare a buffer solution to maintain the optimal pH for the complex formation (typically pH 4.3-4.5).[2][8]
-
Iron Standard Solution: A certified iron standard (e.g., FeCl₃) of known concentration is required for the preparation of a standard curve.
-
Sample Preparation Reagents: Depending on the sample type, reagents for cell lysis (e.g., RIPA buffer) or tissue homogenization may be necessary.
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
3. Preparation of Working Solution:
A working solution should be freshly prepared by combining the this compound solution, ascorbic acid solution, and ammonium acetate buffer. A typical formulation involves creating a solution with final concentrations of 5 mM this compound and 0.2 M L-ascorbic acid in 0.4 M ammonium acetate buffer.[2]
4. Standard Curve Preparation:
-
Prepare a series of iron standards of known concentrations (e.g., 0-10 µg/mL) by diluting the iron standard stock solution with deionized water or the same buffer used for the samples.
-
Add a specific volume of each standard to separate wells of a 96-well plate or to cuvettes.
-
Add the this compound working solution to each well or cuvette.
-
Incubate at room temperature for at least 30 minutes to allow for complete color development. The complex is stable for at least one week.[2]
5. Sample Preparation:
-
Cell Lysates: Lyse cells using an appropriate lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Tissue Homogenates: Homogenize tissue samples in a suitable buffer on ice. Centrifuge the homogenate and collect the supernatant.
-
Add a specific volume of the sample supernatant to the wells of a 96-well plate or to cuvettes.
6. Assay Procedure:
-
Add the this compound working solution to each sample well or cuvette.
-
Incubate the plate or cuvettes at room temperature for at least 30 minutes in the dark.[2] For some samples, a longer incubation time (e.g., ≥20 hours) may be necessary to ensure complete complex formation.[2]
-
Measure the absorbance at 593 nm or 595 nm using a microplate reader or spectrophotometer.[1][2]
7. Data Analysis:
-
Subtract the absorbance of the blank (reagents without iron) from the absorbance readings of the standards and samples.
-
Plot the absorbance of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the iron concentration in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the this compound colorimetric assay for iron quantification.
Caption: Experimental workflow for the this compound colorimetric iron assay.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fcad.com [fcad.com]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric Iron Quantification Assay [protocols.io]
- 7. biolabo.fr [biolabo.fr]
- 8. sclavodiagnostics.com [sclavodiagnostics.com]
An In-depth Technical Guide to the Discovery and Development of Ferene-S as a Chromogen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ferene-S, a highly sensitive chromogenic reagent for the determination of iron. The document details its discovery, physicochemical properties, and the established experimental protocols for its use in quantitative assays.
Introduction: The Advent of a Superior Iron Chromogen
This compound, chemically known as 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine disodium salt, was developed as a more sensitive alternative to existing iron chromogens like Ferrozine.[1][2] Its synthesis involves the sulfonation of 3-(2-pyridyl)-5,6-bis(2-furyl)-1,2,4-triazine, which renders the molecule highly water-soluble.[3] This characteristic makes it exceptionally suitable for analytical applications in aqueous and biological media.[1] The first reported use of this compound for determining serum iron was in 1981 by Higgins, and its utility was further established in subsequent studies.[1]
This compound belongs to a class of compounds known as "ferroins," which are renowned for their capacity to bind with iron in its divalent (Fe²⁺) state.[1] Its key advantage lies in the high molar absorptivity of its iron(II) complex, which is approximately 25-28% higher than that of the Ferrozine-iron(II) complex, allowing for more sensitive measurements.[4][5]
Physicochemical Properties and Reaction Mechanism
This compound reacts rapidly with ferrous iron (Fe²⁺) to form a stable, intensely blue-colored complex.[3][5] The reaction is stoichiometric, with three molecules of this compound chelating one ferrous ion to form a [Fe(this compound)₃]²⁺ complex.[1][6] This complex exhibits a strong absorbance in the visible spectrum, which forms the basis for the spectrophotometric quantification of iron.[7][8]
The reaction proceeds optimally within a pH range of 3 to 8, with a pH of 3 to 6 being ideal for achieving the best results.[3] The color of the complex develops fully within minutes at room temperature and remains stable for at least one hour.[3][9]
Caption: Stoichiometric reaction of Ferrous Iron with this compound.
Quantitative Data Summary
The key quantitative parameters that underscore the efficacy of this compound as a chromogen for iron determination are summarized below.
| Parameter | Value | Reference(s) |
| Chemical Name | 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine disodium salt | [1][7] |
| Synonym | Ferene | [7][8] |
| CAS Number | 79551-14-7 | [7] |
| Molecular Formula | C₁₆H₈N₄Na₂O₈S₂ | |
| Molecular Weight | 494.37 g/mol | |
| Wavelength of Max Absorbance (λmax) | 593 nm | [1][10] |
| Molar Absorptivity (ε) | 34,500 - 35,500 L·mol⁻¹·cm⁻¹ | [1][11] |
| Stoichiometry (this compound : Fe²⁺) | 3:1 | [1][6] |
| Optimal pH Range | 3 - 8 (best results at 3 - 6) | [3] |
| Conditional Stability Constant (log K) | 14.9 - 16.5 | [3][10][12] |
Detailed Experimental Protocol: Determination of Serum Iron
This protocol outlines the steps for the quantitative determination of iron in human serum or plasma.
4.1. Principle
The assay is based on a three-step process. First, iron is liberated from its carrier protein, transferrin, under acidic conditions. Second, the released ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by a reducing agent, typically ascorbic acid. Finally, the Fe²⁺ reacts with this compound to form the intensely colored blue complex, the absorbance of which is proportional to the iron concentration.[5][9]
Caption: Experimental workflow for serum iron determination using this compound.
4.2. Reagents and Materials
-
Iron-Releasing Buffer (Reagent 1): Acetate buffer (pH 4.5) containing a reducing agent such as ascorbic acid.[5][9] Some formulations may also include thiourea to prevent interference from copper ions.[2][13]
-
Chromogen Solution (Reagent 2): An aqueous solution of this compound.
-
Iron Standard: A certified standard solution of iron (e.g., 100 µg/dL).
-
Control Sera: Commercially available control sera with known iron concentrations.
-
Deionized Water
-
Spectrophotometer capable of measuring absorbance at 593 nm (or 600 nm).[9]
-
Pipettes and Test Tubes
4.3. Assay Procedure
-
Preparation: Allow all reagents and samples to reach room temperature.
-
Pipetting: Set up tubes for blank, standards, controls, and unknown samples.
-
Blank: Pipette the specified volume of deionized water.
-
Standard: Pipette the specified volume of Iron Standard solution.
-
Samples/Controls: Pipette the specified volume of serum or plasma.
-
-
Reaction:
-
Add the Iron-Releasing Buffer (Reagent 1) to all tubes. Mix and incubate for approximately 5 minutes at room temperature to ensure the release and reduction of iron.
-
Add the Chromogen Solution (Reagent 2) to all tubes. Mix thoroughly.
-
-
Incubation: Allow the color to develop for at least 5-10 minutes at room temperature. The final color is stable for at least one hour.[9]
-
Measurement: Set the spectrophotometer to 593 nm (or 600 nm) and zero the instrument with the blank. Measure the absorbance of the standards, controls, and samples.
-
Calculation: Calculate the iron concentration of the unknown samples by comparing their absorbance to that of the iron standard.
Iron (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
4.4. Interferences
-
Copper: Copper ions can cause a positive interference, but this can be eliminated by adding thiourea to the buffer reagent.[2][13]
-
Bilirubin and Zinc: These have not been observed to have a significant effect on iron measurements with this compound.[2]
-
Hemolysis: Hemolyzed samples will yield falsely elevated results and should be avoided.[5]
Logical Framework for Assay Reliability
The accuracy of the this compound assay is contingent upon the proper function and interaction of its core components and adherence to optimal reaction conditions.
Caption: Logical dependencies for achieving reliable results with the this compound assay.
Conclusion
This compound has established itself as a robust and highly sensitive chromogen for the spectrophotometric determination of iron. Its superior molar absorptivity, water solubility, and the stability of its ferrous iron complex contribute to its widespread use in clinical and research laboratories. By understanding the underlying chemical principles and adhering to validated experimental protocols, researchers and drug development professionals can achieve accurate and reproducible quantification of iron in a variety of biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalytic.de [bioanalytic.de]
- 6. researchgate.net [researchgate.net]
- 7. Powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 8. alkalisci.com [alkalisci.com]
- 9. sclavodiagnostics.com [sclavodiagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. fcad.com [fcad.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Ferene-S Principle for Spectrophotometric Iron Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Ferene-S principle for the spectrophotometric determination of iron. This compound is a highly sensitive chromogenic reagent widely utilized for accurate iron quantification in various biological and pharmaceutical matrices. This document outlines the core chemical principles, detailed experimental protocols, and key performance characteristics of the this compound assay, presenting a comprehensive resource for its application in research and development.
Core Principle
The this compound method is a colorimetric assay based on the formation of a stable, intensely colored complex between ferrous iron (Fe²⁺) and the water-soluble chromogen, this compound (3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine). The fundamental principle involves a three-step process that ensures the accurate measurement of total iron content.[1][2][3]
First, iron bound to carrier proteins, such as transferrin in serum or ferritin in tissues, is released under acidic conditions.[1][2][4] This is typically achieved using an acidic buffer, commonly an acetate buffer with a pH around 4.5.[1]
Second, the liberated ferric iron (Fe³⁺) is reduced to its ferrous state (Fe²⁺) by a reducing agent.[1][2][4] Ascorbic acid is the most commonly employed reducing agent in this assay.[1][2][5]
Finally, the resulting ferrous iron reacts with this compound to form a stable, blue-colored complex.[1][3][4] The intensity of the color, which is directly proportional to the iron concentration in the sample, is then measured spectrophotometrically at a wavelength of maximum absorbance (λmax) of approximately 593 nm.[4][6][7] The stoichiometry of this complex is a 1:3 ratio of iron to this compound.[6][8] To prevent interference from other metal ions, particularly copper (Cu²⁺), a chelating agent like thiourea can be included in the reaction mixture.[9][10]
Quantitative Performance Characteristics
The this compound assay is recognized for its high sensitivity and reliability.[5][11][12] Key quantitative parameters are summarized in the table below, providing a basis for comparison and experimental design.
| Parameter | Value | Reference |
| Molar Absorptivity (ε) | 34,500 - 35,500 L·mol⁻¹·cm⁻¹ | [6][7] |
| Wavelength of Maximum Absorbance (λmax) | 593 nm | [4][6][7] |
| Optimal pH Range | 3.0 - 6.0 | [13] |
| Linearity Range | Up to 15 mg/L | [7] |
| Detection Limit | ~2 x 10⁻⁶ M (0.1 µg/mL) | [5][11][12] |
| Complex Stoichiometry (Fe²⁺:this compound) | 1:3 | [6][8] |
Experimental Protocols
The following sections provide detailed methodologies for the spectrophotometric determination of iron using this compound in various sample types.
Iron Determination in Aqueous Solutions (e.g., Standards)
This protocol is suitable for the analysis of iron standards or simple aqueous samples.
Materials:
-
This compound solution (e.g., 5 mM)
-
Ascorbic acid solution (e.g., 0.2 M)
-
Ammonium acetate buffer (e.g., 0.4 M, pH ~4.3)
-
Iron standard solution (e.g., FeCl₃)
-
Spectrophotometer and cuvettes or 96-well plates
Procedure:
-
Preparation of Working Solution: Prepare a fresh working solution by mixing the this compound solution, ascorbic acid solution, and ammonium acetate buffer. A typical formulation is a 1x working solution containing 5 mM this compound and 0.2 M L-ascorbic acid in 0.4 M ammonium acetate buffer.[5]
-
Standard Curve Preparation: Prepare a series of iron standards of known concentrations (e.g., 0-4 µg/mL) by diluting the stock iron standard with deionized water.[5]
-
Reaction Setup: In a suitable vessel (e.g., microcentrifuge tube or well of a 96-well plate), add a defined volume of the iron standard or sample.
-
Addition of Working Solution: Add a larger volume of the working solution to the standard/sample. For instance, mix 100 µL of the sample with 900 µL of the working solution.[12]
-
Incubation: Incubate the mixture at room temperature in the dark. For simple aqueous samples, the color development is rapid, often complete within 30 minutes.[5] For more complex matrices, a longer incubation (e.g., overnight) may be necessary to ensure complete reaction.[5][11][12]
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at 593 nm using a spectrophotometer.[4][7] Use the working solution as a blank.
-
Data Analysis: Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve. Determine the iron concentration in the unknown samples by interpolating their absorbance values from the standard curve.
Iron Determination in Biological Samples (e.g., Serum, Plasma)
This protocol is adapted for the analysis of iron in biological fluids where iron is protein-bound.
Materials:
-
Same as in 3.1
-
Serum or plasma samples (avoid hemolysis)[1]
-
Acidic buffer (e.g., Acetate buffer, pH 4.5)[1]
Procedure:
-
Sample Collection and Preparation: Collect serum or plasma samples using standard procedures. Avoid using hemolyzed samples as they can give falsely elevated iron levels.[1] Samples can typically be stored for several days at 4°C.[1]
-
Iron Release: In the presence of an acidic buffer (pH 4.5), iron is liberated from transferrin.[1][2] This is often combined with the reduction step in a single reagent.
-
Reaction Setup:
Figure 2. Mono-reagent workflow for serum iron determination. - Two-Reagent Method: In some automated systems, the sample is first mixed with a reagent containing the acidic buffer and reducing agent. After a short incubation, a second reagent containing this compound is added.
-
-
Incubation: Allow the reaction to proceed for a specified time, typically 5-10 minutes at room temperature, for full color development.[1] The final colored complex is stable for at least one hour.[1]
-
Measurement and Calculation: Measure the absorbance at approximately 600 nm and calculate the iron concentration against a standard or calibrator.[1]
Iron Determination in Cells and Tissues
This protocol is designed for quantifying intracellular iron or iron in tissue homogenates.
Materials:
-
Same as in 3.1
-
Cell or tissue samples
-
Phosphate-buffered saline (PBS)
-
Homogenizer (e.g., Dounce homogenizer)
-
Optional: Concentrated nitric acid for digestion
Procedure:
-
Sample Preparation:
-
Cells: Harvest and wash cells with cold PBS.
-
Tissues: Weigh a small amount of tissue (e.g., 10 mg) and wash with cold PBS.[4]
-
-
Homogenization: Homogenize the cell pellet or tissue sample in an appropriate volume of iron assay buffer on ice.[4]
-
Centrifugation: Centrifuge the homogenate to pellet cell debris and transfer the supernatant to a clean tube.[4]
-
Reaction and Measurement: The subsequent steps of adding the this compound working solution, incubation, and spectrophotometric measurement are similar to the protocol for aqueous solutions (Section 3.1). Due to the complexity of the matrix, an overnight incubation is often recommended to ensure complete iron release and complex formation.[5][11][12]
-
Optional Acid Digestion: For samples where iron may be tightly bound or encapsulated (e.g., in iron oxide nanoparticles), a more rigorous digestion step may be necessary.[11][12] This can involve incubating the sample with concentrated nitric acid before neutralization and addition of the this compound working solution.[11][12]
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the core chemical reaction and a generalized experimental workflow for the this compound assay.
Conclusion
The this compound spectrophotometric method offers a robust, sensitive, and accessible means for the quantification of iron in a wide array of sample types. Its high molar absorptivity and the stability of the resulting colored complex make it a superior choice compared to other chromogenic reagents like Ferrozine.[3][5] By adhering to the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine iron concentrations, facilitating advancements in their respective fields. The method's adaptability to both manual and automated platforms further enhances its utility in high-throughput screening and routine analysis.[3]
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. biolabo.fr [biolabo.fr]
- 3. bioanalytic.de [bioanalytic.de]
- 4. Colorimetric Iron Quantification Assay [protocols.io]
- 5. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 10. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling the Chromogenic Power of Ferene-S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ferene-S, a highly sensitive and water-soluble chromogenic reagent, stands as a cornerstone in the quantitative analysis of iron in biological and pharmaceutical matrices. Its superior chromogenic properties, particularly its high molar absorptivity when complexed with ferrous iron, make it an invaluable tool for researchers and professionals in drug development and related scientific fields. This technical guide provides an in-depth exploration of the core principles governing the chromogenic activity of this compound, detailed experimental protocols for its application, and a clear presentation of its key quantitative characteristics.
Core Principles of this compound in Iron Detection
This compound, chemically known as 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt, is a ferroin-type reagent.[1] Its utility in iron quantification is predicated on its ability to form a stable, intensely colored complex with ferrous iron (Fe²⁺). The underlying principle of the assay involves a multi-step process that ensures the specific and sensitive detection of iron.
The process begins with the liberation of ferric iron (Fe³⁺) from its transport protein, transferrin, typically under acidic conditions (pH 4.5).[2][3] Subsequently, a reducing agent, commonly ascorbic acid, is employed to reduce the released ferric iron to its ferrous state (Fe²⁺).[2][4] It is in this ferrous form that iron readily reacts with this compound.[5]
The chelation of ferrous iron by this compound results in the formation of a stable, deep blue colored complex.[3][5] This complex exhibits a strong absorbance in the visible spectrum, with a maximum absorbance typically observed around 593-600 nm.[2][6][7] The intensity of the color produced is directly proportional to the concentration of iron in the sample, forming the basis for spectrophotometric quantification.[2] The reaction stoichiometry reveals that three molecules of this compound chelate one ion of ferrous iron, forming a tris-Ferene-S-iron(II) complex.[5][6]
Quantitative Chromogenic Properties
The efficacy of a chromogenic reagent is defined by several key quantitative parameters. For this compound, these properties underscore its high sensitivity and suitability for iron determination.
| Property | Value | Reference |
| Molar Absorptivity (ε) | 3.55 x 10⁴ L mol⁻¹ cm⁻¹ | [6][7] |
| 35,194 ± 831 M⁻¹ cm⁻¹ | [8] | |
| > 34,000 L mol⁻¹ cm⁻¹ | [9] | |
| Maximum Wavelength (λmax) | 593 nm | [6][7] |
| 595 nm | [3][8] | |
| 600 nm | [2][4][7] | |
| Stoichiometry (this compound:Fe²⁺) | 3:1 | [5][6][10] |
| Conditional Stability Constant (logβ) | 16.5 ± 0.5 | [6][7] |
Experimental Protocols
The following protocols provide a generalized framework for the determination of iron using this compound. It is crucial to note that specific applications may require optimization of these procedures.
Materials and Reagents
-
This compound Reagent: A solution of this compound in a suitable buffer.
-
Reducing Reagent: Typically L-ascorbic acid in an appropriate buffer.[8]
-
Buffer: Acetate buffer (pH 4.5) is commonly used to maintain the optimal pH for the reaction.[2]
-
Iron Standard Solution: A certified standard of known iron concentration for calibration.
-
Thiourea Solution (Optional): To eliminate interference from copper ions.[4][11][12]
-
Spectrophotometer: Capable of measuring absorbance at 593-600 nm.
General Assay Procedure
-
Sample Preparation: Biological samples, such as serum or plasma, are typically used.[2][4] For the determination of intracellular iron from iron oxide nanoparticles, a digestion step with concentrated nitric acid may be required.[8][13]
-
Iron Release and Reduction: The sample is mixed with an acidic buffer (e.g., acetate buffer, pH 4.5) to release iron from transferrin.[2] A reducing agent, such as ascorbic acid, is then added to convert Fe³⁺ to Fe²⁺.[4]
-
Color Development: The this compound reagent is added to the sample. The mixture is incubated for a specified period (e.g., 5-10 minutes) at room temperature to allow for the complete formation of the colored complex.[2][9] The final color is typically stable for at least one hour.[2]
-
Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which is typically between 593 nm and 600 nm.[2][6] A reagent blank (containing all reagents except the sample) should also be measured to zero the spectrophotometer.
-
Quantification: The iron concentration in the sample is determined by comparing its absorbance to a calibration curve constructed using iron standards of known concentrations.
Mitigation of Interferences
Copper ions can potentially interfere with the assay by forming a complex with this compound.[11][12] This interference can be effectively eliminated by the addition of thiourea to the reagent mixture.[4][11][12] Bilirubin and zinc have been reported to have no significant effect on the assay.[11][12]
Visualizing the Process
To further elucidate the core mechanisms and workflow, the following diagrams are provided.
References
- 1. scbt.com [scbt.com]
- 2. sclavodiagnostics.com [sclavodiagnostics.com]
- 3. diasys-diagnostics.com [diasys-diagnostics.com]
- 4. biolabo.fr [biolabo.fr]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fcad.com [fcad.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 12. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ferene-S for the Detection of Ferrous Iron (Fe²⁺): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Ferene-S assay for the quantitative determination of ferrous iron (Fe²⁺). It covers the core principles of the method, detailed experimental protocols, and critical data for its application in research and drug development.
Introduction to this compound
This compound, with the chemical name 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine disodium salt, is a highly sensitive and water-soluble chromogenic reagent used for the spectrophotometric quantification of iron.[1][2] It belongs to a class of pyridyl- and triazine-containing molecules known as "ferroins" due to their strong affinity for binding iron in its divalent state (Fe²⁺).[3][4] The sulfonated nature of this compound makes it particularly suitable for analytical applications in aqueous media, such as biological samples.[3] Its high molar absorptivity makes it one of the most sensitive colorimetric reagents for iron determination, surpassing other common chromogens like Ferrozine.[3][5][6][7]
The fundamental principle of the this compound assay involves the formation of a stable, intensely colored blue complex between this compound and ferrous iron (Fe²⁺).[2][6] In most biological and environmental samples, iron exists predominantly in the ferric state (Fe³⁺), often bound to proteins like transferrin.[6][8] Therefore, the assay protocol typically includes a reduction step to convert Fe³⁺ to Fe²⁺, usually with a reducing agent such as ascorbic acid, and a step to release iron from its carrier proteins, often facilitated by an acidic buffer.[6][8][9] The absorbance of the resulting Fe²⁺-Ferene-S complex is then measured at its maximum wavelength (λmax) to determine the iron concentration.[3][5]
Quantitative Data
The spectrophotometric properties of the Fe²⁺-Ferene-S complex are crucial for accurate iron quantification. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Reference(s) |
| Molar Absorptivity (ε) | 3.45 x 10⁴ L mol⁻¹ cm⁻¹ | [2] |
| 3.55 x 10⁴ L mol⁻¹ cm⁻¹ | [3][7][10] | |
| 3.52 x 10⁴ L mol⁻¹ cm⁻¹ | [5] | |
| Wavelength of Max. Absorbance (λmax) | 593 nm | [2][3][10] |
| 595 nm | [5][11][12] | |
| 600 nm | [8][9][10] | |
| Stoichiometry (this compound:Fe²⁺) | 3:1 | [2][13][14] |
| Optimal pH Range | 2 - 7.5 | [2] |
| Linear Range | Up to 15 mg/L | [2] |
| 1 - 180 µmol/L (5.6 - 1005 µg/dL) | [6] | |
| 8 µM - 400 µM | [15] |
Core Principles and Chemical Reaction
The this compound assay is based on a straightforward chemical reaction. In an acidic environment, protein-bound ferric iron (Fe³⁺) is released. A reducing agent then converts the ferric iron to its ferrous form (Fe²⁺). Subsequently, three molecules of this compound chelate one ion of ferrous iron, forming a stable, colored complex.
Caption: Reaction of this compound with ferrous iron.
Experimental Protocols
The following sections provide detailed methodologies for the this compound assay, adaptable for various sample types.
Reagent Preparation
-
Iron Buffer (e.g., Acetate Buffer): Prepare a buffer solution with a pH between 4 and 5. For example, a 0.4 M ammonium acetate buffer (pH ~4.3) can be used.[5][8]
-
Reducing Solution (e.g., Ascorbic Acid): Prepare a fresh solution of a reducing agent. A common choice is 0.2 M L-ascorbic acid.[5]
-
This compound Solution: Prepare a stock solution of this compound, for example, 5 mM in water.[5] This solution should be protected from light and can be stored at 2-8°C.[8]
-
Working Solution: A combined working solution can be prepared by mixing the buffer, reducing agent, and this compound. For instance, a 1x working solution could contain 5 mM this compound and 0.2 M L-ascorbic acid in 0.4 M ammonium acetate buffer.[5]
-
Iron Standard: A certified iron standard solution is required for calibration. Prepare a series of dilutions from the stock to create a standard curve.
General Experimental Workflow
The general workflow for the this compound assay involves sample preparation, reaction with the chromogen, and subsequent measurement.
Caption: A generalized workflow for iron detection using this compound.
Detailed Assay Protocol (Example for Cellular Iron)
This protocol is adapted from a method for quantifying intracellular iron from iron oxide nanoparticles.[5][11]
-
Sample Preparation:
-
Harvest and wash cells to remove extracellular iron.
-
Lyse the cells using a suitable lysis buffer or through methods like sonication or freeze-thawing.
-
For total iron, an optional acid digestion step (e.g., with concentrated nitric acid) can be performed to ensure complete liberation of iron from nanoparticles or complex matrices.[5][11] If digestion is performed, the sample must be neutralized before proceeding.
-
-
Assay Procedure:
-
Add a specific volume of the cell lysate or digested sample directly to a working solution containing this compound, a reducing agent, and a buffer in a microplate well or a cuvette.[5]
-
Prepare a blank using the same working solution and the sample matrix without the analyte.
-
Prepare a set of iron standards with known concentrations.
-
Incubate the samples, blank, and standards at room temperature in the dark. Incubation time can vary, with some protocols suggesting 20 minutes to overnight for complete color development.[5]
-
Measure the absorbance at the appropriate wavelength (593-600 nm) using a spectrophotometer or a microplate reader.[5][8]
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the samples and standards.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the iron concentration in the samples by interpolating their absorbance values on the standard curve.
-
The final concentration should be adjusted for any dilution factors used during sample preparation.
-
Potential Interferences and Mitigation
Several substances can potentially interfere with the this compound assay. Understanding and mitigating these interferences is crucial for accurate results.
-
Copper (Cu²⁺): Copper ions can form a complex with this compound, leading to a positive interference.[16][17] This interference can be eliminated by adding thiourea to the reaction mixture, which preferentially chelates copper.[9][12][16]
-
Bilirubin: Studies have shown that bilirubin does not significantly interfere with the this compound assay.[6][16]
-
Zinc (Zn²⁺): Zinc has been reported to have no effect on the assay.[16]
-
Hemolysis: Hemolysis in serum or plasma samples can cause falsely elevated iron levels due to the release of iron from hemoglobin.[6] Therefore, hemolyzed samples should be avoided.
-
Chelating Agents (e.g., EDTA): The presence of strong chelating agents like EDTA in the sample can interfere with the formation of the Fe²⁺-Ferene-S complex, leading to reduced color development.[14][17]
Caption: A logical diagram illustrating the management of common interferences.
Conclusion
The this compound assay is a robust, sensitive, and reliable method for the quantification of ferrous iron in a variety of samples. Its high molar absorptivity and water solubility make it an excellent choice for researchers, scientists, and drug development professionals. By following standardized protocols and being mindful of potential interferences, this assay can provide accurate and reproducible data, contributing to a deeper understanding of the role of iron in biological systems and the development of novel therapeutics. The assay's convenience and cost-effectiveness further enhance its appeal for routine and high-throughput applications.[5][11]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalytic.de [bioanalytic.de]
- 7. fcad.com [fcad.com]
- 8. sclavodiagnostics.com [sclavodiagnostics.com]
- 9. biolabo.fr [biolabo.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. diasys-diagnostics.com [diasys-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. abcam.com [abcam.com]
- 16. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary studies using Ferene-S for iron analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Ferene-S for the quantitative analysis of iron in biological samples. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to understand and implement this robust colorimetric assay. This document details the core principles of the this compound method, provides detailed experimental protocols, summarizes key quantitative data for easy comparison, and includes visualizations of the experimental workflow.
Principle of the this compound Method
The this compound assay is a sensitive and widely used spectrophotometric method for the determination of iron concentration in various biological fluids, particularly serum and plasma.[1][2][3] The underlying principle involves a three-step chemical reaction that results in the formation of a stable, colored complex, the absorbance of which is directly proportional to the iron concentration in the sample.[1][2]
The reaction sequence is as follows:
-
Release of Iron: In an acidic buffer system (typically around pH 4.5-4.8), ferric iron (Fe³⁺) is dissociated from its carrier protein, transferrin.[1][4]
-
Reduction of Iron: A reducing agent, most commonly ascorbic acid, reduces the released ferric iron (Fe³⁺) to its ferrous state (Fe²⁺).[1][2]
-
Complex Formation: The ferrous iron (Fe²⁺) then reacts with this compound (3-(2-pyridyl)-5,6-bis(2-(5-furylsulfonic acid))-1,2,4-triazine) to form a stable, intensely blue-colored complex.[2][4]
The absorbance of this complex is measured spectrophotometrically at a wavelength of approximately 593-600 nm.[1][2][5] The intensity of the color is directly proportional to the amount of iron present in the sample.[1] To prevent interference from other metal ions, particularly copper, thiourea is often included in the reagent mixture.[2][6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the this compound method for iron analysis, compiled from various sources.
Table 1: Spectrophotometric Properties and Performance Characteristics
| Parameter | Value | Source |
| Molar Absorptivity | 35,194 M⁻¹cm⁻¹ | [8][9] |
| Wavelength of Max. Absorbance (λmax) | 593 - 600 nm | [1][2][5][8] |
| Measurement Range | 5 - 1000 µg/dL | [4] |
| Detection Limit (Mono-Reagent) | ~10.0 µg/dL (for an absorbance of 0.008) | [1] |
| Detection Limit (Two-Reagent) | ~11.0 µg/dL (for an absorbance of 0.026) | [1] |
| Detection Limit (Optimized Assay) | ~2 x 10⁻⁶ M (1 x 10⁻⁷ g/ml sample) | [8][10] |
Table 2: Comparison with Other Iron Analysis Methods
| Method | Key Feature | Comparison with this compound | Source |
| Ferrozine | Commonly used chromogenic iron-chelator. | This compound has a ~28% higher molar absorptivity. | [8][9] |
| ICP-MS | Highly sensitive elemental analysis technique. | This compound assay results are comparable to those obtained by ICP-MS for intracellular iron. | [8] |
Table 3: Normal Serum Iron Ranges
| Population | Range (µg/dL) | Range (µmol/L) | Source |
| Males | 65 - 175 | 11.6 - 31.3 | [1] |
| Females | 50 - 170 | 9.00 - 30.4 | [1] |
It is important to note that each laboratory should establish its own normal range based on its population.[1]
Experimental Protocols
This section provides detailed methodologies for performing the this compound iron assay. Two common protocols are described: a direct method for serum/plasma and a method for intracellular iron quantification from cell lysates.
Protocol for Serum and Plasma Iron Determination
This protocol is adapted from commercially available kits and is suitable for the quantitative determination of iron in human serum and plasma.[1][2]
Reagents:
-
Reagent A (Buffer/Reducer): Acetate buffer (pH 4.5) containing ascorbic acid and thiourea.[1][11]
-
Reagent B (Chromogen): this compound solution.[1]
-
Working Reagent (Monoreagent): Prepared by mixing Reagent A and Reagent B. The exact ratio may vary between kits, a common ratio is 20 volumes of Reagent A to 1 volume of Reagent B.[1]
-
Iron Standard: A solution of known iron concentration for calibration.
Procedure:
-
Sample Preparation: Use unhemolysed serum or heparinized plasma. Avoid anticoagulants such as EDTA, oxalate, or citrate.[2] Samples can be stored for up to 7 days at room temperature or 1 month at 4°C.[1]
-
Assay Procedure (Manual):
-
Bring reagents and samples to room temperature.
-
Pipette the sample, standard, and a reagent blank into respective tubes.
-
Add the Working Reagent to each tube.
-
Mix and incubate for approximately 5-10 minutes at room temperature.[1][2]
-
Measure the absorbance at 600 nm against the reagent blank.[1][2] The final color is typically stable for at least one hour.[1]
-
-
Calculation: The iron concentration is calculated based on the absorbance of the sample compared to the absorbance of the iron standard. For automated analyzers, the results are typically calculated automatically based on a calibration curve.[1]
Protocol for Intracellular Iron Quantification
This protocol is optimized for measuring iron content in cultured cells, particularly after exposure to iron oxide nanoparticles.[8][10]
Reagents:
-
Working Solution: A solution containing 5 mM this compound, 0.2 M L-ascorbic acid in 0.4 M ammonium acetate buffer (pH 4.3).[9]
-
Iron Standards: A series of FeCl₃ standards (e.g., 0-4 µg/ml) for the standard curve.
-
Nitric Acid (Concentrated): For optional sample digestion.
Procedure:
-
Sample Preparation (Cell Lysates):
-
Harvest and wash cells.
-
Cell pellets can be directly processed or stored at -80°C.
-
-
Direct Method (Overnight Incubation):
-
Expedited Method (Acid Digestion):
Visualizations
The following diagrams illustrate the key processes involved in the this compound iron assay.
Caption: Reaction pathway of the this compound iron assay.
Caption: Experimental workflow for serum iron analysis.
Caption: Workflow for intracellular iron quantification.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. biolabo.fr [biolabo.fr]
- 3. biolabo.fr [biolabo.fr]
- 4. logotech-ise.com [logotech-ise.com]
- 5. Colorimetric Iron Quantification Assay [protocols.io]
- 6. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 8. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. diasys.in [diasys.in]
A Technical Guide to the Ferene-S Colorimetric Assay: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Ferene-S colorimetric assay is a highly sensitive and reliable method for the quantification of iron in a variety of biological and chemical samples. Its superior molar absorptivity compared to other iron chelators like Ferrozine makes it particularly well-suited for detecting low concentrations of iron, a critical parameter in numerous research, clinical, and pharmaceutical contexts. This guide provides an in-depth overview of the core principles of the this compound assay, detailed experimental protocols, and key performance data.
Core Principles of the this compound Assay
The this compound assay is based on the formation of a stable, intensely colored complex between ferrous iron (Fe²⁺) and the chromogenic agent this compound, which is the disodium salt of 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine.[1] The fundamental steps of the assay are:
-
Iron Release: In acidic conditions (typically pH 4.5-4.8), ferric iron (Fe³⁺) bound to transport proteins like transferrin is released.[2][3][4]
-
Reduction: A reducing agent, commonly ascorbic acid, is used to reduce the released ferric iron (Fe³⁺) to its ferrous state (Fe²⁺).[2][3][5]
-
Complex Formation: this compound then chelates with the ferrous iron (Fe²⁺) to form a stable, water-soluble, deep blue complex.[1][2]
-
Spectrophotometric Quantification: The intensity of the blue color, which is directly proportional to the iron concentration, is measured spectrophotometrically at a maximum absorbance of approximately 593-600 nm.[2][5][6][7]
The high molar absorptivity of the Fe(II)-Ferene-S complex allows for the sensitive determination of iron concentrations in the sub-microgram per milliliter range.[6]
Key Quantitative Data
The performance characteristics of the this compound assay are summarized in the table below, providing essential parameters for experimental design and data interpretation.
| Parameter | Value | Reference |
| Molar Absorptivity (ε) | ~34,500 - 35,500 L·mol⁻¹·cm⁻¹ | [1][6][8] |
| Maximum Wavelength (λmax) | 593 - 600 nm | [2][5][6] |
| Linear Range | Up to 1000 µg/dL | [3] |
| Detection Limit | ~2 x 10⁻⁶ M (1 x 10⁻⁷ g/ml) | [9] |
Experimental Protocols
The following are detailed methodologies for performing the this compound assay, adaptable for various sample types.
General Protocol for Serum/Plasma Iron Determination
This protocol is a standard procedure for measuring iron in biological fluids.
Materials:
-
Spectrophotometer or microplate reader
-
Cuvettes or 96-well microplates
-
Iron standards (e.g., FeCl₃)
-
Acetate buffer (pH 4.5)
-
Reducing agent solution (e.g., L-ascorbic acid)
-
This compound solution
Procedure:
-
Reagent Preparation: Prepare a working solution containing the acetate buffer, ascorbic acid, and this compound. Some commercial kits provide a ready-to-use monoreagent.
-
Standard Curve: Prepare a series of iron standards with known concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL) by diluting a stock iron standard solution.
-
Sample Preparation: If necessary, dilute the serum or plasma sample with deionized water.
-
Reaction:
-
To a cuvette or microplate well, add a specific volume of the sample or standard.
-
Add the this compound working solution. The final color is typically stable for at least one hour.[2]
-
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5-15 minutes) to allow for complete color development.[1][2]
-
Measurement: Measure the absorbance of the standards and samples at 593-600 nm against a reagent blank (containing all reagents except the iron standard or sample).
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their corresponding concentrations. Determine the iron concentration in the samples from the standard curve.
Protocol for Intracellular Iron Quantification from Iron Oxide Nanoparticles
This protocol is adapted for measuring iron content in cells treated with iron oxide nanoparticles.[9][11]
Materials:
-
Cell culture reagents
-
Iron oxide nanoparticles
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Concentrated nitric acid (optional)
-
10 N NaOH (optional)
-
This compound working solution (e.g., 5 mM this compound, 0.2 M L-ascorbic acid in 0.4 M ammonium acetate buffer, pH ~4.3)[9]
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with iron oxide nanoparticles for the desired time.
-
Cell Harvesting: Harvest the cells, wash with PBS to remove extracellular nanoparticles, and count the cells.
-
Sample Preparation (Direct Method):
-
Lyse the cells.
-
Add the cell lysate directly to the this compound working solution.
-
Incubate at room temperature in the dark for at least 20 hours.[9]
-
-
Sample Preparation (Digestion Method - for expedited results):
-
Measurement: Transfer 300 µL of each sample (in triplicate) to a 96-well plate and measure the absorbance at 595 nm.[9]
-
Quantification: Include a standard curve of FeCl₃ (0–4 µg/ml) in each experiment to determine the iron concentration in the samples.[9]
Signaling Pathway and Logical Relationships
The logical progression of the this compound assay, from sample to result, can be visualized as a clear, sequential process.
Conclusion
The this compound colorimetric assay stands out as a robust, sensitive, and versatile method for iron quantification. Its high molar absorptivity and the stability of the resulting colored complex make it an invaluable tool in diverse fields, from clinical diagnostics to nanotechnology research. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can confidently and accurately measure iron concentrations in their samples, contributing to advancements in their respective areas of study.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. sclavodiagnostics.com [sclavodiagnostics.com]
- 3. logotech-ise.com [logotech-ise.com]
- 4. diasys-diagnostics.com [diasys-diagnostics.com]
- 5. biolabo.fr [biolabo.fr]
- 6. researchgate.net [researchgate.net]
- 7. libios.fr [libios.fr]
- 8. fcad.com [fcad.com]
- 9. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Specificity of Ferene-S for Iron: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of the chromogenic chelator Ferene-S for the detection of iron, with a particular focus on its application in research and clinical settings. This compound is a highly sensitive and water-soluble reagent widely utilized for the quantitative determination of iron in various biological matrices. Its remarkable specificity for ferrous iron (Fe²⁺) makes it a valuable tool in assays for serum iron, intracellular iron, and in monitoring iron levels in drug development processes.
Core Principles of this compound in Iron Detection
This compound, with the chemical name 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine, disodium salt, forms a stable, intensely blue-colored complex with ferrous iron (Fe²⁺). The reaction stoichiometry involves three molecules of this compound chelating one ion of Fe²⁺, forming a [Fe(this compound)₃]²⁺ complex. This complex exhibits a maximum absorbance at approximately 593-600 nm, and the intensity of the color is directly proportional to the concentration of iron in the sample.[1][2]
For the determination of total iron, which often exists in the ferric state (Fe³⁺) bound to proteins like transferrin, the assay necessitates a preliminary reduction step.[3] Ascorbic acid is commonly employed as the reducing agent to convert Fe³⁺ to Fe²⁺, which is then readily chelated by this compound. The reaction is typically carried out in an acidic buffer, with a pH range of 3 to 6 being optimal for complex formation.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound assay for iron, including its spectrophotometric properties and a comparison with another common iron chelator, Ferrozine.
| Parameter | Value | Reference |
| Molar Absorptivity (ε) | ~35,194 M⁻¹cm⁻¹ | [2] |
| Maximum Wavelength (λmax) | 593 - 600 nm | [5] |
| Stoichiometry (this compound:Fe²⁺) | 3:1 | [4] |
| Optimal pH Range | 3 - 6 | [4] |
| Linearity Range | Up to 1000 µg/dL | [6] |
| Limit of Sensitivity | ~5.0 µg/dL | [6] |
Table 1: Spectrophotometric and Analytical Properties of the this compound Iron Assay. This table highlights the high sensitivity of this compound, as indicated by its high molar absorptivity.
| Feature | This compound | Ferrozine |
| Molar Absorptivity (ε) | ~35,194 M⁻¹cm⁻¹[2] | ~27,626 M⁻¹cm⁻¹[2] |
| Maximum Wavelength (λmax) | 593 - 600 nm[5] | ~562 nm |
| Sensitivity | Higher | Lower |
Table 2: Comparison of this compound and Ferrozine. this compound demonstrates approximately 28% higher molar absorptivity than Ferrozine, rendering it a more sensitive reagent for iron determination.[2]
Interference Profile
The specificity of an analytical method is defined by its ability to measure the analyte of interest accurately in the presence of other components in the sample. While this compound is highly specific for Fe²⁺, certain substances can interfere with the assay.
| Interfering Substance | Tolerance Limit | Notes | Reference |
| Bilirubin | Up to 60 mg/dL | No significant interference observed. | [5] |
| Triglycerides (Lipemia) | Up to 1000 mg/dL | No significant interference observed. | [5] |
| Copper (Cu²⁺) | Up to 200 µg/dL (with masking agent) | Can cause positive interference. Thiourea or thioglycolic acid is used as a masking agent to eliminate this interference. | [5][7] |
| Zinc (Zn²⁺) | Not specified | No effect observed in studies. | [7] |
| Hemolysis | - | Causes increased results due to the release of iron from hemoglobin. Hemolyzed samples should be avoided. | [5] |
Table 3: Interference Profile for the this compound Iron Assay. This table outlines the tolerance of the this compound assay to common endogenous substances and the primary interfering ion, copper.
One study investigating this compound conjugated with silver nanoparticles reported no interference from a wide range of metal ions, including Sb³⁺, Pb²⁺, Ca²⁺, K⁺, Co²⁺, Ba²⁺, V⁵⁺, Cu⁺, Cd²⁺, Hg²⁺, Ni²⁺, Cu²⁺, Fe³⁺, Mg²⁺, Mn²⁺, Al³⁺, and Cr³⁺. While this suggests the high selectivity of the this compound molecule, specific quantitative tolerance limits for the free this compound assay are not widely published for all these ions.
Experimental Protocols
Below are detailed methodologies for the determination of total iron in serum and intracellular iron using this compound.
Determination of Total Iron in Serum
This protocol is a common method for measuring clinically relevant iron levels in blood serum.
1. Reagent Preparation:
-
Iron Releasing Reagent (Acidic Buffer): An acetate buffer with a pH of approximately 4.5.[6] This reagent serves to dissociate iron from transferrin.
-
Iron Reducing Reagent: A solution of ascorbic acid (e.g., 0.5 M).[3] This reduces Fe³⁺ to Fe²⁺.
-
Chromogen Reagent: A solution of this compound (e.g., ≥20 mmol/L).[3]
-
Masking Agent (for copper interference): A solution of thiourea (e.g., 27 mmol/L).[8]
-
Iron Standard: A certified standard solution of iron (e.g., 200 µg/dL) for calibration.[8]
-
Working Solution (can be prepared as a combined reagent): A mixture of the acidic buffer, ascorbic acid, this compound, and thiourea.
2. Assay Procedure: a. Pipette the serum sample, iron standard, and a blank (deionized water) into separate test tubes. b. Add the iron releasing reagent (or the combined working solution) to each tube and mix. c. If not using a combined reagent, add the iron reducing reagent and mix. d. Add the chromogen reagent (and masking agent if separate) and mix thoroughly. e. Incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes) to allow for complete color development. The final color is typically stable for at least one hour.[5] f. Measure the absorbance of the samples, standard, and blank at 600 nm using a spectrophotometer. g. Calculate the iron concentration in the sample by comparing its absorbance to that of the iron standard, after correcting for the blank absorbance.
Determination of Intracellular Iron from Iron Oxide Nanoparticles
This protocol is adapted for measuring iron content within cells, a common requirement in studies involving iron-based nanoparticles.[2]
1. Cell Lysis and Digestion: a. Harvest and wash the cells to remove extracellular iron. b. Lyse the cells using a suitable lysis buffer or through physical methods like sonication. c. To ensure complete liberation of iron from nanoparticles and cellular components, an acid digestion step is often necessary. This can be achieved by incubating the cell lysate with concentrated nitric acid (e.g., for 2 hours at 70°C).[1] d. Neutralize the digested sample with a base (e.g., sodium hydroxide).
2. Colorimetric Assay: a. Prepare a working solution containing this compound (e.g., 5 mM), L-ascorbic acid (e.g., 0.2 M) in an ammonium acetate buffer (e.g., 0.4 M, pH ~4.3).[2] b. Add the neutralized sample to the working solution. c. For samples not requiring acid digestion, they can be added directly to the working solution, but a longer incubation time (e.g., ≥20 hours at room temperature in the dark) may be required for complete iron release.[2] d. Prepare a standard curve using a series of known iron concentrations (e.g., FeCl₃ standards from 0-4 µg/ml).[2] e. Measure the absorbance at 595 nm using a plate reader or spectrophotometer.[2] f. Determine the iron concentration in the samples by interpolating their absorbance values on the standard curve.
Visualizations
The following diagrams illustrate the key processes and relationships in the this compound iron assay.
Caption: Reaction mechanism of this compound with iron.
Caption: Workflow for serum iron determination.
Caption: Mitigation of copper interference.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. logotech-ise.com [logotech-ise.com]
- 4. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioanalytic.de [bioanalytic.de]
- 6. sclavodiagnostics.com [sclavodiagnostics.com]
- 7. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolabo.fr [biolabo.fr]
Methodological & Application
Application Notes: Ferene-S Protocol for Serum Iron Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a vital trace element essential for various physiological processes, including oxygen transport via hemoglobin and myoglobin, and as a cofactor in many enzymatic reactions. The quantification of serum iron is a critical diagnostic tool for assessing iron metabolism and investigating related disorders such as iron deficiency anemia, hemochromatosis, and liver damage.[1] The Ferene-S method provides a sensitive and specific colorimetric assay for the determination of iron concentration in serum and plasma samples. This direct colorimetric determination does not require deproteinization, simplifying the workflow.[2]
The this compound assay is based on the principle of iron release from its transport protein, transferrin, at an acidic pH. Subsequently, the released ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by a reducing agent, typically ascorbic acid. The ferrous iron then reacts with the chromogen this compound (3-(2-pyridyl)-5,6-bis[2-(5-furylsulfonic acid)]-1,2,4-triazine) to form a stable, blue-colored complex.[2] The intensity of this color, measured spectrophotometrically at approximately 590-600 nm, is directly proportional to the iron concentration in the sample.[1][3]
Principle of the Method
The this compound method for serum iron quantification involves a three-step biochemical process that occurs in a single reaction mixture:
-
Dissociation: In an acidic buffer (pH 4.5-4.8), ferric iron (Fe³⁺) is dissociated from its carrier protein, transferrin.[1][2]
-
Reduction: A reducing agent, such as ascorbic acid, reduces the released ferric iron (Fe³⁺) to its ferrous state (Fe²⁺).[1][4]
-
Complex Formation: The ferrous iron (Fe²⁺) reacts with the specific complexing agent this compound to form a stable, intensely colored blue complex.[1][3]
The absorbance of the resulting complex is then measured, and the iron concentration is determined by comparing it to a known standard.
Biochemical Pathway
Caption: Biochemical pathway of the this compound assay for iron quantification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity | 5 - 1000 µg/dL | [2] |
| 1 - 180 µmol/L (5.6 - 1005 µg/dL) | [3] | |
| Wavelength | 600 nm (or 596 nm) | [1] |
| Incubation Time | ~5 minutes | [1] |
| Color Stability | At least 1 hour | [1] |
| Interfering Substances | ||
| Bilirubin | No significant interference up to 15 mg/dL | [2] |
| No significant interference up to 60 mg/dL | [3] | |
| Lipemia (Triglycerides) | No significant interference up to 1500 mg/dL | [2] |
| No significant interference up to 1000 mg/dL | [3] | |
| Copper | Potential for positive interference, eliminated by thiourea | [5][6][7] |
| Hemolysis | Causes increased results | [3] |
| Anticoagulants | EDTA, oxalate, or citrate should not be used | [4] |
Expected Serum Iron Values
The following are typical reference ranges for serum iron. However, each laboratory should establish its own reference intervals based on its population.[1]
| Population | Conventional Units (µg/dL) | SI Units (µmol/L) | Reference |
| Males | 65 - 175 | 11.6 - 31.3 | [1] |
| Females | 50 - 170 | 9.0 - 30.4 | [1] |
Experimental Protocol
This protocol is a generalized procedure based on common practices for the this compound assay. Reagent compositions and volumes may vary between commercial kits, and users should always refer to the specific manufacturer's instructions.
Materials and Reagents
-
Iron Reagent A (Buffer/Reducing Agent): Acetate buffer (pH 4.5-4.8) containing a reducing agent like ascorbic acid.[1][2] Some formulations may also contain guanidine hydrochloride and a copper-masking agent like thiourea.[2][4]
-
Iron Reagent B (Chromogen): A solution containing this compound.[1]
-
Iron Standard: A solution of known iron concentration (e.g., 200 µg/dL).[4]
-
Samples: Human serum or heparinized plasma, collected in the morning. Avoid hemolysis and the use of EDTA, oxalate, or citrate as anticoagulants.[4]
-
Control Sera: Commercial control sera with known iron concentrations.
-
Spectrophotometer or Plate Reader: Capable of measuring absorbance at 590-600 nm.
-
Pipettes and Pipette Tips
-
Cuvettes or 96-well plates
-
Distilled or Deionized Water
-
0.9% Saline Solution (for dilutions)
Sample Handling and Preparation
-
Use iron-free disposable plasticware or acid-washed (HCl 0.1 N) glassware to prevent contamination.[4]
-
Collect blood samples in the morning. Serum iron levels can fluctuate throughout the day.[3]
-
Separate serum or plasma from blood cells within 2 hours of collection to minimize hemolysis.
-
Samples can be stored at 2-8°C for up to 7 days or at -20°C for up to one year.[2]
Assay Procedure (Manual Method)
-
Reagent Preparation: Prepare the working reagent by mixing the Buffer/Reducing Agent and the Chromogen solution according to the kit manufacturer's instructions. Allow reagents and samples to reach room temperature before use.
-
Assay Setup: Label cuvettes or wells for a reagent blank, standard, controls, and samples.
-
Pipetting:
-
Reagent Blank: Add the specified volume of distilled water or saline.
-
Standard: Add the specified volume of the Iron Standard.
-
Controls: Add the specified volume of control sera.
-
Samples: Add the specified volume of patient serum or plasma.
-
-
Reaction Initiation: Add the working reagent to all tubes/wells.
-
Incubation: Mix gently and incubate for approximately 5 minutes at room temperature, protected from direct light.[1]
-
Measurement: Measure the absorbance of the standard, controls, and samples against the reagent blank at 600 nm. The final color is stable for at least one hour.[1]
Calculation of Results
The iron concentration in the sample is calculated using the following formula:
Iron Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (µg/dL)
For automated analyzers, the results are typically calculated automatically based on a stored calibration curve.[1]
Experimental Workflow
Caption: General experimental workflow for the this compound serum iron assay.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. logotech-ise.com [logotech-ise.com]
- 3. bioanalytic.de [bioanalytic.de]
- 4. biolabo.fr [biolabo.fr]
- 5. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric study of several sensitive reagents for serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Measuring Intracellular Iron Concentration using Ferene-S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential element for a vast array of cellular processes, from oxygen transport and energy metabolism to DNA synthesis and repair. Dysregulation of intracellular iron homeostasis is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the accurate quantification of intracellular iron is crucial for both basic research and the development of novel therapeutic strategies. Ferene-S is a highly sensitive and specific chromogenic reagent for the spectrophotometric determination of iron. This document provides detailed application notes and protocols for the use of this compound in measuring intracellular iron concentrations.
The underlying principle of the this compound assay involves the release of iron from intracellular proteins under acidic conditions, followed by the reduction of ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) by a reducing agent, typically ascorbic acid. Ferrous iron then forms a stable, intensely colored blue complex with this compound. The absorbance of this complex, measured at approximately 593-600 nm, is directly proportional to the iron concentration in the sample.[1][2][3][4]
Key Features of the this compound Assay
-
High Sensitivity: The this compound assay exhibits high molar absorptivity, allowing for the detection of low intracellular iron concentrations.[5] The sensitivity of the assay is reported to be around 5.0 µg/dL.[6]
-
Specificity: this compound demonstrates high specificity for ferrous iron. The inclusion of agents like thiourea in the reaction buffer can minimize interference from other metal ions, such as copper.[4][7]
-
Versatility: The assay can be adapted for various sample types, including cell lysates and tissue homogenates.[2]
-
Convenience: The colorimetric readout can be performed using a standard spectrophotometer or microplate reader, making it accessible to most laboratories.[5][8]
Quantitative Data Summary
The following table summarizes key quantitative parameters of the this compound assay for iron determination.
| Parameter | Value | Source |
| Wavelength of Maximum Absorbance (λmax) | 590 - 600 nm | [1][3][4] |
| Linear Range | Up to 1000 µg/dL (in serum) | [6] |
| Sensitivity | Approximately 5.0 µg/dL | [6] |
| Molar Absorptivity | ~28% higher than Ferrozine | [5] |
| Typical Intracellular Iron Concentration (Example) | (44.3 ± 5.0) × 10⁻¹² g/cell (in DU145 cells) | [8] |
Experimental Protocols
Two primary protocols are presented for the measurement of intracellular iron using this compound: a direct lysis method and a more rigorous acid digestion method for complete iron release.
Protocol 1: Direct Lysis Method
This protocol is suitable for routine measurement of intracellular iron from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Iron Assay Buffer (e.g., Ammonium Acetate Buffer, 0.4 M, pH ~4.3)[5][8]
-
Working Solution: Prepare fresh by mixing the Iron Assay Buffer, Iron Reducer, and this compound Reagent.
-
Iron Standard (e.g., FeCl₃ or (NH₄)₂Fe(SO₄)₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Harvesting:
-
Culture cells to the desired confluence in a culture dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge the cell suspension to pellet the cells.
-
Carefully remove the supernatant. The cell pellet can be stored at -80°C for later analysis.
-
-
Sample Preparation:
-
Resuspend the cell pellet in a known volume of Iron Assay Buffer.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford) for normalization.
-
-
Colorimetric Reaction:
-
Prepare a standard curve using the Iron Standard (e.g., 0-10 µg/mL).
-
In a 96-well plate, add a specific volume of cell lysate (e.g., 50 µL) to each well.
-
Add the freshly prepared Working Solution to each well containing the sample and standards.
-
Incubate the plate at room temperature in the dark for at least 30 minutes. For some samples, a longer incubation (e.g., overnight) may be necessary for complete color development.[5][8]
-
-
Measurement:
-
Measure the absorbance at 593-600 nm using a microplate reader.
-
Subtract the absorbance of the blank (Working Solution without iron) from all readings.
-
-
Calculation:
-
Determine the iron concentration in the samples by interpolating from the standard curve.
-
Normalize the iron concentration to the protein concentration of the cell lysate (e.g., in µg iron/mg protein).
-
Protocol 2: Acid Digestion Method
This protocol is recommended when iron is expected to be tightly bound within cellular components or when analyzing samples containing iron oxide nanoparticles.[5][8]
Materials:
-
All materials listed in Protocol 1
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Hydroxide (NaOH), 10 N
-
Heating block or water bath
Procedure:
-
Cell Harvesting and Lysis:
-
Follow steps 1.1 - 1.5 from Protocol 1.
-
-
Acid Digestion:
-
Add a small volume of concentrated nitric acid (e.g., 100 µL) to the cell pellet.[5][8]
-
Incubate at an elevated temperature (e.g., 70°C) for 2 hours to digest the sample and release all iron.[5][8]
-
Caution: This step should be performed in a chemical fume hood with appropriate personal protective equipment.
-
-
Neutralization:
-
Allow the digested samples to cool to room temperature.
-
Carefully neutralize the acid by adding a calculated volume of 10 N NaOH.[5]
-
-
Colorimetric Reaction and Measurement:
-
Follow steps 3.3 - 5.2 from Protocol 1.
-
Visualizations
Principle of the this compound Assay for Intracellular Iron
The following diagram illustrates the chemical principle of the this compound assay for the quantification of intracellular iron.
Caption: Chemical principle of the this compound assay for iron quantification.
Experimental Workflow for Intracellular Iron Measurement
The diagram below outlines the general experimental workflow for measuring intracellular iron concentration using the this compound assay.
Caption: Workflow for measuring intracellular iron with this compound.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. Colorimetric Iron Quantification Assay [protocols.io]
- 3. bioanalytic.de [bioanalytic.de]
- 4. biolabo.fr [biolabo.fr]
- 5. tandfonline.com [tandfonline.com]
- 6. logotech-ise.com [logotech-ise.com]
- 7. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 8. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Iron in Biological Samples with Ferene-S: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of iron in various biological samples using the Ferene-S chromogen. This method offers a sensitive, reliable, and convenient alternative to other iron quantification techniques, suitable for standard laboratory equipment.
Principle of the Method
The spectrophotometric determination of iron with this compound is based on a straightforward colorimetric reaction. In an acidic buffer (pH 4.3-4.8), ferric iron (Fe³⁺) is released from its carrier proteins, such as transferrin in serum or ferritin in tissues.[1][2][3] A reducing agent, typically ascorbic acid, then reduces the released ferric iron to its ferrous state (Fe²⁺).[1][2] The ferrous iron subsequently reacts with this compound (3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine) to form a stable, intensely blue-colored complex.[3][4] The intensity of this blue color, measured spectrophotometrically at a wavelength of approximately 593-600 nm, is directly proportional to the iron concentration in the sample.[1][2][5][6] To prevent interference from other metal ions, particularly copper, a chelating agent like thiourea is often included in the reagents.[2][7]
Quantitative Data Summary
The this compound method exhibits excellent performance characteristics for the quantification of iron in biological samples. The following table summarizes key quantitative data from various sources.
| Parameter | Serum/Plasma | Cell & Tissue Lysates | Reference |
| Linearity Range | 5 - 1000 µg/dL | 8 µM - 400 µM (0.4 - 20 nmol/well) | [3][6] |
| Sensitivity / Limit of Detection | 5.0 µg/dL | ~2 x 10⁻⁶ M (1 x 10⁻⁷ g/mL) | [3] |
| Wavelength of Maximum Absorbance (λmax) | 593 - 600 nm | 593 - 595 nm | [1][2][5][6] |
| Molar Absorptivity of this compound-Fe²⁺ Complex | Not specified | 35,194 ± 831 M⁻¹ cm⁻¹ | |
| Precision (CV%) | Within-run and total precision data available from manufacturers. | Not explicitly stated, but validated against ICP-MS. | [1][8] |
| Interferences | No significant interference from bilirubin (up to 15-60 mg/dL), triglycerides (up to 1000-1500 mg/dL), or zinc. Copper interference is eliminated by thiourea. Hemolysis can cause elevated results. | Copper ion interference can be blocked by a specific chelate. | [3][7][9] |
| Comparison with other methods | Good correlation with other commercial methods. | Similar results to Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). | [1][8] |
Experimental Protocols
General Considerations
-
Glassware and Plasticware: All labware must be thoroughly cleaned and rinsed with iron-free deionized water to avoid contamination. Using acid-washed glassware (e.g., with 0.1 N HCl) is recommended.[2]
-
Reagents: Use high-purity, iron-free water and reagents. Commercial kits are available and often recommended for consistency.
-
Sample Handling: Handle all biological samples as potentially infectious.[3] Avoid hemolysis in blood samples as it will lead to falsely elevated iron levels.[9]
Protocol for Iron Determination in Serum and Plasma
This protocol is adapted from commercially available kits for the analysis of serum or heparinized plasma. Do not use EDTA, oxalate, or citrate as anticoagulants.[2]
Reagents:
-
Iron Assay Buffer (pH 4.5-4.8): Typically contains an acetate or citrate buffer and a releasing agent like guanidine hydrochloride.[1][3]
-
Iron Reducer: A solution of ascorbic acid.
-
This compound Chromogen Solution: A solution of this compound, sometimes combined with the iron reducer.
-
Iron Standard: A solution of known iron concentration (e.g., 200 µg/dL).[2]
-
Control Sera: Normal and pathological control sera for quality control.
Procedure:
-
Reagent Preparation: Prepare the working reagent by mixing the buffer, reducer, and chromogen solutions according to the manufacturer's instructions. Some protocols may use a two-reagent system.[1][2] Allow reagents to reach room temperature before use.[2]
-
Standard Curve Preparation: Prepare a series of iron standards by diluting the stock standard with iron-free deionized water to cover the expected sample concentration range.
-
Assay Procedure (Manual Example):
-
Pipette 1.0 mL of the working reagent into labeled test tubes for the blank, standards, controls, and samples.
-
Add 100 µL of deionized water (for the blank), standard, control, or sample to the respective tubes.
-
Mix gently and incubate for at least 5 minutes at room temperature, protected from direct light.[1][2] The final color is typically stable for at least one hour.[1][2]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 600 nm.
-
Zero the instrument with the reagent blank.
-
Measure the absorbance of the standards, controls, and samples.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the iron concentration of the samples and controls from the standard curve.
-
Protocol for Intracellular Iron Determination in Cell Cultures
This protocol is optimized for quantifying iron in cell lysates, particularly from cells treated with iron oxide nanoparticles.
Reagents:
-
Working Solution (1x): 5 mM this compound, 0.2 M L-ascorbic acid in 0.4 M ammonium acetate buffer, pH ~4.3.[8]
-
Iron Standard (FeCl₃): Prepare standards in the range of 0-4 µg/mL.[8]
-
Nitric Acid (concentrated) and 10 N NaOH (for optional digestion): For expedited sample processing.
Procedure:
Method A: Direct Addition and Overnight Incubation (for higher sensitivity)
-
Sample Preparation: Prepare cell lysates by standard methods (e.g., sonication, freeze-thaw cycles) in an appropriate buffer.
-
Assay Procedure:
-
Add the cell lysate sample directly to 1 mL of the 1x working solution.
-
Include iron standards (0-4 µg/mL) and a blank (buffer only) in parallel.
-
Incubate the mixture at room temperature in the dark for at least 20 hours to ensure complete iron release and color development.[8]
-
-
Spectrophotometric Measurement:
-
Transfer 300 µL aliquots (in triplicate) of each sample, standard, and blank to a 96-well plate.
-
Measure the absorbance at 595 nm using a plate reader.[8]
-
-
Calculation:
-
Subtract the blank absorbance from all readings.
-
Generate a standard curve and determine the iron concentration in the samples.
-
Method B: Expedited Protocol with Acid Digestion
-
Sample Digestion:
-
Assay Procedure:
-
Add 900 µL of the 1x working solution to the neutralized sample (100 µL).
-
Incubate for 30 minutes at room temperature.
-
-
Spectrophotometric Measurement and Calculation: Proceed as described in Method A (steps 3 and 4).
Visualizations
Signaling Pathway of the this compound Iron Assay
Caption: Principle of the this compound assay for iron determination.
Experimental Workflow for Iron Quantification
Caption: General experimental workflow for the this compound iron assay.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. biolabo.fr [biolabo.fr]
- 3. logotech-ise.com [logotech-ise.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Colorimetric Iron Quantification Assay [protocols.io]
- 6. abcam.com [abcam.com]
- 7. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalytic.de [bioanalytic.de]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Ferene-S Assay: Quantifying Iron Content in Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the quantification of iron in various nanoparticle formulations using the Ferene-S assay. This colorimetric method offers a sensitive, reliable, and cost-effective alternative to more complex techniques like inductively coupled plasma-mass spectrometry (ICP-MS) for routine iron analysis in a drug development setting.
Introduction
Iron-containing nanoparticles are increasingly utilized in drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy. Accurate determination of the iron content is crucial for quality control, dose determination, and understanding the in vitro and in vivo fate of these nanomaterials. The this compound assay is a robust spectrophotometric method for quantifying iron. The principle of the assay involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by a reducing agent, typically ascorbic acid, in an acidic buffer. The resulting Fe²⁺ then forms a stable, intensely blue-colored complex with the chromogenic agent this compound (3-(2-pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5',5''-disulfonic acid disodium salt).[1] The absorbance of this complex, measured at approximately 593-600 nm, is directly proportional to the concentration of iron in the sample.[2][3][4]
Key Experimental Considerations
Sample Preparation: A critical step in quantifying iron in nanoparticles is the complete liberation of iron ions from the nanoparticle core. This is typically achieved through acid digestion. Incomplete digestion will lead to an underestimation of the iron content.[1] The choice of digestion method may vary depending on the nanoparticle composition (e.g., iron oxide core, polymer coating, lipid formulation).
Standard Curve: An accurate standard curve is essential for precise quantification. It is crucial to prepare fresh iron standards and to ensure the standard matrix is compatible with the sample matrix to avoid interference.
Interferences: The this compound assay is generally specific for iron. However, high concentrations of other metal ions, particularly copper, can potentially interfere. The inclusion of thiourea in the reagent mixture can help to prevent copper interference.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters of the this compound assay based on literature data.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 593 - 600 nm | [1][2][5] |
| Molar Absorptivity | ~35,194 M⁻¹cm⁻¹ | [6] |
| Linear Range | Up to 1000 µg/dL (or higher with dilution) | [7][8] |
| Sensitivity | 5.0 µg/dL | [7] |
| Comparison with Ferrozine | This compound is reported to be more sensitive than Ferrozine. | [1][5] |
| Validation against ICP-MS | Results are comparable to those obtained with ICP-MS. | [1] |
Experimental Protocols
Reagent Preparation
Iron Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of iron standard (e.g., analytical grade iron wire or a certified iron standard solution).
-
Dissolve in a minimal amount of concentrated nitric acid (e.g., 1-2 mL).
-
Quantitatively transfer to a 100 mL volumetric flask and bring to volume with deionized water. Store at 4°C.
Working Iron Standards (e.g., 0-10 µg/mL):
-
Prepare a series of dilutions from the iron standard stock solution using deionized water. A typical range for the standard curve is 0, 1, 2, 4, 6, 8, and 10 µg/mL.
This compound Working Solution:
-
To prepare a 100 mL working solution, combine the following:
-
Ammonium Acetate Buffer (0.4 M, pH ~4.5)
-
L-Ascorbic Acid (0.2 M)
-
This compound (5 mM)
-
-
The components can be prepared as stock solutions and mixed prior to the assay. The working solution should be protected from light and can be stored at 4°C for a limited time.[1] Commercial kits with pre-made reagents are also available and should be prepared according to the manufacturer's instructions.[3][4]
Nanoparticle Digestion Protocol
This is a general protocol using nitric acid. Optimization may be required for specific nanoparticle types.
-
Transfer a known volume or weight of the nanoparticle suspension into a clean, acid-resistant tube.
-
Add concentrated nitric acid (e.g., 100 µL for a small sample volume).[1]
-
Heat the sample at 70°C for 2 hours or until the solution is clear and colorless, indicating complete digestion.[1] Caution: This step should be performed in a chemical fume hood with appropriate personal protective equipment.
-
Allow the digested sample to cool to room temperature.
-
Neutralize the acid with a suitable base (e.g., 10 N NaOH). The volume of base required will depend on the volume of acid used.[1]
-
Adjust the final volume with deionized water for subsequent analysis.
Assay Procedure
-
Standard Curve:
-
In a 96-well plate or microcentrifuge tubes, add a specific volume of each working iron standard (e.g., 100 µL).
-
Add the this compound working solution to each standard (e.g., 900 µL for a final volume of 1 mL).[1]
-
-
Samples:
-
Add the same volume of the digested and neutralized nanoparticle sample to separate wells or tubes.
-
Add the this compound working solution to each sample.
-
-
Incubation:
-
Mix the contents of each well or tube thoroughly.
-
Incubate at room temperature, protected from light. For simple iron salt solutions, color development is rapid (<30 minutes).[1] For digested nanoparticle samples, a longer incubation time (e.g., overnight or ≥20 hours) may be necessary to ensure complete complex formation.[1] It is recommended to perform a kinetic study to determine the optimal incubation time for a specific nanoparticle formulation.
-
-
Measurement:
-
Calculation:
-
Subtract the absorbance of the blank (0 µg/mL iron standard) from all readings.
-
Generate a standard curve by plotting the absorbance versus the iron concentration of the standards.
-
Determine the iron concentration in the unknown samples using the equation of the linear regression from the standard curve.
-
Remember to account for any dilution factors from the sample preparation and digestion steps.
-
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Principle of the this compound assay for nanoparticles.
Caption: Cellular uptake and iron release from nanoparticles.
References
- 1. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sclavodiagnostics.com [sclavodiagnostics.com]
- 3. biolabo.fr [biolabo.fr]
- 4. biolabo.fr [biolabo.fr]
- 5. bioanalytic.de [bioanalytic.de]
- 6. researchgate.net [researchgate.net]
- 7. logotech-ise.com [logotech-ise.com]
- 8. diasys-diagnostics.com [diasys-diagnostics.com]
Application Notes and Protocols for the Ferene-S Iron Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of iron concentration in various biological samples using the Ferene-S assay. This colorimetric method is noted for its sensitivity and specificity, making it a valuable tool in research and clinical settings.
Principle of the Method
The this compound iron assay is based on the reaction of ferrous iron (Fe²⁺) with the chromogen this compound (3-(2-pyridyl)-5,6-bis(2-(5-furylsulfonic acid))-1,2,4-triazine). The assay involves three key steps:
-
Release of Iron: In an acidic buffer (typically pH 4.5-4.8), ferric iron (Fe³⁺) is released from its binding proteins, such as transferrin in serum samples.[1][2]
-
Reduction of Iron: A reducing agent, commonly ascorbic acid, reduces the released ferric iron (Fe³⁺) to its ferrous state (Fe²⁺).[1][3][4]
-
Complex Formation and Detection: The resulting ferrous iron (Fe²⁺) reacts with this compound to form a stable, intensely colored blue complex. The absorbance of this complex is measured spectrophotometrically at a wavelength of approximately 593-600 nm. The intensity of the color is directly proportional to the iron concentration in the sample.[1][3][5] To prevent interference from other metal ions, particularly copper, a chelating agent like thiourea is often included in the reagents.[3][4][6][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters of the this compound iron assay, compiled from various sources.
| Parameter | Value | Source(s) |
| Wavelength of Max Absorbance (λmax) | 593 - 600 nm | [1][3][4][5][8] |
| Molar Absorptivity (ε) | ~35,194 M⁻¹cm⁻¹ | [8] |
| Linear Range | Up to 1000 µg/dL (or 8 µM - 400 µM) | [2] |
| Sensitivity | As low as 5.0 µg/dL | [2] |
| Sample Type | Serum, plasma, cell culture, tissue homogenates | [1][3][5] |
| Typical Incubation Time | 5 - 60 minutes | [1] |
| Color Stability | At least 1 hour | [1][3] |
Experimental Protocols
This section provides a generalized, detailed protocol for performing the this compound iron assay. Note that specific reagent concentrations and volumes may vary depending on the commercial kit or laboratory-specific adaptations.
Reagent Preparation
-
Iron Assay Buffer: An acetate buffer with a pH of 4.5-4.8 is typically used to provide the acidic conditions necessary for iron release.[1][2] This buffer may also contain a chelating agent for copper, such as thiourea.[3][4]
-
Iron Reducer: A solution of a reducing agent, most commonly L-ascorbic acid, is prepared to reduce Fe³⁺ to Fe²⁺.[1][3][4]
-
This compound Chromogen Solution: The this compound reagent is dissolved in an appropriate buffer or water to form the chromogen solution.
-
Iron Standard: A standard solution of a known iron concentration (e.g., FeCl₃) is required for generating a standard curve.[8]
Sample Preparation
-
Serum and Plasma: Samples should be collected using iron-free techniques. Avoid hemolysis, as it can release iron from red blood cells and cause falsely elevated results.[1][3] Samples can typically be stored at 4°C for up to a week.[3][4]
-
Tissue Samples: Tissues should be weighed and homogenized in the Iron Assay Buffer on ice.[5]
-
Cell Samples: Cells can be lysed using the Iron Assay Buffer.
Assay Procedure (Manual, 96-well plate format)
-
Standard Curve Preparation:
-
Prepare a series of iron standards of known concentrations by diluting the stock iron standard with the Iron Assay Buffer. A typical range might be from 0 to 20 nmol/well.[5]
-
Add a defined volume (e.g., 50 µL) of each standard to separate wells of a 96-well plate.
-
-
Sample Addition:
-
Add the same volume (e.g., 50 µL) of your prepared samples to other wells in the plate.
-
Include a "blank" well containing only the Iron Assay Buffer.
-
-
Iron Reduction:
-
Add a small volume (e.g., 5 µL) of the Iron Reducer solution to all standard and sample wells.
-
Mix gently and incubate for approximately 30 minutes at 37°C.
-
-
Color Development:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 593 nm using a microplate reader.[5]
-
Data Analysis
-
Subtract the Blank: Subtract the absorbance value of the blank well from the absorbance values of all standard and sample wells.
-
Standard Curve: Plot the corrected absorbance values of the standards against their known iron concentrations to generate a standard curve.
-
Determine Sample Concentration: Use the standard curve to determine the iron concentration in your samples based on their corrected absorbance values.
Visualizations
This compound Iron Assay Experimental Workflow
Caption: Workflow of the this compound iron assay.
Signaling Pathway of this compound Iron Detection
Caption: Chemical pathway of this compound iron detection.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. logotech-ise.com [logotech-ise.com]
- 3. biolabo.fr [biolabo.fr]
- 4. biolabo.fr [biolabo.fr]
- 5. Colorimetric Iron Quantification Assay [protocols.io]
- 6. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 8. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ferene-S in Clinical Chemistry for Iron Measurement: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a vital trace element essential for numerous physiological processes, including oxygen transport, cellular respiration, and DNA synthesis. The accurate measurement of iron levels in biological fluids is crucial for the diagnosis and management of various clinical conditions, such as iron deficiency anemia, hemochromatosis, and chronic diseases. Ferene-S, a highly sensitive and water-soluble chromogenic agent, has emerged as a superior alternative to traditional methods for the spectrophotometric determination of iron in clinical chemistry. This document provides detailed application notes and protocols for the use of this compound in measuring iron concentrations in serum and plasma.
This compound, with the chemical name 3-(2-pyridyl)-5,6-bis[2-(5-furylsulfonic acid)]-1,2,4-triazine, disodium salt, reacts with ferrous iron (Fe²⁺) to form a stable, intensely blue-colored complex.[1][2] The intensity of the color, measured spectrophotometrically at approximately 593-600 nm, is directly proportional to the iron concentration in the sample.[3][4][5][6] This method offers high sensitivity, specificity, and is readily adaptable to automated analyzers.[7]
Principle of the Method
The this compound method for iron determination is based on a three-step reaction:
-
Dissociation: In an acidic buffer (pH 4.5-4.8), ferric iron (Fe³⁺) is released from its binding protein, transferrin.[1][3][5]
-
Reduction: A reducing agent, typically ascorbic acid, reduces the released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][5]
-
Complex Formation: The ferrous iron (Fe²⁺) then reacts with this compound to form a stable, blue-colored complex.[3][5][7]
The absorbance of this complex is measured at a wavelength between 593 nm and 600 nm.[3][4][5][6] To prevent interference from other metal ions, particularly copper, a masking agent like thiourea is often included in the reagent formulation.[5][8][9]
Signaling Pathway and Experimental Workflow
The chemical reaction and a typical experimental workflow for the this compound iron assay are illustrated below.
Caption: Chemical reaction pathway for iron determination using this compound.
Caption: A generalized experimental workflow for the this compound based iron assay.
Quantitative Data Summary
The performance characteristics of this compound based iron assays are summarized in the tables below, compiled from various commercial kits and research publications.
Table 1: Performance Characteristics of this compound Iron Assays
| Parameter | Typical Value | Source |
| Wavelength (λmax) | 593 - 600 nm | [3][4][5][6] |
| Linearity | Up to 1000 µg/dL | [1] |
| Sensitivity | 5.0 µg/dL | [1] |
| Molar Absorptivity | ~35,194 M⁻¹cm⁻¹ | [4] |
| Incubation Time | 5 - 10 minutes | [3][5] |
| Sample Volume | 50 - 200 µL | [5][8] |
Table 2: Interference Studies for this compound Iron Assays
| Interfering Substance | Non-interfering Concentration | Source |
| Bilirubin | Up to 15 mg/dL | [1] |
| Triglycerides (Lipemia) | Up to 1500 mg/dL | [1] |
| Copper | Eliminated by thiourea | [5][8][9] |
| Hemoglobin | May cause interference | [5][7] |
| Zinc | No significant effect | [8][9] |
Experimental Protocols
The following are detailed protocols for the determination of iron in serum or plasma using the this compound method. These protocols are provided as a general guide and may require optimization based on the specific reagents and instrumentation used.
Reagent Preparation
Reagent 1 (Buffer/Reductant):
-
Acetate Buffer: Prepare an acetate buffer with a pH of 4.5.[3]
-
Ascorbic Acid: Dissolve ascorbic acid in the acetate buffer to act as the reducing agent.[3]
-
Thiourea (optional but recommended): Add thiourea to the buffer to mask copper interference.[5]
Reagent 2 (Chromogen):
-
This compound Solution: Prepare a solution of this compound in deionized water. The concentration may vary depending on the specific kit or protocol.[3]
Working Reagent (Monoreagent format):
-
Mix Reagent 1 and Reagent 2 according to the manufacturer's instructions. This working solution is often stable for a specified period when stored at 2-8°C.[3]
Manual Assay Protocol
-
Pipetting:
-
Pipette 1.0 mL of the this compound working reagent into labeled test tubes for the blank, standard, and samples.
-
Add 100 µL of deionized water to the blank tube.
-
Add 100 µL of iron standard to the standard tube.
-
Add 100 µL of the patient serum or plasma to the respective sample tubes.
-
-
Mixing and Incubation:
-
Measurement:
-
Set a spectrophotometer to a wavelength of 600 nm.
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of the standard and each sample.
-
-
Calculation:
-
Calculate the iron concentration in the samples using the following formula: Iron (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
-
Automated Assay Protocol
For automated analyzers, the procedure is similar but performed by the instrument. The user should follow the specific application parameters provided by the instrument manufacturer for the this compound iron reagent kit. The analyzer will automatically perform the pipetting, mixing, incubation, and absorbance readings, and calculate the final iron concentration based on a calibration curve.
Application in Clinical Diagnostics
The measurement of serum iron using this compound is a valuable tool in the differential diagnosis of various disorders related to iron metabolism.
References
- 1. logotech-ise.com [logotech-ise.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. sclavodiagnostics.com [sclavodiagnostics.com]
- 4. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolabo.fr [biolabo.fr]
- 6. abcam.com [abcam.com]
- 7. bioanalytic.de [bioanalytic.de]
- 8. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
Determining Non-Heme Iron in Tissues with the Ferene-S Method: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of non-heme iron in biological tissues is crucial for understanding iron metabolism, diagnosing iron-related disorders, and evaluating the efficacy and toxicity of therapeutic agents. The Ferene-S method offers a sensitive and reliable colorimetric approach for this purpose. This document provides detailed application notes and experimental protocols for the determination of non-heme iron in tissue samples using the this compound assay.
This compound, a sulfonated derivative of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, reacts specifically with ferrous iron (Fe²⁺) to form a stable, water-soluble blue complex with a maximum absorbance at 593 nm.[1] The intensity of the color produced is directly proportional to the concentration of ferrous iron in the sample. To measure total non-heme iron, ferric iron (Fe³⁺) in the sample is first reduced to ferrous iron using a reducing agent like ascorbic acid.
Principle of the Method
The this compound method for non-heme iron determination in tissues involves three key steps:
-
Tissue Homogenization and Iron Extraction: Tissue samples are homogenized to release intracellular contents. Non-heme iron is then extracted and solubilized, typically under acidic conditions, which also aids in precipitating proteins.
-
Reduction of Ferric Iron: A reducing agent, most commonly ascorbic acid, is added to the tissue extract to quantitatively reduce all non-heme ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2][3]
-
Colorimetric Reaction: this compound is introduced to the sample, where it chelates with the ferrous iron to form a stable blue-colored complex.[2][3] The absorbance of this complex is then measured spectrophotometrically at 593 nm. The concentration of non-heme iron is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of iron.
Application Notes
-
Specificity: The this compound method is highly specific for iron. Potential interference from other divalent cations, such as copper, can be minimized by including a chelating agent like thiourea in the reaction buffer.[4]
-
Sensitivity: This method is highly sensitive, capable of detecting non-heme iron concentrations in the micromolar range.[1][5]
-
Sample Type: The protocol provided is suitable for a variety of animal tissues, including but not limited to the liver, spleen, kidney, heart, and brain.
-
Heme Iron: This method is designed to measure non-heme iron. Heme iron, present in molecules like hemoglobin and myoglobin, does not react with this compound under the acidic conditions of this assay.
-
Reagent Quality: The purity of reagents, particularly the water and acids used, is critical to avoid iron contamination and ensure accurate results. Using iron-free or metal-free labware is highly recommended.
-
Standard Curve: A fresh standard curve should be prepared for each assay to ensure accuracy.
Data Presentation
The performance of the this compound method has been validated in various sample types. The following tables summarize typical quantitative data, which should be used as a reference. Laboratories are encouraged to perform their own validation studies.
| Parameter | Typical Value | Sample Type | Reference |
| Linearity | 5 - 1000 µg/dL | Serum/Plasma | [6] |
| Sensitivity | 5.0 µg/dL | Serum/Plasma | [6] |
| Wavelength | 593 nm | - | [1][5] |
| Comparison with Gold Standard (ICP-MS) | This compound Assay | ICP-MS | Sample Type |
| Intracellular Iron Concentration | (44.3 ± 5.0) × 10⁻¹² g/cell | (45.5 ± 14.6) × 10⁻¹² g/cell | DU145 cells with BNF-Starch nanoparticles |
Experimental Protocols
Reagent Preparation
-
Iron Assay Buffer: Prepare an acetate buffer (pH 4.8). The exact composition may vary, but a common formulation includes sodium acetate and acetic acid. Some commercial kits provide a ready-to-use buffer.[6]
-
Iron Reducer (Ascorbic Acid Solution): Prepare a fresh solution of L-ascorbic acid in iron-free water. A typical concentration is 0.5 M.[6]
-
This compound Solution (Iron Probe): Prepare a solution of this compound in iron-free water. A common concentration is ≥ 20 mmol/L.[6] Store protected from light.
-
Iron Standard Stock Solution (e.g., 1000 µg/mL): Use a commercially available certified iron standard.
-
Protein Precipitation Solution (Optional but Recommended): A solution of trichloroacetic acid (TCA) and hydrochloric acid (HCl) can be used to precipitate proteins and release iron.
Tissue Sample Preparation
-
Excise and weigh approximately 10-50 mg of tissue.
-
Wash the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood contaminants.
-
Place the tissue in a pre-chilled microcentrifuge tube.
-
Add 5-10 volumes of ice-cold Iron Assay Buffer per milligram of tissue.
-
Homogenize the tissue on ice using a Dounce homogenizer or a bead-based homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 10,000-16,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the non-heme iron, and transfer it to a new tube. Keep the supernatant on ice.
Standard Curve Preparation
-
Prepare a series of iron standards by diluting the iron standard stock solution with the Iron Assay Buffer. A typical concentration range is 0, 5, 10, 20, 50, and 100 µM.
-
Add the same volume of each standard to individual wells of a 96-well plate in duplicate.
Assay Procedure
-
Add 50 µL of the tissue supernatant (sample) to multiple wells of a clear, flat-bottom 96-well plate. It is recommended to run samples in at least duplicate.
-
For the determination of total non-heme iron, add 5 µL of the Iron Reducer (Ascorbic Acid Solution) to each sample well and standard well. Mix gently.
-
Incubate the plate at room temperature for 30 minutes to allow for the complete reduction of Fe³⁺ to Fe²⁺.
-
Following the incubation, add 100 µL of the this compound Solution to each well. Mix gently by pipetting or using a plate shaker.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light, to allow for color development.
-
Measure the absorbance at 593 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank (0 µM iron standard) from the absorbance readings of all standards and samples.
-
Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of non-heme iron in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the iron concentration to the initial weight of the tissue sample (e.g., in µg of iron per gram of tissue).
Visualizations
Experimental Workflow
Caption: Experimental workflow for non-heme iron determination in tissues.
Principle of the this compound Reaction
Caption: Principle of the this compound colorimetric reaction for iron detection.
Key Signaling Pathways in Tissue Iron Homeostasis
Caption: Key pathways in systemic and cellular iron homeostasis.
References
- 1. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron sensing and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. logotech-ise.com [logotech-ise.com]
Application Note: Adapting the Ferene-S Assay for a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a critical element in numerous physiological processes, and its quantification is essential in various fields, including diagnostics, drug development, and cellular biology. The Ferene-S assay is a highly sensitive and specific colorimetric method for the determination of iron concentration in biological samples.[1] This application note provides a detailed protocol for adapting the traditional this compound assay to a 96-well plate format, enabling higher throughput and reduced sample and reagent volumes.
The principle of the assay involves three key steps. First, under acidic conditions (pH ~4.5), ferric iron (Fe³⁺) is released from its carrier proteins, such as transferrin.[2][3] Next, a reducing agent, typically ascorbic acid, converts the released ferric iron to its ferrous form (Fe²⁺).[2][3] Finally, the ferrous iron reacts with the chromogen this compound to form a stable, intensely colored blue complex, the absorbance of which is directly proportional to the iron concentration in the sample.[4][5] This absorbance is measured spectrophotometrically at a wavelength of approximately 593-600 nm.[3][4][6]
Principle of the this compound Assay
Caption: Principle of the this compound iron assay.
Materials and Reagents
Equipment
-
96-well flat-bottom transparent microplates[2]
-
Microplate reader capable of measuring absorbance at 593-600 nm
-
Micropipettes and sterile, iron-free tips
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
(Optional) Incubator set to 37°C
Reagents
-
This compound (3-(2-pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5″-disulfonic acid disodium salt)
-
L-Ascorbic acid
-
Ammonium acetate or Citric acid
-
Iron standard (e.g., FeCl₃ or an atomic absorption standard solution)
-
Thiourea (optional, for samples with high copper concentration)[1][3]
-
Deionized water (iron-free)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Reagent Preparation
| Reagent | Preparation Instructions | Storage Conditions |
| Iron Assay Buffer | Prepare a 0.4 M ammonium acetate buffer. Adjust the pH to approximately 4.3-4.5 using HCl or NaOH. | 2-8°C for up to 1 month |
| Iron Reducer Solution | Prepare a 0.2 M L-ascorbic acid solution in the Iron Assay Buffer. This solution should be prepared fresh on the day of the assay to ensure its reducing activity. | Use immediately. |
| This compound Solution | Prepare a 5 mM this compound solution in deionized water. | 2-8°C, protected from light, for up to 1 month. |
| Working Solution | Prepare a working solution by mixing the Iron Assay Buffer, Iron Reducer Solution, and this compound Solution. A common ratio is to create a final concentration of 0.2 M ascorbic acid and 5 mM this compound in the assay buffer. For example, combine 1 part 0.2 M Ascorbic Acid, 1 part 5 mM this compound, and 8 parts Iron Assay Buffer. Prepare this solution fresh before use. | Use immediately. |
| Iron Standard Stock | Prepare a 1 mg/mL (or other high-concentration) iron standard stock solution from a reliable source. | 2-8°C. |
| Standard Curve Dilutions | Prepare a series of dilutions from the iron standard stock solution in deionized water or the same buffer as the samples. A typical range is 0-50 µM or 0-4 µg/mL.[2] | Prepare fresh for each assay. |
Experimental Protocol
This protocol is a general guideline; optimization may be required for specific sample types and microplate readers.
Caption: Experimental workflow for the 96-well plate this compound assay.
Sample Preparation
-
Serum/Plasma: Samples should be fresh and non-hemolyzed. If necessary, store at 2-8°C for up to one week or at -20°C for longer periods.[3] Dilute samples as needed with the Iron Assay Buffer.
-
Tissue Homogenates: Homogenize tissue in Iron Assay Buffer on ice. Centrifuge to pellet insoluble material and use the supernatant for the assay.
-
Cell Lysates: Wash cells with cold PBS, then lyse in Iron Assay Buffer. Centrifuge to remove debris.
Assay Procedure
-
Prepare the 96-well plate layout: Designate wells for blanks, standards, and samples. It is recommended to run all standards and samples in triplicate.
-
Pipette standards and samples:
-
Add 50 µL of each standard dilution to the designated wells.
-
Add 50 µL of your samples to the appropriate wells.
-
Add 50 µL of the sample buffer (without iron) to the blank wells.
-
-
Add Working Solution: Add 200 µL of the freshly prepared Working Solution to all wells (blanks, standards, and samples). The total volume in each well will be 250 µL.
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate the plate at room temperature (or 37°C for some protocols) for 30-60 minutes, protected from light.[7] The color is generally stable for at least one hour.[3][4]
-
Measure Absorbance: Read the absorbance of the plate at 593 nm (or a wavelength between 590-600 nm) using a microplate reader.
Data Presentation and Analysis
Standard Curve
Generate a standard curve by plotting the average blank-subtracted absorbance values for each standard against their corresponding iron concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
| Iron Concentration (µM) | Absorbance Reading 1 | Absorbance Reading 2 | Absorbance Reading 3 | Average Absorbance | Blank-Subtracted Absorbance |
| 0 (Blank) | 0.052 | 0.050 | 0.051 | 0.051 | 0.000 |
| 5 | 0.155 | 0.158 | 0.156 | 0.156 | 0.105 |
| 10 | 0.260 | 0.263 | 0.261 | 0.261 | 0.210 |
| 20 | 0.471 | 0.475 | 0.473 | 0.473 | 0.422 |
| 40 | 0.890 | 0.895 | 0.892 | 0.892 | 0.841 |
| 50 | 1.105 | 1.110 | 1.107 | 1.107 | 1.056 |
Sample Calculation
-
Calculate the average blank-subtracted absorbance for each sample.
-
Use the equation from the linear regression of the standard curve to determine the iron concentration in your samples.
Iron Concentration (µM) = (Sample Absorbance - y-intercept) / slope
-
Multiply the result by any dilution factor used during sample preparation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in blank wells | Iron contamination in reagents or water. Reagents are old or degraded. | Use iron-free deionized water and acid-washed labware. Prepare fresh reagents, especially the ascorbic acid solution. |
| Low signal or poor sensitivity | Incorrect wavelength. Insufficient incubation time. pH of the assay buffer is incorrect. | Confirm the microplate reader is set to 593-600 nm. Optimize the incubation time for your specific samples. Verify the pH of the Iron Assay Buffer is between 4.3 and 4.5. |
| High variability between replicates | Pipetting errors. Incomplete mixing in wells. Bubbles in the wells. | Use calibrated pipettes and ensure proper technique. Mix the plate thoroughly after adding the working solution. Inspect the plate for bubbles before reading and remove them if present. |
| Non-linear standard curve | Standard dilutions are inaccurate. Iron concentration is outside the linear range of the assay. | Carefully prepare fresh standard dilutions. If the curve plateaus, use a narrower range of standard concentrations or dilute your samples to fall within the linear range. |
| Sample absorbance is too high | The iron concentration in the sample is too high for the assay's linear range. | Dilute the sample with Iron Assay Buffer and re-run the assay. Remember to account for the dilution factor in the final calculation. |
| Sample interference (e.g., turbidity) | Presence of interfering substances like copper. Sample is turbid or contains precipitates. | Add thiourea to the working solution to chelate copper ions.[1][3] Centrifuge samples at high speed to remove any precipitates before adding them to the plate. Run a sample blank (sample + buffer, no this compound) to correct for background color. |
Conclusion
The adaptation of the this compound assay to a 96-well plate format offers a robust, sensitive, and high-throughput method for the quantification of iron in a variety of biological samples. By following this detailed protocol and considering the potential challenges, researchers can obtain reliable and reproducible results, facilitating advancements in diagnostics and drug development.
References
- 1. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolabo.fr [biolabo.fr]
- 4. sclavodiagnostics.com [sclavodiagnostics.com]
- 5. bioanalytic.de [bioanalytic.de]
- 6. Colorimetric Iron Quantification Assay [protocols.io]
- 7. abcam.com [abcam.com]
Application Notes: Ascorbic Acid as a Reducing Agent in the Ferene-S Assay for Iron Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ascorbic acid as a reducing agent in the Ferene-S assay for the accurate quantification of iron in various biological and chemical samples.
Introduction
The this compound assay is a highly sensitive and specific colorimetric method for the determination of iron concentration. A critical step in this assay is the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), as this compound (3-(2-pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5″-disulfonic acid disodium salt) specifically chelates with the ferrous form to produce a stable, intensely blue-colored complex.[1][2][3] Ascorbic acid is a widely used and effective reducing agent for this purpose due to its strong reducing potential and minimal interference with the subsequent colorimetric measurement.[1][2][4][5] This method is applicable for quantifying iron in serum, plasma, cell lysates, and from iron oxide nanoparticles.[1][4][6][7]
Principle of the Assay
The this compound assay, incorporating ascorbic acid, follows a two-step reaction mechanism. Initially, in an acidic buffer (typically acetate buffer, pH 4.3-4.8), iron bound to transport proteins like transferrin is released.[1][2][3] Subsequently, ascorbic acid reduces the liberated ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions.[1][2][3][6][7] The resulting ferrous ions then react with this compound to form a stable blue complex, with a maximum absorbance at approximately 595 nm.[4][8] The intensity of the color is directly proportional to the iron concentration in the sample.[1][2]
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. sclavodiagnostics.com [sclavodiagnostics.com]
- 3. bioanalytic.de [bioanalytic.de]
- 4. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biolabo.fr [biolabo.fr]
- 7. biolabo.fr [biolabo.fr]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Ferene-S Assay
Introduction
The Ferene-S assay is a highly sensitive and specific colorimetric method for the quantification of iron in a variety of biological samples. The assay relies on the formation of a stable, intensely colored complex between ferrous iron (Fe²⁺) and the chromogen this compound, 3-(2-pyridyl)-5,6-bis[2-(5-furylsulfonic acid)]-1,2,4-triazine.[1] This method is widely used in research and clinical settings to determine iron concentrations in samples such as serum, plasma, tissue homogenates, and cell lysates.
The principle of the assay involves three key steps. First, under acidic conditions (pH 4.5-4.8), ferric iron (Fe³⁺) is dissociated from its carrier proteins, such as transferrin.[1][2] Next, a reducing agent, typically ascorbic acid, reduces the released Fe³⁺ to Fe²⁺.[2][3] Finally, the Fe²⁺ reacts with this compound to form a blue complex with a maximum absorbance at approximately 593-600 nm.[2][4][5] The intensity of the color is directly proportional to the iron concentration in the sample. To prevent interference from other metal ions, particularly copper, a masking agent like thiourea is often included in the reagents.[1][3][6]
This document provides detailed protocols for the preparation of various sample types for analysis using the this compound assay.
Experimental Protocols
1. Sample Preparation: Serum and Plasma
This protocol is suitable for the determination of total iron in serum and heparinized plasma samples.[2][3][7]
Materials:
-
Blood collection tubes (serum or sodium heparin)
-
Centrifuge
-
Iron-free microcentrifuge tubes
-
Saline solution (0.9% NaCl) for dilution
Procedure:
-
Blood Collection: Collect whole blood using standard phlebotomy techniques. For serum, use a serum separator tube. For plasma, use a tube containing sodium heparin as the anticoagulant. Avoid using EDTA, oxalate, or citrate, as these can chelate iron.[3]
-
Sample Separation:
-
Serum: Allow the blood to clot at room temperature for 30 minutes, followed by centrifugation at 1,000-2,000 x g for 10 minutes at 4°C.[8]
-
Plasma: Centrifuge the blood sample at 1,000-2,000 x g for 10 minutes at 4°C immediately after collection.
-
-
Aliquoting: Carefully transfer the clear supernatant (serum or plasma) to a clean, iron-free microcentrifuge tube. It is crucial to avoid disturbing the cell pellet to prevent hemolysis, which can lead to falsely elevated iron levels.[2][9]
-
Storage: Samples can be stored at 2-8°C for up to 7 days or at -20°C or -80°C for long-term storage.[2][8]
-
Assay: Samples can typically be used directly in the this compound assay. If the iron concentration is expected to be high, dilute the sample with saline solution.[3]
2. Sample Preparation: Tissue Homogenates
This protocol describes the preparation of tissue lysates for the measurement of total iron content.[4][8]
Materials:
-
Tissue of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Iron Assay Buffer (or a suitable lysis buffer)
-
Dounce homogenizer or bead-based homogenizer (e.g., TissueLyser)[4][10]
-
Centrifuge
-
Iron-free microcentrifuge tubes
Procedure:
-
Tissue Collection: Excise the tissue of interest and place it on ice.
-
Washing: Wash the tissue with ice-cold PBS to remove any contaminating blood.[4]
-
Homogenization:
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet insoluble material.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean, iron-free microcentrifuge tube.
-
Storage: The tissue lysate can be used immediately or stored at -80°C.
-
Protein Quantification (Optional but Recommended): Determine the total protein concentration of the lysate to normalize the iron content.
3. Sample Preparation: Cell Lysates
This protocol is suitable for both adherent and suspension cells.[11]
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., RIPA buffer or a buffer compatible with the this compound assay)
-
Cell scraper (for adherent cells)
-
Centrifuge
-
Iron-free microcentrifuge tubes
Procedure for Adherent Cells:
-
Cell Culture: Grow cells to the desired confluency in a culture dish.
-
Washing: Aspirate the culture medium and wash the cells once with ice-cold PBS.[11]
-
Lysis: Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate and incubate on ice for 15 minutes.[11]
-
Scraping: Scrape the cells off the plate using a cell scraper and transfer the lysate to a microcentrifuge tube.[11]
-
Centrifugation: Centrifuge the lysate at 13,000-16,000 x g for 10 minutes at 4°C to pellet cell debris.[8][11]
-
Supernatant Collection: Transfer the supernatant to a new, clean, iron-free microcentrifuge tube.
-
Storage: Use the lysate immediately or store at -80°C.
Procedure for Suspension Cells:
-
Cell Collection: Transfer the cell suspension to a conical tube.
-
Pelleting: Centrifuge at 300 x g for 5 minutes to pellet the cells.[11]
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.[11]
-
Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge the lysate at 13,000-16,000 x g for 10 minutes at 4°C.[8][11]
-
Supernatant Collection: Transfer the supernatant to a new, clean, iron-free microcentrifuge tube.
-
Storage: Use the lysate immediately or store at -80°C.
Data Presentation
Table 1: Quantitative Data for this compound Assay
| Parameter | Serum/Plasma | Tissue Homogenate | Cell Lysate |
| Typical Sample Volume | 50 - 100 µL[2] | 50 µL[4] | 50 µL[8] |
| Linear Range | Up to 1100 µg/dL (200 µmol/L)[9] | 8 - 400 µM[8] | 8 - 400 µM[8] |
| Reference Range (Human Serum) | Males: 65 - 175 µg/dLFemales: 50 - 170 µg/dL[2] | Not Applicable | Not Applicable |
| Potential Interferences | Hemolysis, Copper, Lipemia[6][9] | Incomplete homogenization | Incomplete cell lysis |
| Storage Stability | 7 days at 2-8°CLong-term at -20°C/-80°C[2][8] | Long-term at -80°C | Long-term at -80°C |
Diagrams
Caption: General workflow of the this compound assay.
Caption: Sample preparation workflows for different biological matrices.
References
- 1. logotech-ise.com [logotech-ise.com]
- 2. sclavodiagnostics.com [sclavodiagnostics.com]
- 3. biolabo.fr [biolabo.fr]
- 4. Colorimetric Iron Quantification Assay [protocols.io]
- 5. libios.fr [libios.fr]
- 6. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron FS Ferene - DiaSys Diagnostic Systems GmbH [diasys-diagnostics.com]
- 8. abcam.com [abcam.com]
- 9. bioanalytic.de [bioanalytic.de]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biomol.com [biomol.com]
Troubleshooting & Optimization
troubleshooting common issues in the Ferene-S assay
Welcome to the technical support center for the Ferene-S assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the this compound assay for iron quantification.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a colorimetric method for quantifying iron. The assay is based on the following principle: In an acidic buffer (typically pH 4.5), ferric iron (Fe³⁺) is released from its carrier protein, transferrin. A reducing agent, such as ascorbic acid, then reduces the ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). The ferrous iron then reacts with the chromogen, this compound (3-(2-pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5',5''-disulfonic acid disodium salt), to form a stable, blue-colored complex. The intensity of this blue color, which is directly proportional to the iron concentration, is measured spectrophotometrically at a wavelength of 593 nm or 600 nm.[1][2][3][4]
Q2: What types of samples are compatible with the this compound assay?
A2: The this compound assay is commonly used with serum and plasma samples.[1][3] It can also be adapted for use with cell lysates and tissue homogenates.[5][6] However, it is important to avoid using anticoagulants such as EDTA, oxalate, or citrate, as they can chelate iron and interfere with the assay.[7][8] Heparinized plasma is generally acceptable.[3][8]
Q3: What are the main interfering substances in the this compound assay?
A3: The primary interfering substance is copper, which can also form a colored complex with this compound, leading to falsely elevated iron readings.[9][10] This interference is typically eliminated by adding thiourea to the reaction buffer.[2][9] Hemolysis can also cause falsely high results due to the release of iron from red blood cells.[11] Therefore, hemolyzed samples should not be used.[1] Lipemia and high bilirubin levels generally do not cause significant interference at moderate concentrations.[11]
Q4: How should I prepare and store the reagents for the this compound assay?
A4: Reagents should be prepared according to the manufacturer's instructions. In general, it is best to prepare working solutions fresh.[12] If storing, reagents should be kept at the recommended temperature (often 2-8°C) and protected from light.[1][3] Some reconstituted reagents are stable for up to 30 days when stored properly.[1] Discard any reagents that appear cloudy or contaminated.[7]
Troubleshooting Guide
High Background Signal
Problem: The absorbance of the blank (reagent blank) is unexpectedly high.
| Possible Cause | Recommended Solution |
| Contaminated Reagents or Water | Use high-purity, iron-free water for all reagent preparations and dilutions. Ensure all glassware is thoroughly cleaned, preferably acid-washed, to remove any trace iron contamination.[13] |
| Expired or Improperly Stored Reagents | Check the expiration dates of all reagents.[12] Store reagents at the recommended temperature and protect them from light to prevent degradation.[1] |
| Contaminated Assay Plate | Use a new, clean microplate for the assay. If the issue persists, try a different brand or lot of plates.[14] |
| Insufficient Washing (if applicable) | If your protocol involves washing steps, ensure they are thorough to remove any unbound reagents.[15] |
Issues with the Standard Curve
Problem: The standard curve is non-linear, has a low R² value, or the signal is weak.
| Possible Cause | Recommended Solution |
| Incorrect Standard Preparation | Double-check all calculations and dilutions for the iron standards. Ensure the stock standard has been stored correctly and has not degraded.[16] It is good practice to vortex lyophilized standards after reconstitution to ensure all material is dissolved.[16] |
| Pipetting Errors | Ensure pipettes are properly calibrated and use consistent pipetting techniques. Poor precision in duplicate standards can indicate a pipetting issue.[16] |
| Signal Saturation | If the curve is linear at lower concentrations but flattens at higher concentrations, the signal may be saturating the detector.[17] You may need to dilute your higher concentration standards or adjust the instrument's gain settings if possible. |
| Incorrect Wavelength Setting | Verify that the spectrophotometer is set to the correct wavelength for measuring the this compound-iron complex (593 nm or 600 nm).[5][6] |
| Suboptimal Incubation Time | Ensure the incubation time is sufficient for the color to fully develop. The final color is typically stable for at least one hour.[1] |
Unexpected or Inconsistent Sample Results
Problem: Sample absorbance is out of the linear range, or there is high variability between replicates.
| Possible Cause | Recommended Solution |
| Sample Iron Concentration is Too High or Too Low | If the absorbance is above the highest standard, dilute the sample in iron-free water or the assay buffer and re-run the assay, remembering to account for the dilution factor in the final calculation.[11] If the signal is too low, you may need to concentrate your sample, if possible. |
| Presence of Interfering Substances | As mentioned in the FAQs, copper is a major interferent. Ensure your reagent buffer contains an agent like thiourea to negate its effect.[2] Avoid using anticoagulants like EDTA, citrate, or oxalate.[7] |
| Sample Turbidity | Turbidity in the sample, which can be caused by high lipid content, can interfere with absorbance readings.[6] Centrifuge the samples to pellet any particulate matter before analysis.[12] In some cases, adding a clarifying agent like SDS may be necessary.[6] |
| Hemolysis in Serum/Plasma Samples | Visually inspect samples for any pink or red coloration, which indicates hemolysis. Hemolyzed samples will have artificially high iron levels and should be discarded.[11] |
Experimental Protocols
Key Reagent Preparation
-
Working Solution (Example): A common working solution consists of 5 mM this compound and 0.2 M L-ascorbic acid in a 0.4 M ammonium acetate buffer, with a pH of approximately 4.3.[5]
-
Iron Standard Curve: Prepare a stock solution of a known iron standard (e.g., 1 mM FeCl₃). Create a series of dilutions in iron-free water or assay buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[6]
96-Well Plate Assay Protocol
-
Prepare Standards and Samples:
-
Add Iron Reducer:
-
First Incubation:
-
Mix the plate gently and incubate at 37°C for 30 minutes.[6]
-
-
Add this compound Probe:
-
Add 100 µL of the this compound probe (chromogen solution) to all standard and sample wells.[6]
-
-
Second Incubation:
-
Mix the plate gently and incubate at 37°C for 60 minutes, protected from light.[6]
-
-
Measure Absorbance:
-
Measure the absorbance at 593 nm using a microplate reader.[6]
-
-
Calculate Results:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the corrected absorbance of the standards against their concentrations to generate a standard curve.
-
Use the equation of the standard curve to determine the iron concentration in your samples.[6]
-
Visualizations
This compound Assay Chemical Pathway
Caption: Chemical pathway of the this compound assay for iron detection.
Experimental Workflow
Caption: General experimental workflow for the this compound assay.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common this compound assay issues.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. A Colorimetric Method for Measuring Iron Content in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. logotech-ise.com [logotech-ise.com]
- 4. mdpi.com [mdpi.com]
- 5. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. biolabo.fr [biolabo.fr]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric study of several sensitive reagents for serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 11. bioanalytic.de [bioanalytic.de]
- 12. siriusgenomics.com [siriusgenomics.com]
- 13. atlas-medical.com [atlas-medical.com]
- 14. researchgate.net [researchgate.net]
- 15. How to deal with high background in ELISA | Abcam [abcam.com]
- 16. arp1.com [arp1.com]
- 17. thermofisher.com [thermofisher.com]
optimizing incubation time for the Ferene-S reaction
Welcome to the technical support center for the Ferene-S reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reproducible iron quantification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for the this compound reaction?
The ideal incubation time for the this compound reaction depends on the sample type and the protocol being followed. Shorter incubation times of 5-10 minutes are often sufficient for serum or plasma samples where iron is readily accessible.[1][2] However, for more complex matrices, such as cell lysates or nanoparticle suspensions, a longer incubation period may be necessary to ensure the complete release and reduction of iron.[3][4] In some optimized protocols for intracellular iron, an overnight (≥20 hours) incubation at room temperature in the dark is recommended for maximal color development.[4][5]
Q2: My blank control shows a high absorbance reading. What could be the cause?
A high blank reading can be attributed to several factors:
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Contaminated Reagents: The water or buffers used to prepare the reagents may be contaminated with iron. Using iron-free water and analytical grade reagents is crucial.
-
Contaminated Glassware: Glassware that has not been properly acid-washed can leach iron into the reaction mixture.
-
Reagent Instability: Improperly stored or expired reagents can lead to background signal. Reagents should be stored according to the manufacturer's instructions, typically protected from light.[1]
Q3: The color development in my samples is inconsistent. What are the possible reasons?
Inconsistent color development can stem from:
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Incomplete Iron Release: For complex samples, insufficient digestion or incubation time will result in an underestimation of the total iron content.[3][4]
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Presence of Interfering Substances: Copper ions can interfere with the this compound reaction, although many protocols include a masking agent like thiourea to mitigate this.[6][7][8]
-
pH Fluctuations: The this compound reaction is pH-dependent and should be performed in a buffered solution (typically around pH 4.5) to ensure optimal color formation.[1][9]
-
Pipetting Errors: Inaccurate pipetting of samples or reagents can lead to variability in the final reaction volume and, consequently, the absorbance reading.
Q4: Can I use a plate reader for this assay?
Yes, the this compound assay can be adapted for a 96-well plate format, which is ideal for high-throughput screening.[4] However, it is important to note that the path length of the light in a microplate well is dependent on the volume. Therefore, it is essential to use a consistent volume for all standards and samples and to generate a standard curve in the same plate format.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no color development | Incomplete reduction of Fe³⁺ to Fe²⁺. | Ensure that the ascorbic acid reducing agent is fresh and added at the correct concentration. |
| Insufficient incubation time. | For complex samples, consider increasing the incubation time or performing an overnight incubation.[3][4] | |
| Incorrect pH of the reaction mixture. | Verify the pH of the buffer and adjust if necessary. The optimal pH is typically around 4.5.[1][9] | |
| Precipitate formation in the reaction well | High protein concentration in the sample. | Consider deproteinizing the sample prior to the assay. |
| Reagent incompatibility or degradation. | Prepare fresh reagents and ensure they are fully dissolved. | |
| Non-linear standard curve | Errors in standard preparation. | Carefully prepare a new set of standards and ensure accurate dilutions. |
| Saturation of the chromogen. | If the iron concentration in the samples is very high, dilute the samples and re-assay. | |
| Spectrophotometer malfunction. | Check the instrument settings and perform a calibration check. | |
| Hemolysis in serum/plasma samples | Improper sample collection or handling. | Use fresh, non-hemolyzed samples. Hemolysis can release iron from red blood cells, leading to falsely elevated results.[10] |
Experimental Protocols
Protocol 1: Iron Determination in Serum/Plasma
This protocol is adapted for samples where iron is primarily bound to transferrin.
-
Reagent Preparation:
-
Assay Procedure:
-
Pipette 1.0 mL of the Iron Releasing Reagent (R1) into a cuvette.
-
Add 100 µL of the serum or plasma sample.
-
Mix and incubate for approximately 5 minutes at room temperature.[1]
-
Add 70 µL of the Chromogen Reagent (R2).
-
Mix thoroughly and incubate for another 5 minutes at room temperature.[1]
-
Measure the absorbance at approximately 600 nm against a reagent blank.[1]
-
-
Calculation: Calculate the iron concentration based on a standard curve prepared with known concentrations of iron.
Protocol 2: Intracellular Iron Quantification
This protocol is optimized for the determination of iron in cell lysates or other complex biological matrices.[4]
-
Sample Preparation:
-
Lyse the cells using a suitable lysis buffer.
-
For samples containing iron oxide nanoparticles, an acid digestion step (e.g., with concentrated nitric acid at 70°C for 2 hours) may be necessary to ensure complete iron liberation.[4]
-
-
Working Solution Preparation:
-
Prepare a working solution containing 5 mM this compound, 0.2 M L-ascorbic acid in 0.4 M ammonium acetate buffer (pH ~4.3).[4]
-
-
Assay Procedure:
-
Standard Curve: Prepare a standard curve using a certified iron standard (e.g., FeCl₃) in the same working solution.
Data Presentation
Incubation Time Comparison
| Sample Type | Recommended Incubation Time | Reference |
| Serum/Plasma | 5 - 10 minutes | [1][2] |
| Intracellular Iron (without digestion) | ≥ 20 hours (overnight) | [4][5] |
| Intracellular Iron (with acid digestion) | 30 minutes | [4] |
Visualizations
This compound Reaction Pathway
Caption: The this compound reaction pathway for iron detection.
General Experimental Workflow
Caption: A generalized workflow for the this compound iron assay.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. biolabo.fr [biolabo.fr]
- 3. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 7. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolabo.fr [biolabo.fr]
- 9. logotech-ise.com [logotech-ise.com]
- 10. bioanalytic.de [bioanalytic.de]
eliminating copper interference in the Ferene-S assay using thiourea
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the Ferene-S assay, with a specific focus on eliminating copper interference using thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
A1: The this compound assay is a colorimetric method used for the quantification of iron in biological and other samples.[1][2] The assay relies on the reaction of ferrous iron (Fe²⁺) with the chromogenic compound this compound to produce a stable, colored complex that can be measured spectrophotometrically at approximately 593-600 nm.[3][4] It is known for its accuracy and reliability, making it suitable for measuring low levels of iron in samples such as cell cultures.[1][2]
Q2: What are the common sources of interference in the this compound assay?
A2: The primary and most significant source of interference in the this compound assay for iron is the presence of copper ions (Cu²⁺).[5][6] Copper can also react with this compound, leading to an overestimation of the iron concentration. Other potential, though less common, interfering substances can include other metal ions, though zinc has been shown to have no effect.[6]
Q3: How does thiourea eliminate copper interference in the this compound assay?
A3: Thiourea effectively eliminates copper interference by acting as a masking agent.[5][7] It achieves this by chelating cuprous copper (Cu⁺) and forming a redox-inactive thiourea-copper complex.[8] This stable complex prevents copper ions from reacting with the this compound reagent, thus ensuring that the color development is specific to the iron present in the sample.[6][8]
Q4: Can other reagents be used to remove copper interference?
A4: Yes, besides thiourea, other reagents like thioglycolic acid and neocuproine have also been described as effective in removing copper interference in similar iron assays.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Artificially high iron readings | Copper contamination in the sample or reagents. | Add thiourea to the reaction mixture to mask the copper ions.[6][7] Ensure high-purity water and acid-washed labware are used to minimize metal contamination. |
| Inconsistent or non-reproducible results | Incomplete liberation of iron from carrier proteins or sample matrix. | Optimize sample digestion time and conditions. For complex samples, a digestion step with concentrated nitric acid may be necessary to ensure all iron is available to react.[1][2] |
| Pipetting errors or insufficient mixing. | Ensure accurate pipetting and thorough mixing of reagents and samples. | |
| Low sensitivity or weak color development | Incorrect pH of the reaction buffer. | The this compound assay is pH-sensitive. Ensure the buffer system maintains the optimal pH for the reaction, typically around 4.3-4.8.[1][9] |
| Degradation of the this compound reagent. | Store the this compound reagent protected from light and at the recommended temperature to prevent degradation.[4] | |
| High background absorbance | Contaminated reagents or cuvettes/plates. | Use high-purity reagents and clean, high-quality cuvettes or microplates. Run a reagent blank to subtract background absorbance. |
Quantitative Data Summary
Table 1: this compound Assay Parameters
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 593 - 600 nm | [3][4] |
| Molar Extinction Coefficient (εmax) | ~32,000 L·cm⁻¹·mol⁻¹ | [7] |
| Linear Measurement Range | 5 - 1000 µg/dL | [9] |
| Sensitivity | 5.0 µg/dL | [9] |
Table 2: Example of Reagent Concentrations
| Reagent Component | Concentration | Reference |
| This compound | ≥ 20 mmol/L | [9] |
| Ascorbic Acid (Reducer) | ≥ 0.5 mol/L | [9] |
| Acetate Buffer | 1.4 mol/L (pH 4.8) | [9] |
| Guanidine Hydrochloride | ≥ 4.5 mol/L | [9] |
Experimental Protocols
Protocol 1: Standard this compound Assay for Iron Quantification
This protocol is adapted from established methods for the quantification of iron in biological samples.[1][3]
Materials:
-
This compound Reagent
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Iron Reducer (e.g., Ascorbic Acid)
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Iron Assay Buffer (e.g., Ammonium Acetate Buffer, pH ~4.3)
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Iron Standard (e.g., FeCl₃)
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Samples for analysis
-
96-well microplate
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Microplate reader
Procedure:
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Prepare the Working Solution: Combine the this compound reagent, iron reducer, and iron assay buffer to create the working solution.
-
Prepare the Standard Curve: Create a series of iron standards with known concentrations (e.g., 0-10 µg/mL) by diluting the iron standard with the iron assay buffer.
-
Sample Preparation: Prepare your samples. This may involve cell lysis, tissue homogenization, or acid digestion, depending on the sample type.[1][3]
-
Assay Reaction:
-
Add a specific volume of the working solution to each well of the 96-well plate.
-
Add an equal volume of your standards and samples to the appropriate wells.
-
-
Incubation: Incubate the plate at room temperature, protected from light. Incubation times can vary, with some protocols suggesting 30 minutes to overnight.[1][2]
-
Measurement: Measure the absorbance of each well at 593-600 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot the standard curve and determine the iron concentration in your samples.
Protocol 2: this compound Assay with Thiourea for Copper Interference Elimination
This protocol incorporates thiourea to specifically address copper interference.[6][7]
Materials:
-
Same as Protocol 1
-
Thiourea solution
Procedure:
-
Prepare the Modified Working Solution: Prepare the this compound working solution as described in Protocol 1. Add thiourea to this working solution to a final concentration that is sufficient to chelate the expected range of copper contamination. Note: The optimal concentration of thiourea may need to be determined empirically, but concentrations in the millimolar range are often effective.
-
Prepare the Standard Curve: Prepare the iron standards as in Protocol 1.
-
Sample Preparation: Prepare your samples as in Protocol 1.
-
Assay Reaction:
-
Add a specific volume of the modified working solution (containing thiourea) to each well.
-
Add an equal volume of your standards and samples to the appropriate wells.
-
-
Incubation: Incubate the plate as described in Protocol 1.
-
Measurement: Measure the absorbance at 593-600 nm.
-
Calculation: Calculate the iron concentration as described in Protocol 1.
Visualizations
References
- 1. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colorimetric Iron Quantification Assay [protocols.io]
- 4. sclavodiagnostics.com [sclavodiagnostics.com]
- 5. Spectrophotometric study of several sensitive reagents for serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum iron determination using ferene triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. logotech-ise.com [logotech-ise.com]
effect of pH on the stability of the Ferene-S-iron complex
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of pH on the stability of the Ferene-S-iron complex.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation and stability of the this compound-iron complex?
The optimal pH range for the formation of the stable, deep blue this compound-iron(II) complex is between 3 and 6.[1][2] Many established protocols recommend a slightly acidic environment, with specific pH values of 4.3, 4.5, or 4.8 often cited.[3][4][5]
Q2: How does pH affect the this compound assay?
The pH is a critical factor for several reasons. An acidic environment (pH 4.5-4.8) facilitates the release of iron from its carrier protein, transferrin.[4][5] Subsequently, a reducing agent, such as ascorbic acid, reduces the released ferric iron (Fe³⁺) to its ferrous state (Fe²⁺), which can then form a stable colored complex with this compound.[4] Deviation from the optimal pH range can lead to incomplete iron release or instability of the complex, resulting in inaccurate measurements.
Q3: My absorbance readings are lower than expected. Could pH be the issue?
Low absorbance readings can indeed be a result of suboptimal pH. If the pH of your reaction mixture is too high, the release of iron from transferrin may be incomplete. Additionally, at a higher pH, iron ions may precipitate as iron hydroxyl species, which prevents the formation of the this compound complex.[6] Conversely, while the complex is stable in a broad acidic range, extreme acidity might also affect the reaction.
Q4: How can I ensure the correct pH is maintained throughout my experiment?
It is crucial to use a buffer solution to maintain a stable pH. Acetate buffer is commonly used in this compound assays to maintain the pH within the optimal 4.3 to 4.8 range.[3][4][5] Always ensure your buffer is correctly prepared and its pH is verified before use.
Q5: The color of my this compound-iron complex is not stable. What could be the cause?
Once formed under optimal pH conditions, the this compound-iron(II) complex is highly stable for at least one hour, and some sources suggest it can be stable for up to a week.[3][4] If you observe color instability, it is likely due to factors other than the inherent stability of the complex itself, such as:
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Incorrect pH: As discussed, a pH outside the optimal range can affect complex formation and stability.
-
Presence of interfering substances: Copper ions can interfere with the assay, although this can be mitigated by the addition of thiourea.[1][7]
-
Photodegradation: It is good practice to protect the complex from direct light during incubation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Absorbance Readings | The pH of the reaction buffer is outside the optimal range (3-6). | Prepare a fresh batch of acetate buffer at the recommended pH (e.g., 4.5) and verify with a calibrated pH meter. |
| Incomplete release of iron from the sample matrix. | Ensure the acidic buffer has sufficient time to dissociate the iron from its carrier proteins. For complex samples, a digestion step with nitric acid may be necessary.[3][8] | |
| Inconsistent or Non-Reproducible Results | Fluctuation in the pH of the samples or reagents. | Use a consistent and reliable buffer system for all samples and standards. Ensure all solutions are at room temperature before use. |
| Interference from other metal ions, such as copper. | Add thiourea to the reagent solution to preferentially bind copper ions and prevent their interference.[1][7] | |
| Color of the Complex Fades Quickly | The pH of the final solution is not within the stable range. | Re-evaluate the pH of your final reaction mixture. Ensure that the addition of your sample does not significantly alter the pH of the buffered reagent. |
| Exposure to strong light. | Keep the reaction tubes or plates in the dark during the incubation period.[4] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal pH Range | 3 - 6 | [1][2] |
| Recommended Assay pH | 4.3, 4.5, 4.8 | [3][4][5] |
| Molar Absorptivity (ε) | ~34,500 - 35,194 M⁻¹cm⁻¹ | [1][3] |
| Wavelength of Maximum Absorbance (λmax) | 593 - 600 nm | [1][4] |
| Stability of Formed Complex | At least 1 hour, up to 1 week | [3][4] |
Experimental Protocols
Protocol for Determination of Serum Iron using this compound
This protocol is a generalized procedure based on common practices.
1. Reagent Preparation:
- Acetate Buffer (pH 4.5): Prepare an acetate buffer solution and carefully adjust the pH to 4.5.
- Reducing Agent: Prepare a solution of L-ascorbic acid in the acetate buffer.
- Chromogen Solution: Prepare a solution of this compound in the acetate buffer.
- Working Solution: A combined working solution containing the buffer, ascorbic acid, and this compound can also be prepared. For example, a 1x working solution could be 5 mM this compound and 0.2 M L-ascorbic acid in 0.4 M ammonium acetate buffer at a pH of approximately 4.3.[3]
2. Standard Curve Preparation:
- Prepare a series of iron standards of known concentrations using a certified iron standard solution.
- Dilute the standards in the same matrix as the samples where possible.
3. Sample Preparation:
- Use serum or plasma samples. Avoid hemolysis as it can release iron from hemoglobin and lead to falsely elevated results.[4]
- For complex matrices like iron oxide nanoparticles, a digestion step with concentrated nitric acid may be required to ensure complete liberation of iron.[3][8]
4. Assay Procedure:
- Add the sample or standard to the working solution.
- Mix well and incubate at room temperature for a specified time (e.g., 5 minutes to allow for color development).[4] Some protocols for complex samples may require longer incubation times (e.g., ≥20 hours).[3]
- Measure the absorbance at the wavelength of maximum absorbance (typically 593-600 nm) against a reagent blank.[1][4]
5. Calculation:
- Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the iron concentration in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Experimental workflow for iron determination using the this compound assay.
Caption: Logical relationship between pH and the stability of the this compound-iron complex.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sclavodiagnostics.com [sclavodiagnostics.com]
- 5. logotech-ise.com [logotech-ise.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
addressing interference from bilirubin and zinc in serum iron determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during serum iron determination, with a specific focus on interference from bilirubin and zinc.
Frequently Asked questions (FAQs)
Bilirubin Interference
Q1: How does bilirubin interfere with serum iron measurement?
A1: Bilirubin primarily causes spectral interference in colorimetric serum iron assays.[1][2][3] Due to its strong absorbance in the 340-500 nm range, bilirubin can artificially increase the absorbance reading in assays that measure the iron-chromogen complex within this wavelength range.[2][3] This leads to falsely elevated serum iron results. The mechanism is a direct spectrophotometric interference rather than a chemical reaction with the assay reagents.[1][4]
Q2: My serum sample is from a patient with jaundice. What is the maximum allowable bilirubin concentration that won't affect the iron assay?
A2: The tolerance to bilirubin interference varies depending on the specific assay method and manufacturer. Many modern automated methods, particularly those using the Ferrozine chromogen, report no significant interference from bilirubin at concentrations up to 40 mg/dL.[5][6][7] It is crucial to consult the package insert or technical data sheet for the specific iron assay kit you are using to determine the stated limits for bilirubin interference.
Q3: I suspect bilirubin interference in my results. How can I mitigate this issue?
A3: If you suspect bilirubin interference, one common approach is to dilute the sample.[8][9] Diluting the serum with a suitable diluent (e.g., deionized water or saline) can reduce the bilirubin concentration to a level below the interference threshold of the assay.[8][9] However, it is essential to account for the dilution factor when calculating the final iron concentration. For assays where dilution is a valid mitigation strategy, it has been shown to be applicable for interferences from bilirubin.[8]
Zinc Interference
Q4: Can high levels of zinc in a sample interfere with my serum iron results?
A4: Direct chemical or spectral interference from zinc in common colorimetric serum iron assays (like the Ferrozine method) is not a widely reported issue. Endogenous cations such as zinc can compete with other metals for ligands under certain conditions, but studies have shown that with methods like the guanidine/ferrozine assay, no significant interference from zinc was observed. The primary concern related to zinc is the potential for contamination from external sources.
Q5: What are the common sources of zinc contamination in a laboratory setting?
A5: Zinc contamination can arise from various laboratory materials. Common sources include:
-
Glassware: Even transient contact with certain types of glass can leach zinc into solutions.
-
Plasticware: Some plastic labware, including methacrylate cuvettes and tissue culture dishes, have been shown to release zinc.
-
Reagents and Water: Using water that is not of high purity (e.g., from a high-grade water purification system) and lower purity reagents can introduce zinc contamination.
-
Collection Tubes: The rubber stoppers of some vacuum collection tubes can be a source of zinc contamination.
Q6: How can I prevent zinc contamination during my experiments?
A6: To minimize the risk of zinc contamination, it is recommended to:
-
Use high-purity water and reagents.
-
Utilize metal-free plasticware, such as Teflon or polymethylpentene, for solution preparation and storage.
-
Employ metal-free pipette tips.
-
If using glassware, ensure it is thoroughly acid-washed.
-
Be mindful of the materials used for blood collection and sample handling.
Troubleshooting Guides
Issue: Unexpectedly High Serum Iron Results in an Icteric Sample
| Possible Cause | Troubleshooting Steps |
| Bilirubin Interference | 1. Check Assay Specifications: Refer to the manufacturer's documentation for the bilirubin interference limit of your iron assay kit. 2. Sample Dilution: If the bilirubin level exceeds the specified limit, dilute the serum sample with an appropriate diluent and re-assay. Remember to multiply the final result by the dilution factor.[8][9] 3. Use of a Bichromatic Measurement: Some automated analyzers use bichromatic measurements to correct for background absorbance from interfering substances like bilirubin. Ensure this feature is enabled if available. |
| Hemolysis | 1. Visual Inspection: Visually inspect the serum for any pink or red discoloration, which indicates hemolysis. 2. Reject Sample: Hemolyzed samples can give falsely elevated iron results due to the release of iron from red blood cells and should generally be rejected.[6][7] |
Issue: Inconsistent or Unreliable Serum Iron Readings
| Possible Cause | Troubleshooting Steps |
| Zinc Contamination | 1. Review Labware: Assess all labware that comes into contact with samples and reagents for potential zinc leaching (e.g., certain plastics, non-acid-washed glassware). 2. Use High-Purity Reagents: Ensure that the water and all chemical reagents are of high purity and free from metal contamination. 3. Proper Sample Collection: Use collection tubes that are certified for trace metal analysis to avoid contamination from stoppers or tube walls. |
| Reagent Issues | 1. Check Expiration Dates: Ensure all reagents are within their expiration dates. 2. Proper Storage: Verify that reagents have been stored at the recommended temperature. 3. Reagent Preparation: If using reconstituted reagents, ensure they were prepared correctly according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: Reported Bilirubin Interference Thresholds in Serum Iron Assays
| Assay Method | Reported Bilirubin Interference Threshold | Reference |
| Ferrozine Chromogenic Method | No interference up to at least 40 mg/dL (conjugated and unconjugated) | [5] |
| IRON FERROZINE (Linear Chemicals) | Bilirubin (< 40 mg/dL) does not interfere | [6] |
| IRON – FERROZINE (Bioresearch) | Bilirubin (< 40 mg/dL) does not interfere | [7] |
| Roche Cobas 6000 | Icteric index < 60: no interference | |
| Goodwin Modified Method | Bilirubin up to 19 mg/dL does not interfere significantly |
Experimental Protocols
Protocol: Colorimetric Serum Iron Determination using the Ferrozine Method
This protocol is a generalized procedure based on the principles of the Ferrozine assay. Specific volumes and incubation times may vary based on the commercial kit used.
1. Principle: In an acidic medium, ferric iron (Fe³⁺) is released from its carrier protein, transferrin. A reducing agent, such as hydroxylamine or ascorbic acid, then reduces the ferric iron to ferrous iron (Fe²⁺). The ferrous iron reacts with a chromogen, Ferrozine, to form a stable magenta-colored complex. The intensity of this color is directly proportional to the iron concentration in the sample and is measured spectrophotometrically at approximately 560 nm.[5][6][7]
2. Reagents:
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Iron Releasing Reagent (R1): An acidic buffer (e.g., acetate buffer, pH 4.0-4.5) containing a reducing agent (e.g., hydroxylamine hydrochloride).[6]
-
Chromogen Reagent (R2): A solution containing Ferrozine.[6]
-
Iron Standard: A solution with a known concentration of iron.
-
Deionized Water
-
Serum Sample
3. Procedure:
-
Sample Preparation: Allow all reagents and samples to reach room temperature.
-
Assay Setup:
-
Blank: Pipette the specified volume of deionized water and R1 into a cuvette.
-
Standard: Pipette the specified volume of Iron Standard and R1 into a separate cuvette.
-
Sample: Pipette the specified volume of serum sample and R1 into a third cuvette.
-
-
Incubation: Mix the contents of each cuvette and incubate for a specified time (e.g., 5-10 minutes) at a specified temperature (e.g., room temperature or 37°C) to allow for the release and reduction of iron.
-
Color Development: Add the specified volume of R2 (Ferrozine solution) to each cuvette. Mix and incubate for a specified time (e.g., 5-10 minutes) to allow for color development.
-
Measurement: Measure the absorbance of the Blank, Standard, and Sample at the appropriate wavelength (typically around 560 nm) using a spectrophotometer.
-
Calculation: Calculate the serum iron concentration using the following formula:
Iron Concentration (µg/dL) = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Standard - Absorbance of Blank)] x Concentration of Standard
Visualizations
References
- 1. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matarvattensektionen.se [matarvattensektionen.se]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Zinc on Efficacy of Iron Supplementation in Improving Iron and Zinc Status in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Interference in Serum Iron Determination Reveals Iron Versus Gadolinium Transmetallation With Linear Gadolinium-Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zinc inhibits nonheme iron bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent precipitation in the Ferene-S reaction mixture
Welcome to the technical support center for the Ferene-S reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation in the this compound reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of precipitation in the this compound assay?
The most frequent cause of precipitation or turbidity in the this compound assay is not the reaction components themselves, but rather the sample matrix.[1][2][3] The this compound reagent and its iron complex are highly soluble in water.[4][5] Therefore, precipitation issues are almost always linked to high concentrations of proteins or lipids in the sample, which can become insoluble when mixed with the acidic assay buffer.[2][3]
Q2: My samples are derived from serum/plasma and I'm observing turbidity. How can I prevent this?
Serum and plasma samples are rich in proteins that can precipitate in the acidic conditions (pH 4.5-4.8) of the this compound assay.[6][7] Here are several strategies to mitigate this issue:
-
Sample Dilution: If the iron concentration is expected to be high, diluting the sample with 0.9% NaCl solution can reduce the protein concentration and prevent precipitation.[8] The final result should then be multiplied by the dilution factor.
-
Enzymatic Pre-treatment: For persistent turbidity, a pre-treatment with proteolytic enzymes can be effective. A mixture of trypsin and chymotrypsin can be used to digest the proteins before starting the assay, thereby preventing their precipitation.[2][3]
-
Use of Detergents: Some commercial iron assay kits include detergents in their buffer formulation to help solubilize proteins and lipids, preventing precipitation.
Q3: Can the choice of anticoagulant in my plasma samples lead to precipitation?
While not a direct cause of precipitation of the reaction mixture itself, the choice of anticoagulant is critical. Anticoagulants such as EDTA, oxalate, or citrate should be avoided as they are strong chelating agents and can interfere with the iron measurement by competing with this compound for iron binding.[9][10] This can lead to inaccurate, often lower, iron readings. Heparinized plasma is generally recommended.[9][11]
Q4: My reagent appears cloudy. Can I still use it?
No, if the this compound reagent appears cloudy or contains a precipitate, it should be discarded.[9] Cloudiness can indicate reagent degradation or contamination, which will lead to inaccurate results. Always store reagents according to the manufacturer's instructions, typically at 2-8°C and protected from light, to ensure their stability.[6][7]
Q5: Could the pH of my reaction mixture be causing precipitation?
A rapid or significant shift in pH upon adding your sample to the assay buffer could cause precipitation of sample components, particularly proteins which are sensitive to pH changes.[12][13] Ensure your sample is properly mixed with the buffer to allow for a gradual pH change. The optimal pH for the this compound reaction is between 4.5 and 4.8, which is necessary to release iron from transferrin and for the optimal formation of the colored complex.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Cloudiness/Turbidity upon adding sample | High protein concentration in the sample (e.g., serum, plasma). | Dilute the sample with saline solution.[8] Consider enzymatic pre-treatment with trypsin/chymotrypsin for problematic samples.[2][3] |
| High lipid content (lipemia) in the sample. | Centrifuge the sample at high speed to separate the lipid layer. Use a detergent-based assay buffer if available. | |
| Precipitate forms after adding all reagents | Improper pH of the final reaction mixture. | Verify the pH of your buffer. Ensure thorough mixing after each reagent addition. |
| Reagent degradation. | Discard any reagents that appear cloudy or precipitated. Use fresh reagents stored under recommended conditions.[9] | |
| Inconsistent or low readings | Use of improper anticoagulant (EDTA, citrate, oxalate). | Use heparinized plasma or serum for sample collection.[9][11] |
| Copper interference. | Ensure your this compound reagent contains a copper-chelating agent like thiourea.[7][9][14][15] |
Experimental Protocols
Protocol for Enzymatic Pre-treatment of Serum/Plasma Samples
This protocol is adapted from methods used to eliminate turbidity in similar colorimetric iron assays.[2][3]
-
Prepare Enzyme Solution: Create a solution containing a mixture of trypsin and chymotrypsin.
-
Sample Incubation: Add the enzyme solution to your serum or plasma sample.
-
Incubate: Allow the mixture to incubate to ensure complete protein digestion.
-
Proceed with this compound Assay: After incubation, proceed with your standard this compound assay protocol. The digested sample should no longer cause turbidity when added to the acidic assay buffer.
Visualizations
This compound Reaction Pathway
Caption: The this compound reaction involves the release of ferric iron from transferrin, its reduction to ferrous iron, and subsequent complexation with this compound to form a colored product.
Troubleshooting Precipitation in this compound Assay
References
- 1. The co-precipitation of ferric iron and protein and the reducing capacity of serum as factors affecting the assay of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. sclavodiagnostics.com [sclavodiagnostics.com]
- 7. diasys-diagnostics.com [diasys-diagnostics.com]
- 8. bioanalytic.de [bioanalytic.de]
- 9. biolabo.fr [biolabo.fr]
- 10. researchgate.net [researchgate.net]
- 11. logotech-ise.com [logotech-ise.com]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 15. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Total Iron Measurement with Ferene-S
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ferene-S for total iron measurement.
Troubleshooting Guide
This guide addresses common issues encountered during sample digestion and the this compound assay.
Question: Why are my absorbance readings or calculated iron concentrations unexpectedly low?
Answer:
Low iron values can stem from several factors throughout the experimental workflow, primarily related to incomplete digestion or suboptimal assay conditions.
-
Incomplete Sample Digestion: The most critical step for total iron measurement is the complete liberation of iron from proteins and other cellular components. If the digestion is incomplete, the iron will not be available to react with this compound, leading to an underestimation of the total iron content.[1][2]
-
Recommendation: Ensure your chosen digestion method is robust enough for your sample type. For complex biological matrices, wet ashing with strong acids is often recommended over dry ashing, as iron can be lost during dry ashing.[3][4] A mixture of nitric acid and hydrogen peroxide or nitric acid and perchloric acid is effective for many biological samples.[3][5] For particularly resistant samples, a microwave digestion system can significantly improve digestion efficiency and shorten the preparation time.[5] One study found that for complete iron release from certain nanoparticles within cells, a 1-hour digestion with concentrated nitric acid at approximately 70°C was sufficient.[1]
-
-
Insufficient Reduction of Ferric Iron (Fe³⁺): The this compound chromogen specifically chelates ferrous iron (Fe²⁺). Therefore, all ferric iron in the sample must be reduced to the ferrous state.
-
Recommendation: Ensure that the concentration of the reducing agent, typically ascorbic acid, is sufficient. For total iron measurements after acid digestion, a higher concentration of ascorbic acid (e.g., up to 1 M) may be necessary to ensure the complete reduction of all released iron.[6]
-
-
Suboptimal pH of the Reaction: The formation of the iron-Ferene S complex is pH-dependent, with an optimal range typically between pH 3 and 6.[6] Commercial kits often use an acetate buffer to maintain a pH of around 4.5.[7]
-
Recommendation: If preparing your own reagents, verify the pH of your final reaction mixture. If you have performed an acid digestion, it is crucial to neutralize the sample before adding it to the this compound working solution to maintain the optimal pH for the reaction.[1]
-
Question: My reagent blank has high absorbance. What could be the cause?
Answer:
A high reagent blank absorbance can be attributed to iron contamination in your reagents or labware.
-
Iron Contamination: Iron is a ubiquitous element, and contamination can be introduced from various sources.
-
Recommendation: Use iron-free or acid-washed (e.g., with 1M HCl or 1M HNO₃) plasticware and pipette tips.[8] Ensure that the water used for preparing reagents and standards is of high purity (e.g., deionized or Milli-Q water). It is also advisable to not use the first 2 mL of a blood sample drawn with a disposable needle, as it may be contaminated with iron from the needle itself.[9]
-
Question: I am observing a precipitate in my samples after adding the reagents. Why is this happening?
Answer:
Precipitate formation can occur due to a few reasons, often related to the sample matrix or reagent preparation.
-
Protein Precipitation: If the sample has a high protein concentration and deproteinization was not performed, the acidic conditions of the assay can cause proteins to precipitate.
-
Incompatibility with Sample Buffer: If your sample is in a buffer that is incompatible with the assay reagents, it could lead to precipitation.
-
Recommendation: Whenever possible, prepare your samples in a simple buffer or water. If a specific buffer is required, run a test to ensure it does not interfere with the assay.
-
Question: My results are not reproducible. What are the likely sources of variability?
Answer:
Poor reproducibility can be introduced at multiple stages of the protocol.
-
Inconsistent Sample Digestion: Variability in the duration, temperature, or acid volume during digestion can lead to inconsistent iron release.
-
Recommendation: Standardize your digestion protocol and ensure all samples are treated identically. Using a hot block or a microwave digester can provide more consistent heating than a standard hot plate.[11]
-
-
Pipetting Errors: Given the sensitivity of the assay, small errors in pipetting samples, standards, or reagents can lead to significant variability.
-
Recommendation: Ensure your micropipettes are properly calibrated. Use fresh tips for each sample and standard.
-
-
Timing of Absorbance Readings: While the this compound iron complex is generally stable for at least an hour[7][12], the color development time should be consistent across all samples.
Frequently Asked Questions (FAQs)
What is the principle of the this compound assay for total iron measurement?
The this compound assay is a colorimetric method for quantifying iron. The core principle involves three main steps:
-
Acidification: An acidic buffer (typically acetate at pH 4.5) is used to release ferric iron (Fe³⁺) from its binding proteins, such as transferrin.[7]
-
Reduction: A reducing agent, most commonly ascorbic acid, is added to reduce the released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][12]
-
Chelation and Detection: this compound, a highly sensitive and water-soluble chromogen, selectively binds to the ferrous iron to form a stable, deep blue complex.[9] The intensity of this blue color is directly proportional to the iron concentration in the sample and is measured spectrophotometrically at a wavelength of approximately 593-600 nm.[7][12]
What are the main advantages of using this compound compared to other iron chromogens like Ferrozine?
This compound offers several advantages:
-
Higher Sensitivity: this compound has a higher molar absorptivity than Ferrozine, making it more sensitive for detecting lower concentrations of iron.[1][9]
-
Reduced Copper Interference: While copper is a known interferent for many iron assays, its effect can be effectively eliminated in the this compound assay by including a masking agent like thiourea in the reagent mixture.[12][13][14]
What types of samples can be used with the this compound assay?
The this compound assay is versatile and can be adapted for various biological samples, including:
It is important to note that the sample preparation and digestion protocol must be optimized for each sample type to ensure accurate measurement of total iron.
Is sample digestion always necessary?
For the measurement of total iron , a digestion step is essential to release iron from all its cellular and protein-bound forms.[6] Without digestion, you would only be measuring the labile or readily available iron pool.
What are the most common digestion methods for total iron analysis?
There are two primary approaches to sample digestion for trace metal analysis:
-
Wet Ashing (Acid Digestion): This is the most common and often recommended method for iron analysis. It involves heating the sample in the presence of strong acids, such as nitric acid, often in combination with hydrogen peroxide or perchloric acid.[3][5] This method effectively destroys the organic matrix and solubilizes the iron. For improved efficiency and safety, this can be performed in closed vessels using a microwave digestion system.[5]
-
Dry Ashing: This method involves heating the sample at high temperatures (e.g., 450-600°C) in a muffle furnace to burn off the organic matter, leaving an inorganic ash that is then dissolved in acid. However, studies have shown that iron can be lost during this process, potentially leading to inaccurate results.[3][4] Therefore, wet ashing is generally preferred for iron determination.[4]
How should I prepare my standards for the assay?
Iron standards are typically prepared by making serial dilutions of a certified stock solution in high-purity water. It is important to process the standards in the same manner as the samples, including the addition of all assay reagents.
What is the linear range and detection limit of the this compound assay?
The linear range and detection limit can vary slightly depending on the specific protocol and instrumentation. However, a typical linear range is between 8 µM and 400 µM. The detection limit is approximately 1 µg/dL.[16]
Experimental Protocols
Protocol 1: Wet Acid Digestion of Tissue Samples for Total Iron Measurement
This protocol is suitable for solid tissues such as liver, spleen, or muscle.
-
Sample Preparation:
-
Accurately weigh approximately 10-50 mg of frozen tissue.
-
Wash the tissue with cold PBS to remove any external contaminants.
-
Homogenize the tissue in an appropriate volume of iron-free water using a Dounce homogenizer or similar device.[10]
-
-
Acid Digestion:
-
Transfer the homogenate to an acid-washed glass tube or a specialized microwave digestion vessel.
-
Add a mixture of concentrated nitric acid (HNO₃) and 30% hydrogen peroxide (H₂O₂) (e.g., in a 2:1 ratio).
-
Heat the samples. This can be done on a hot block at 95-120°C for several hours until the solution is clear and colorless, or by using a microwave digestion system following the manufacturer's protocol for biological tissues.[5]
-
Allow the samples to cool completely.
-
-
Sample Dilution and Neutralization:
-
Dilute the digested sample with iron-free water to bring the iron concentration within the linear range of the assay.
-
It is critical to neutralize the acidic sample before adding it to the this compound working solution to ensure the optimal pH for the colorimetric reaction.[1] This can be done by carefully adding a base like NaOH.
-
-
This compound Assay:
-
Proceed with the colorimetric assay as detailed in Protocol 3.
-
Protocol 2: Preparation of Cell Lysates for Total Iron Measurement
This protocol is designed for cultured cells.
-
Cell Harvesting:
-
Harvest cells by trypsinization or scraping.
-
Wash the cell pellet with cold PBS to remove any residual media.
-
Count the cells to allow for normalization of the final iron content per cell.
-
-
Cell Lysis and Digestion:
-
Resuspend the cell pellet in iron-free water.
-
Lyse the cells by sonication or multiple freeze-thaw cycles.
-
Transfer the lysate to an acid-washed glass tube.
-
Add concentrated nitric acid and heat at 100-120°C. Repeatedly add small volumes of nitric acid over several hours or days until the digestion is complete (the solution is clear).[6]
-
Evaporate the samples to dryness at 120°C to remove the acid.[6]
-
-
Sample Reconstitution:
-
Allow the dried samples to cool to room temperature.
-
Reconstitute the sample in a known volume of iron-free water or a suitable buffer for the this compound assay.
-
-
This compound Assay:
-
Proceed with the colorimetric assay as detailed in Protocol 3.
-
Protocol 3: this compound Colorimetric Assay
This is a general protocol for the colorimetric detection step.
-
Reagent Preparation:
-
Iron Assay Buffer: Prepare an ammonium acetate buffer (e.g., 0.4 M) and adjust the pH to approximately 4.3-4.5.[1][7]
-
Iron Reducing Solution: Prepare a fresh solution of L-ascorbic acid (e.g., 0.2 M to 1 M) in the iron assay buffer.[1][6]
-
This compound Solution (Iron Probe): Prepare a solution of this compound (e.g., 5 mM) in the iron assay buffer.[1]
-
Working Solution: A combined working solution can be prepared containing the buffer, ascorbic acid, and this compound.[1] To prevent copper interference, thiourea can be included in this solution.[12]
-
-
Standard Curve Preparation:
-
Prepare a series of iron standards (e.g., from 0 to 400 µM) by diluting a certified iron standard solution with iron-free water.
-
-
Assay Procedure:
-
Pipette your prepared samples and standards into a 96-well plate.
-
Add the this compound working solution to each well.
-
Incubate at room temperature for at least 5-10 minutes, protected from light.[7][12] For some sample types without a harsh acid digestion step, a longer incubation (e.g., overnight) may be required to ensure complete iron release and complex formation.[1][2]
-
Measure the absorbance at 593-600 nm using a microplate reader.[7][12]
-
-
Calculation:
-
Subtract the absorbance of the blank from all sample and standard readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the iron concentration in your samples from the standard curve.
-
Data Presentation
Table 1: Comparison of Digestion Methods for Iron Recovery
| Digestion Method | Acid Mixture | Typical Recovery of Iron | Notes |
| Wet Ashing (Microwave) | HNO₃ + H₂O₂ | Excellent (~98%)[5] | Rapid and efficient, minimizes contamination risk.[5] |
| Wet Ashing (Hot Block) | HNO₃ + HClO₄ | High | Effective for organic matrices.[4] |
| Wet Ashing (Hot Block) | EPA 3050 (HNO₃ + H₂O₂ + HCl) | High | One of the most effective methods for recovering iron from organic residues.[4] |
| Dry Ashing (Muffle Furnace) | N/A | Variable, potential for loss | Not recommended for iron analysis due to potential for significant iron loss.[3][4] |
Table 2: this compound Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Wavelength (λmax) | 593 - 600 nm | [7][12] |
| Linear Range | 8 - 400 µM | |
| Detection Limit | ~1 µg/dL (~0.18 µM) | [16] |
| Molar Absorptivity | ~35,194 M⁻¹cm⁻¹ | [1] |
| Optimal pH | 3.0 - 6.0 | [6] |
Visualizations
Caption: Workflow for total iron measurement using this compound.
Caption: Troubleshooting logic for unexpectedly low iron results.
References
- 1. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid sample preparation for determination of iron in tissue by closed-vessel digestion and microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sclavodiagnostics.com [sclavodiagnostics.com]
- 8. jaica.com [jaica.com]
- 9. bioanalytic.de [bioanalytic.de]
- 10. Colorimetric Iron Quantification Assay [protocols.io]
- 11. rocker.com.tw [rocker.com.tw]
- 12. biolabo.fr [biolabo.fr]
- 13. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectrophotometric study of several sensitive reagents for serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intestinal iron absorption is appropriately modulated to match physiological demand for iron in wild-type and iron-loaded Hamp (hepcidin) knockout rats during acute colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biolabo.fr [biolabo.fr]
dealing with high iron concentrations in the Ferene-S assay
Welcome to the technical support center for the Ferene-S assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a specific focus on managing high iron concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a colorimetric method for quantifying iron concentration. The process involves three main steps:
-
Release: In an acidic buffer (pH 4.5-4.8), ferric iron (Fe³⁺) is released from its transport protein, transferrin.[1][2]
-
Reduction: A reducing agent, typically ascorbic acid, reduces the released ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[1][3]
-
Complexation: The ferrous iron (Fe²⁺) reacts with the chromogen this compound to form a stable, intensely blue-colored complex. The intensity of this color, measured spectrophotometrically at a wavelength of approximately 593-600 nm, is directly proportional to the iron concentration in the sample.[1][4]
Q2: What is the linear range of the this compound assay?
A2: The linear range can vary slightly depending on the specific kit and protocol. However, many commercial kits report a linear range up to approximately 1000-1100 µg/dL (or about 180-200 µmol/L).[1][2] It is crucial to consult the manufacturer's instructions for the specific kit being used. Samples with concentrations exceeding this range will require dilution to obtain accurate results.[2]
Q3: What happens if my sample's iron concentration is too high?
A3: If the iron concentration in the sample is above the assay's linear range, the results will be inaccurate and unreliable. This is primarily due to two reasons:
-
Reagent Depletion: The amount of this compound chromogen in the reagent is finite. At very high iron concentrations, the chromogen can become saturated, meaning there isn't enough to bind to all the available Fe²⁺ ions.
-
Non-Linear Absorbance: The relationship between absorbance and concentration (defined by the Beer-Lambert Law) only holds true within the linear range. Above this range, the absorbance reading will no longer be proportional to the iron concentration, leading to an underestimation of the true value.
Q4: Are there any substances that interfere with the this compound assay?
A4: The this compound assay is highly specific for iron. However, high concentrations of copper ions can potentially interfere, although many modern kits include masking agents like thiourea to eliminate this effect.[3][5][6] Hemolysis (rupture of red blood cells) in serum or plasma samples can falsely elevate iron readings due to the release of iron from hemoglobin and should be avoided.[1] Additionally, certain anticoagulants like EDTA can interfere with color development and should not be used for sample collection.[7][8]
Troubleshooting Guide for High Iron Concentrations
This guide provides a systematic approach to identifying and resolving issues related to high iron concentrations in your samples.
Problem: Absorbance values are too high or outside the linear range of the standard curve.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Iron Concentration in Sample | The most common cause. The sample's iron level exceeds the upper limit of the assay's detection range.[2] | Dilute the sample with an appropriate iron-free diluent (e.g., 0.9% NaCl saline solution or the assay buffer provided in the kit).[9] Start with a 1:10 dilution, re-run the assay, and multiply the final result by the dilution factor (10).[2] Adjust the dilution factor as needed to bring the absorbance reading into the middle of the standard curve's linear range. |
| Incorrect Standard Curve Preparation | Errors in diluting the iron standard can lead to a compressed or inaccurate curve, making it seem like sample readings are out of range. | Carefully re-prepare the standard curve, ensuring accurate pipetting and proper mixing at each dilution step. Use a freshly prepared standard solution for each assay.[9][10] |
| Contamination | Contamination of samples, reagents, or labware with external iron can lead to falsely elevated readings. | Use iron-free disposable tubes and pipette tips. When collecting blood, avoid using the first 2 mL to prevent contamination from the needle. Ensure all buffers and water are iron-free. |
| Incorrect Wavelength Setting | The spectrophotometer or plate reader is not set to the correct wavelength for measuring the this compound-iron complex (typically 593-600 nm).[1][4] | Verify that the instrument is set to the wavelength specified in your assay protocol. The peak absorbance for the this compound complex is around 593 nm.[4][11] |
Quantitative Data Summary
The table below summarizes key quantitative parameters for typical this compound assays. Note that these values are illustrative and you should always refer to the specific kit manufacturer's protocol.
| Parameter | Typical Value | Unit | Reference |
| Wavelength (λmax) | 593 - 600 | nm | [1][4] |
| Upper Linearity Limit | ~1000 | µg/dL | [1][2] |
| Upper Linearity Limit | ~180 | µmol/L | |
| Sample Volume | 50 - 100 | µL | [1][9] |
| Incubation Time | 5 - 60 | minutes | [1][4] |
| Normal Serum Iron (Male) | 65 - 175 | µg/dL | [1][2] |
| Normal Serum Iron (Female) | 50 - 170 | µg/dL | [1][2] |
Experimental Protocols & Visualizations
Standard Experimental Workflow
A detailed protocol for a typical this compound assay for determining total iron in serum is provided below.
Materials:
-
This compound Reagent Kit (containing Iron Assay Buffer, Iron Reducer, and Iron Probe/Chromogen)
-
Iron Standard (e.g., 100 mM FeCl₃)
-
Iron-free microcentrifuge tubes and pipette tips
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Sample (e.g., serum)
Methodology:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before use.[9]
-
Standard Curve Preparation: a. Prepare a 1 mM working solution from the concentrated Iron Standard by diluting it with iron-free water.[9] b. Create a series of standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by adding specific volumes of the 1 mM working solution to wells of the 96-well plate.[9] c. Adjust the volume in each standard well to 100 µL with Iron Assay Buffer.[9]
-
Sample Preparation: a. Add 2-50 µL of your sample to separate wells. b. Adjust the volume in each sample well to 100 µL with Iron Assay Buffer.[4] c. Note: If the approximate iron concentration is expected to be very high, perform a pre-dilution of the sample (e.g., 1:10) with Iron Assay Buffer or saline before adding it to the well.[2]
-
Iron Reduction: a. Add 5 µL of Iron Reducer to each standard and sample well designated for total iron measurement.[4][9] b. Mix gently and incubate for 30 minutes at room temperature or 37°C, protected from light.[4][9]
-
Color Development: a. Add 100 µL of Iron Probe (this compound chromogen) to all standard and sample wells.[4][9] b. Mix gently and incubate for 5 to 60 minutes (depending on the kit) at room temperature or 37°C, protected from light.[1][4] A 5-minute incubation is often sufficient for the final color to stabilize.[1]
-
Measurement: a. Measure the absorbance of each well at 593 nm using a microplate reader.[4]
-
Calculation: a. Subtract the absorbance of the blank (0 nmol/well standard) from all other readings. b. Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve. c. Determine the iron concentration of the samples by interpolating their absorbance values on the standard curve. Remember to multiply the result by any dilution factor used.
Visualized Workflows
Caption: Experimental workflow for the this compound iron assay.
Caption: Troubleshooting logic for high iron concentrations.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. logotech-ise.com [logotech-ise.com]
- 3. biolabo.fr [biolabo.fr]
- 4. abcam.com [abcam.com]
- 5. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 6. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biolabo.fr [biolabo.fr]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
impact of haemolysed samples on Ferene-S assay accuracy
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the impact of hemolyzed samples on the accuracy of the Ferene-S assay for iron quantification.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a colorimetric method used for the quantitative determination of iron in serum and plasma. The principle of the assay involves the dissociation of iron from its carrier protein, transferrin, in an acidic buffer (pH 4.5). Subsequently, ascorbic acid reduces the released ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). The ferrous iron then reacts with the chromogen this compound to form a stable, blue-colored complex. The intensity of this color, measured spectrophotometrically at approximately 600 nm, is directly proportional to the iron concentration in the sample.[1][2]
Q2: What is hemolysis and why is it a concern for the this compound assay?
Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents, including hemoglobin, into the serum or plasma.[3][4] This is a significant concern for the this compound assay because hemoglobin is an iron-containing protein. The release of this additional iron from hemolyzed red blood cells will lead to a falsely elevated measurement of serum iron, compromising the accuracy of the results.[3][4]
Q3: How can I visually identify a hemolyzed sample?
A non-hemolyzed serum or plasma sample is typically a clear, yellowish fluid. Hemolysis imparts a pink to red color to the serum or plasma due to the presence of free hemoglobin.[4] The intensity of the red color is indicative of the severity of hemolysis.
Q4: What are the common causes of sample hemolysis?
Hemolysis is most often an in vitro event, meaning it occurs after the blood sample has been collected. Common causes are related to improper sample collection and handling techniques, including:
-
Difficult venipuncture: Traumatic or prolonged blood collection can damage red blood cells.[5]
-
Incorrect needle size: Using a needle with too small a gauge can cause mechanical stress on the red blood cells as they pass through.[3]
-
Vigorous mixing: Shaking the blood collection tube too forcefully can rupture red blood cells. Gentle inversion is recommended.[5]
-
Improper sample transport: Excessive agitation or extreme temperatures during transport can lead to hemolysis.[5]
-
Delayed processing: Allowing blood to sit for too long before centrifugation can increase the likelihood of hemolysis.[6]
Q5: Can I use a hemolyzed sample for my this compound assay?
It is strongly recommended not to use hemolyzed samples for the this compound assay due to the high risk of obtaining inaccurate, falsely elevated iron concentrations.[1][2]
Troubleshooting Guide
Problem: My serum/plasma sample has a pinkish or reddish tint.
This indicates that the sample is likely hemolyzed. Proceed with the following steps:
-
Visual Assessment: Compare the color of your sample to a hemolysis reference chart if available. This can provide a qualitative estimate of the degree of hemolysis.
-
Quantify Hemolysis (Optional but Recommended): If your laboratory has an automated analyzer, you can determine the Hemolysis Index (HI). The HI provides a quantitative measure of the free hemoglobin concentration in the sample.
-
Consult Data on Hemolysis Interference: Refer to the table below to understand the potential impact of the estimated level of hemolysis on your iron measurement.
-
Decision Making:
-
Slight Hemolysis: If the hemolysis is very slight and a new sample is impossible to obtain, you may choose to proceed with the assay but must report the results with a clear disclaimer acknowledging the potential for falsely elevated iron levels due to hemolysis.
-
Moderate to Severe Hemolysis: If the sample is moderately to severely hemolyzed, the results will be significantly inaccurate. It is highly recommended to discard the sample and obtain a new, non-hemolyzed specimen.[5]
-
Problem: I am unsure if my sample is hemolyzed. What should I do?
If you are uncertain, it is best to err on the side of caution.
-
Centrifugation Check: Re-centrifuge the sample to ensure that the reddish color is in the supernatant (serum/plasma) and not due to incomplete separation of red blood cells.
-
Obtain a New Sample: The most reliable approach is to collect a fresh sample, paying close attention to proper collection and handling techniques to prevent hemolysis.[5]
Problem: Can I correct my this compound assay results for hemolysis?
While some laboratory tests have correction formulas for hemolysis, this is generally not recommended for serum iron assays.[7] The amount of iron released can be variable, and applying a generic correction factor may not accurately reflect the true iron concentration. The most scientifically sound approach is to use a non-hemolyzed sample.
Quantitative Data on Hemolysis Interference
The following table summarizes the impact of different levels of hemolysis on serum iron concentration. The Hemolysis Index (HI) is an automated measurement, while the free hemoglobin concentration is a direct measure of the hemoglobin released from red blood cells. The "Mean Increase in Iron Concentration" indicates the potential overestimation of your results.
| Degree of Hemolysis | Hemolysis Index (HI) Range (Approximate) | Free Hemoglobin (g/L) | Mean Increase in Iron Concentration (%) |
| None to Slight | < 20 | 0 - 0.2 | Baseline |
| Slight | 20 - 50 | 0.2 - 0.5 | +25% |
| Mild | 50 - 100 | 0.5 - 1.0 | +50% |
| Moderate | 100 - 250 | 1.0 - 2.5 | +125% |
| Marked | 250 - 500 | 2.5 - 5.0 | +400% |
| Gross | > 500 | > 5.0 | > 800% |
Data adapted from a study on the effects of hemolysis on serum iron concentrations.[8][9]
Experimental Protocols
Manual this compound Assay Protocol
This protocol provides a general procedure for the manual determination of iron in serum. Reagent concentrations and volumes may vary between commercial kits, so it is essential to consult the manufacturer's instructions.
Materials:
-
This compound Iron Reagent Kit (containing an iron releasing agent, a reducing agent like ascorbic acid, and this compound chromogen)
-
Iron Standard Solution
-
Micropipettes and tips
-
Spectrophotometer capable of reading at ~600 nm
-
Cuvettes or 96-well plate
-
Deionized water
-
Serum or plasma samples
Procedure:
-
Reagent Preparation: Prepare the working reagent according to the kit manufacturer's instructions. This may involve mixing a buffer/reducing agent with the this compound chromogen solution.[1][10]
-
Standard Curve Preparation: Prepare a series of iron standards of known concentrations by diluting the stock iron standard with deionized water.
-
Sample and Standard Preparation:
-
Pipette the appropriate volume of the working reagent into separate tubes or wells for the blank, standards, and samples.
-
Add the specified volume of deionized water (for the blank), each iron standard, and each serum/plasma sample to their respective tubes/wells.
-
-
Incubation: Mix gently and incubate at room temperature for a specified time (typically 5-10 minutes) to allow for the color development to complete.[1][2]
-
Measurement: Measure the absorbance of the blank, standards, and samples at 600 nm using a spectrophotometer.[1][2]
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance readings of the standards and samples.
-
Plot a standard curve of absorbance versus iron concentration for the standards.
-
Determine the iron concentration of the samples from the standard curve.
-
Protocol for Preventing Hemolysis During Sample Collection
To ensure the integrity of your samples for the this compound assay, follow these best practices during blood collection and handling:[3][5]
-
Select the Appropriate Venipuncture Site: Choose a vein that is easily accessible to minimize trauma during needle insertion.
-
Use the Correct Needle Gauge: A 21- or 22-gauge needle is generally recommended for routine venipuncture.
-
Allow Alcohol to Dry: If using an alcohol wipe to cleanse the site, allow it to air dry completely before performing the venipuncture.
-
Avoid Prolonged Tourniquet Application: A tourniquet should not be in place for more than one minute.
-
Gentle Blood Collection: Avoid excessive suction or pressure when drawing blood.
-
Proper Tube Handling: After collection, gently invert the tube 5-10 times to mix with any additives. Do not shake vigorously.
-
Prompt Centrifugation: Centrifuge the blood sample to separate the serum or plasma within two hours of collection.
-
Careful Separation: When transferring the serum or plasma to a new tube, be careful not to disturb the layer of red blood cells.
Visualizations
Caption: Principle of the this compound iron assay.
Caption: Workflow for handling potentially hemolyzed samples.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. biolabo.fr [biolabo.fr]
- 3. Hemolysis - College of Veterinary Medicine - Purdue University [vet.purdue.edu]
- 4. testmenu.com [testmenu.com]
- 5. Hemolysis in Laboratory Testing: Corrective and Preventive Measures [needle.tube]
- 6. Proper Handling Of Hemolyzed Samples [needle.tube]
- 7. eflm.eu [eflm.eu]
- 8. Identification of a Hemolysis Threshold That Increases Plasma and Serum Zinc Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioanalytic.de [bioanalytic.de]
reagent stability and storage conditions for the Ferene-S assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the Ferene-S assay for iron quantification. Below you will find troubleshooting advice and frequently asked questions to ensure accurate and reliable experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the this compound assay, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my assay blank absorbance too high?
A: A high blank absorbance can be caused by several factors:
-
Reagent Contamination: The reagents may be contaminated with iron. Ensure that all glassware is acid-washed and rinsed thoroughly with deionized water. Use iron-free disposable plasticware whenever possible.[1]
-
Water Quality: The water used for reagent preparation and dilutions must be of high purity and iron-free.
-
Cloudy Reagents: If reagents appear cloudy, they should be discarded as this can interfere with absorbance readings.[2] It is recommended to bring reagents to room temperature before use.[2]
Q2: My iron standard curve is not linear. What should I do?
A: A non-linear standard curve can result from:
-
Incorrect Standard Preparation: Double-check the dilution calculations and ensure accurate pipetting when preparing the iron standards.
-
Inappropriate Wavelength: Verify that the spectrophotometer is set to the correct wavelength for the this compound complex, which is typically around 593-600 nm.[2][3][4]
-
Incubation Time: Ensure the reaction has reached completion. The final colored complex is generally stable for at least one hour.[2][3]
Q3: The iron concentrations in my samples are lower than expected. What could be the cause?
A: Unexpectedly low iron values may stem from:
-
Incomplete Iron Release: For samples where iron is bound to proteins like transferrin, ensure the acidic conditions of the assay are sufficient to release the iron. The assay is performed at an acidic pH (around 4.5) to facilitate this release.[3][5]
-
Sample Handling: Hemolysis in serum or plasma samples can lead to falsely elevated results due to the release of iron from red blood cells.[3][6] Therefore, non-hemolyzed samples should be used.[3]
Q4: I am observing inconsistent results between replicates. What are the likely reasons?
A: Poor reproducibility can be attributed to:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant variability. Calibrate and use appropriate micropipettes.
-
Insufficient Mixing: Ensure thorough mixing of reagents and samples in each well or cuvette.
-
Temperature Fluctuations: Bring all reagents and samples to room temperature before starting the assay to ensure consistent reaction kinetics.[2]
Q5: Are there any known interfering substances in the this compound assay?
A: Yes, certain substances can interfere with the assay:
-
Copper: Copper ions can interfere with the reaction. The addition of thiourea to the reagents can eliminate this interference.[2][7][8]
-
Hemoglobin: As mentioned, hemolysis will release hemoglobin and its associated iron, leading to falsely high readings.[6]
-
Bilirubin and Lipemia: High levels of bilirubin and lipids (triglycerides) generally do not cause significant interference.[6]
Reagent Stability and Storage Conditions
Proper storage and handling of reagents are critical for the accuracy and reliability of the this compound assay. The following table summarizes the stability and storage conditions for the key components.
| Reagent/Component | Storage Temperature | Unopened Stability | Opened/Reconstituted Stability | Special Instructions |
| This compound Reagent Kits | 2-8°C | Until the expiration date on the label.[3][5][9] | Varies by manufacturer; typically stable for 30 days to 18 months if stored properly.[3][9][10] | Protect from light and avoid contamination.[5][9][10] Do not freeze.[5][9] |
| Reconstituted Working Reagent | 2-8°C | Not Applicable | Stable for up to 30 days when stored in a closed container.[3] | Prepare fresh as needed for optimal performance. |
| This compound (Solid) | Room Temperature | At least one year.[11] | Not specified; keep well-sealed and dry. | |
| Serum/Plasma Samples | 20-25°C | Up to 7 days.[5] | Not Applicable | For longer storage, refer to colder temperature guidelines. |
| 4-8°C | Up to 3 weeks.[5] | Not Applicable | ||
| -20°C | Up to 1 year.[5] | Not Applicable | Freeze only once.[5] | |
| Final Colored Complex | Room Temperature | Not Applicable | Stable for at least 1 hour.[2][3] | Read absorbance within this timeframe. |
Experimental Protocol: Serum Iron Determination with this compound
This protocol outlines the key steps for the colorimetric determination of iron in serum using the this compound assay.
Principle: In an acidic buffer (pH 4.5), iron is released from its binding protein, transferrin. Ascorbic acid then reduces the ferric iron (Fe³⁺) to its ferrous state (Fe²⁺). The ferrous iron reacts with this compound to form a stable, colored complex. The intensity of the color, measured at approximately 600 nm, is directly proportional to the iron concentration in the sample.[3]
Materials:
-
This compound reagent kit (containing R1: Acetate buffer with thiourea, and R2: this compound with ascorbic acid)
-
Iron standard
-
Spectrophotometer or plate reader
-
Acid-washed glassware or iron-free plasticware
-
Micropipettes and tips
-
Deionized water
-
Serum samples
Procedure:
-
Reagent Preparation:
-
Allow all reagents and samples to reach room temperature.
-
Prepare the working reagent according to the manufacturer's instructions. This typically involves mixing Reagent 1 and Reagent 2 in a specified ratio (e.g., 50 volumes of R1 + 1 volume of R2).[2]
-
-
Standard Curve Preparation:
-
Prepare a series of iron standards of known concentrations by diluting the stock iron standard with deionized water.
-
-
Assay Procedure:
-
Set up test tubes or a 96-well plate for the blank, standards, and samples.
-
Blank: Add deionized water instead of a sample.
-
Standards: Add the prepared iron standards.
-
Samples: Add the serum samples.
-
Add the working reagent to all tubes/wells.
-
Mix gently and incubate at room temperature for a specified time (e.g., 5 minutes) to allow for color development.[2]
-
-
Measurement:
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus iron concentration for the standards.
-
Determine the iron concentration of the samples from the standard curve.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the this compound assay.
Caption: Troubleshooting workflow for the this compound assay.
References
- 1. zoetisus.com [zoetisus.com]
- 2. biolabo.fr [biolabo.fr]
- 3. sclavodiagnostics.com [sclavodiagnostics.com]
- 4. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diasys.in [diasys.in]
- 6. bioanalytic.de [bioanalytic.de]
- 7. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 8. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diasys-diagnostics.com [diasys-diagnostics.com]
- 10. logotech-ise.com [logotech-ise.com]
- 11. Ferene [sorachim.com]
Validation & Comparative
A Head-to-Head Comparison of Ferene-S and Ferrozine for Sensitive Iron Determination
For researchers, scientists, and drug development professionals requiring precise and sensitive quantification of iron, the choice of chromogenic chelator is a critical decision. Two of the most prominent reagents in this field are Ferene-S and Ferrozine. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable reagent for your specific application.
Performance Characteristics at a Glance
This compound and Ferrozine are both water-soluble heterocyclic compounds that form intensely colored complexes with ferrous iron (Fe²⁺), enabling spectrophotometric quantification. While structurally similar, they exhibit key differences in their analytical performance. This compound generally offers higher sensitivity due to its greater molar absorptivity.
| Parameter | This compound | Ferrozine |
| Molar Absorptivity (ε) | ~34,500 - 35,500 L·mol⁻¹·cm⁻¹[1][2] | ~27,626 - 27,900 L·mol⁻¹·cm⁻¹[3][4] |
| Wavelength of Max. Absorbance (λmax) | 593 nm[1][5] | 562 nm[4][6] |
| Optimal pH Range | 3.0 - 5.0[1] | 4.0 - 9.0[4] |
| Complex Stoichiometry (Reagent:Fe²⁺) | 3:1[7][8] | 3:1[4][7][8] |
| Common Reducing Agents | Ascorbic acid[9], Thioglycolic acid[10] | Hydroxylamine hydrochloride[4], Ascorbic acid[11] |
| Potential Interferences | Copper (can be masked with thiourea)[5][12][13], EDTA[7][8] | Copper (can be masked with thiourea or thiosemicarbazide)[12][13], EDTA[7][8] |
Delving into the Data: A Closer Look
Sensitivity: The molar absorptivity of the this compound-iron complex is approximately 1.3 times higher than that of the Ferrozine-iron complex[5][7]. This translates to a 25-28% increase in sensitivity, allowing for the determination of lower iron concentrations or the use of smaller sample volumes[3][9]. This can be a significant advantage, particularly when working with precious or limited samples, such as in pediatric or micro-volume applications[5].
Interference: Both reagents are susceptible to interference from other metal ions, most notably copper(II). However, this interference can be effectively eliminated by the addition of a masking agent like thiourea[5][12][13]. Studies have shown that with the use of thiourea, the additive effect of copper ions can be negated for both this compound and Ferrozine[12][13]. It is also noted that EDTA can interfere with color development for both chromogens[7][8][10]. Bilirubin and zinc have been shown to have no significant effect on iron determinations with either reagent[5][12][13].
Experimental Protocols: A Step-by-Step Guide
The following are generalized experimental protocols for the determination of total iron using this compound and Ferrozine. Specific applications may require optimization.
This compound Assay Protocol
This protocol is a generalized procedure and may require optimization for specific sample types.
-
Sample Preparation: For serum or plasma, proteins that bind iron must be dissociated. This is typically achieved by adding an acidic reagent. For other sample types, appropriate digestion or extraction may be necessary.
-
Reduction of Ferric Iron: this compound reacts specifically with ferrous iron (Fe²⁺). Therefore, any ferric iron (Fe³⁺) in the sample must be reduced. Ascorbic acid is a commonly used reducing agent[9].
-
Color Development: Add the this compound chromogen solution to the sample. The solution should be buffered to the optimal pH range for this compound (pH 3-5)[1]. Allow sufficient time for the color to develop fully; this can range from a few minutes to over 30 minutes depending on the specific protocol[3][5].
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the this compound-iron complex, which is 593 nm[1][5].
-
Quantification: Determine the iron concentration from a standard curve prepared using known concentrations of iron.
Ferrozine Assay Protocol
This is a general protocol and may need to be adapted for different sample matrices.
-
Sample Preparation: Similar to the this compound assay, release iron from binding proteins using an acidic buffer[14].
-
Reduction of Ferric Iron: Reduce Fe³⁺ to Fe²⁺ using a suitable reducing agent such as hydroxylamine hydrochloride or ascorbic acid[4][11].
-
Color Development: Add the Ferrozine reagent to the sample. The pH should be adjusted to the optimal range for Ferrozine (pH 4-9)[4]. Allow at least 3 minutes for the color to fully develop[6].
-
Spectrophotometric Measurement: Measure the absorbance of the magenta-colored complex at 562 nm[4][6].
-
Quantification: Calculate the iron concentration based on a standard curve.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reaction and a generalized experimental workflow.
Caption: Chemical reaction pathway for iron determination.
Caption: Generalized workflow for iron assays.
Conclusion: Making the Right Choice
Both this compound and Ferrozine are excellent and reliable reagents for the sensitive determination of iron. The choice between them will largely depend on the specific requirements of the assay.
-
Choose this compound when:
-
The highest sensitivity is required.
-
Sample volume is limited.
-
Working with very low iron concentrations.
-
-
Choose Ferrozine when:
-
A well-established and widely documented method is preferred.
-
Slightly lower sensitivity is acceptable for the application.
-
Operating within a broader pH range is advantageous.
-
Ultimately, for any new application, it is recommended to perform a validation study to ensure the chosen reagent and protocol meet the specific accuracy and precision requirements of your research.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. matarvattensektionen.se [matarvattensektionen.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioanalytic.de [bioanalytic.de]
- 10. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Guide to Iron Quantification: Ferene-S vs. Bathophenanthroline
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iron is critical in numerous fields, from biomedical research to drug development. Two of the most common chromogenic reagents used for spectrophotometric determination of iron are Ferene-S and bathophenanthroline. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their specific needs.
Performance Characteristics at a Glance
A summary of the key quantitative performance indicators for this compound and bathophenanthroline is presented below, allowing for a direct comparison of their analytical capabilities.
| Performance Metric | This compound | Bathophenanthroline | Reference(s) |
| Molar Absorptivity (ε) | ~34,500 - 35,500 L mol⁻¹ cm⁻¹ | ~22,140 - 22,400 L mol⁻¹ cm⁻¹ | [1][2][3] |
| Wavelength of Max. Absorbance (λmax) | 593 nm | 533 - 535 nm | [1][4][5] |
| Optimal pH Range | 3 - 6 | 2 - 9 | [6][7] |
| Complex Color | Deep Blue | Red | [3][4] |
| Water Solubility | High (sulfonated) | Low (sulfonated version available) | [1][4] |
Delving into the Data: A Head-to-Head Comparison
This compound consistently demonstrates a higher molar absorptivity compared to bathophenanthroline, indicating a greater sensitivity for iron detection.[1][2][3] The molar absorptivity of the this compound-iron complex is approximately 1.5 times higher than that of the bathophenanthroline-iron complex. This enhanced sensitivity makes this compound particularly well-suited for quantifying low concentrations of iron.[8][9]
Both reagents form stable colored complexes with ferrous iron (Fe²⁺), which is the basis for the colorimetric assay. Therefore, a reducing agent is essential to convert any ferric iron (Fe³⁺) in the sample to the ferrous state. Common reducing agents include ascorbic acid and thioglycolic acid.[10][11]
The choice of reducing agent can be critical in mitigating interferences. For instance, the use of thioglycollic acid as a reducing agent minimizes interference from copper when using either chromogen.[11] However, when ascorbic acid is used, significant positive interference from copper can occur with this compound.[11]
Bathophenanthroline has a broader optimal pH range for complex formation, functioning effectively between pH 2 and 9.[7] this compound, on the other hand, performs optimally in a more acidic environment, with a pH range of 3 to 6.[6]
From a practical standpoint, the high water solubility of the sulfonated form of this compound simplifies its use in aqueous solutions.[1] While bathophenanthroline itself has low water solubility, a sulfonated, water-soluble version is also available.[4]
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for the quantification of iron using this compound and bathophenanthroline. It is important to note that specific applications may require optimization of these procedures.
Iron Quantification with this compound
This protocol is adapted for the analysis of iron in biological samples.
Materials:
-
This compound solution (e.g., 5 mM)
-
Reducing agent solution (e.g., 0.2 M L-ascorbic acid)
-
Buffer solution (e.g., 0.4 M ammonium acetate, pH ~4.3)
-
Iron standard solution (e.g., FeCl₃)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare samples as required. For cellular iron, lysis may be necessary.
-
Working Solution Preparation: Prepare a working solution containing this compound, the reducing agent, and the buffer.
-
Reaction: Add the sample directly to the working solution.
-
Incubation: Incubate the mixture at room temperature in the dark. Incubation times may vary depending on the sample matrix, but can range from 30 minutes to overnight to ensure complete complex formation.[2]
-
Measurement: Measure the absorbance of the solution at 593 nm.
-
Quantification: Determine the iron concentration by comparing the absorbance of the sample to a standard curve generated using known concentrations of an iron standard.
Iron Quantification with Bathophenanthroline
This protocol is a general procedure for determining non-heme iron in tissue samples.
Materials:
-
Bathophenanthroline solution
-
Reducing agent (e.g., thioglycolic acid)
-
Acid for protein precipitation and iron release (e.g., trichloroacetic acid)
-
Saturated sodium acetate solution
-
Iron standard solution
-
Spectrophotometer
Procedure:
-
Sample Homogenization and Digestion: Homogenize tissue samples in an acidic solution to precipitate proteins and release non-heme iron. This step is often performed overnight.[12]
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated protein.
-
Reaction Mixture: To the supernatant, add the bathophenanthroline solution and the reducing agent.
-
pH Adjustment: Adjust the pH of the solution to the optimal range for complex formation (typically around 4.5) using a saturated sodium acetate solution.[12]
-
Color Development: Allow time for the red color of the iron-bathophenanthroline complex to fully develop.
-
Measurement: Measure the absorbance of the solution at approximately 535 nm.
-
Quantification: Calculate the iron concentration based on a standard curve prepared with known iron concentrations.
Visualizing the Process
To further clarify the experimental workflow and the logical comparison between these two reagents, the following diagrams are provided.
Caption: General experimental workflows for iron quantification using this compound and bathophenanthroline.
Caption: A logical comparison of the key features of this compound and bathophenanthroline for iron quantification.
Conclusion: Making the Right Choice
Both this compound and bathophenanthroline are robust and reliable reagents for the colorimetric quantification of iron. The primary deciding factor between the two will often be the required sensitivity of the assay. For applications demanding the detection of very low iron concentrations, the superior molar absorptivity of This compound makes it the preferred choice. Conversely, the broader effective pH range of bathophenanthroline may offer more flexibility in certain experimental setups. Researchers should also consider potential interfering substances in their samples and select the appropriate reducing agent and protocol to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. tau.ac.il [tau.ac.il]
- 8. Comparison of bathophenanthroline sulfonate and ferene as chromogens in colorimetric measurement of low hepatic iron concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
Validating Ferene-S Assay Results with Atomic Absorption Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of iron is crucial in a multitude of biological and pharmaceutical studies. While colorimetric assays like the Ferene-S method offer convenience and high throughput, their results often require validation by a reference method. Atomic Absorption Spectroscopy (AAS) stands as a gold standard for elemental analysis due to its high specificity and sensitivity. This guide provides a comprehensive comparison of the this compound assay and AAS, offering experimental data, detailed protocols, and a validation workflow to ensure the reliability of your iron quantification.
Principles of the Methods
This compound Assay: This colorimetric method is based on the reaction of ferrous iron (Fe²⁺) with the chromogen this compound. In an acidic buffer, iron is released from its carrier proteins and reduced to the ferrous state. This compound then forms a stable, colored complex with the ferrous ions, and the intensity of the color, measured spectrophotometrically at approximately 593 nm, is directly proportional to the iron concentration.[1][2][3]
Atomic Absorption Spectroscopy (AAS): AAS is an analytical technique used for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state.[4] In flame AAS (FAAS), a solution containing the sample is aspirated into a flame, where it is vaporized and atomized. A light beam from a hollow cathode lamp, specific for the element of interest (in this case, iron), is passed through the flame. The iron atoms in the flame absorb this light at a characteristic wavelength (typically 248.3 nm), and the amount of light absorbed is proportional to the concentration of iron in the sample.[5][6][7]
Comparative Performance
A direct comparison of the this compound assay and AAS highlights their respective strengths and weaknesses. While the this compound assay is simpler and more accessible for many laboratories, AAS generally offers superior sensitivity and is less prone to matrix interferences.
| Feature | This compound Assay | Atomic Absorption Spectroscopy (AAS) |
| Principle | Colorimetric, based on the formation of a colored complex with Fe²⁺.[1][2] | Spectroscopic, based on the absorption of light by free iron atoms.[4] |
| Limit of Detection | ~0.13 µM[8] | ~10 µg/L (0.18 µM)[6] |
| Linear Range | 8 µM - 400 µM[1] | 2 - 8 µg/mL (35.8 - 143.2 µM)[9] |
| Precision | Good, with coefficients of variation typically below 5%. | Excellent, with repeatability and intermediate precision coefficients of variation often below 1%.[9] |
| Accuracy | Generally good, with recovery rates often between 90-110%. | High, with recovery rates typically between 92-104%.[10] |
| Interferences | Potential interference from other metal ions, such as copper, which can be mitigated with chelating agents.[3][11] | Fewer chemical interferences due to high specificity, but matrix effects can occur. |
| Sample Preparation | Often requires acid digestion to release iron from proteins.[12][13] | Requires acid digestion and dilution to fall within the linear range.[5][9] |
| Throughput | High, suitable for 96-well plate format.[12] | Lower, samples are analyzed sequentially. |
| Equipment Cost | Relatively low (requires a spectrophotometer). | High (requires a dedicated AAS instrument). |
Experimental Protocols
This protocol is adapted from commercially available kits and published literature.[1][3]
Materials:
-
This compound Reagent
-
Iron Reducer (e.g., Ascorbic Acid)
-
Iron Assay Buffer (acidic)
-
Iron Standard (FeCl₃)
-
Microplate reader
-
96-well plates
Procedure:
-
Sample Preparation: Homogenize tissue samples in Iron Assay Buffer. For serum or plasma, samples can often be used directly.
-
Standard Curve Preparation: Prepare a series of iron standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the Iron Standard with Iron Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of sample or standard to each well of a 96-well plate.
-
Add 5 µL of Iron Reducer to each well to reduce Fe³⁺ to Fe²⁺.
-
Incubate at 37°C for 30 minutes.
-
Add 100 µL of Iron Probe (this compound reagent) to each well.
-
Incubate at 37°C for 60 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the iron concentration in the samples.
This protocol is a general guideline for flame AAS.[5][6][7]
Materials:
-
Atomic Absorption Spectrometer with an iron hollow cathode lamp
-
Air-acetylene flame
-
Nitric Acid (HNO₃), concentrated
-
Hydrochloric Acid (HCl), concentrated
-
Iron Standard Solution (1000 ppm)
Procedure:
-
Sample Preparation (Digestion):
-
Accurately weigh the sample and place it in a digestion vessel.
-
Add a mixture of concentrated HNO₃ and HCl.
-
Heat the sample until digestion is complete and the solution is clear.
-
Allow the solution to cool and dilute to a known volume with deionized water.
-
-
Standard Preparation: Prepare a series of working standards (e.g., 0, 2, 4, 6, 8, 10 ppm) by diluting the 1000 ppm Iron Standard Solution with a similar acid matrix as the samples.
-
Instrument Setup:
-
Measurement:
-
Aspirate a blank solution (acid matrix) to zero the instrument.
-
Aspirate the standards in order of increasing concentration and record the absorbance.
-
Aspirate the prepared samples and record the absorbance.
-
-
Calculation: Plot a calibration curve of absorbance versus concentration for the standards. Use the equation of the line to calculate the iron concentration in the samples, accounting for any dilutions.
Validation Workflow
The following diagram illustrates the workflow for validating this compound assay results with AAS.
Caption: Workflow for validating this compound assay results with AAS.
Conclusion
Both the this compound assay and Atomic Absorption Spectroscopy are valuable tools for iron quantification. The this compound assay offers a convenient, high-throughput method suitable for routine analysis, while AAS provides a highly accurate and sensitive reference method for validation. For robust and reliable data, particularly in critical applications such as drug development, validating colorimetric assay results with a reference method like AAS is highly recommended. This comparative guide provides the necessary framework for researchers to make informed decisions about the most appropriate method for their needs and to ensure the accuracy of their findings.
References
- 1. Colorimetric Iron Quantification Assay [protocols.io]
- 2. logotech-ise.com [logotech-ise.com]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Iron- Determination by AAS | OIV [oiv.int]
- 6. nemi.gov [nemi.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Colorimetric Iron Determination: The Ferene-S Method in Focus
For researchers, scientists, and drug development professionals seeking accurate and precise quantification of iron, the choice of analytical method is critical. This guide provides an objective comparison of the Ferene-S colorimetric method with other common alternatives, namely the Ferrozine, Bathophenanthroline, and TPTZ methods. The information presented is supported by experimental data to aid in the selection of the most suitable assay for your specific research needs.
Principle of the this compound Method
The this compound method is a highly sensitive colorimetric assay for the quantification of iron in biological samples. The underlying principle involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by a reducing agent, typically ascorbic acid. Subsequently, the ferrous iron reacts with this compound (3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine) to form a stable, water-soluble blue complex. The intensity of the color, measured spectrophotometrically at approximately 593 nm, is directly proportional to the iron concentration in the sample. A key advantage of this compound is its high molar absorptivity, which contributes to its enhanced sensitivity compared to other chromogens.[1]
Performance Comparison: this compound vs. Alternatives
The selection of an appropriate iron quantification method depends on several factors, including sensitivity, accuracy, precision, and susceptibility to interfering substances. The following table summarizes the key performance characteristics of the this compound method in comparison to Ferrozine, Bathophenanthroline, and TPTZ.
| Parameter | This compound | Ferrozine | Bathophenanthroline | TPTZ (2,4,6-Tri(2-pyridyl)-s-triazine) |
| Molar Absorptivity (ε) | ~35,500 L·mol⁻¹·cm⁻¹[1] | ~27,900 L·mol⁻¹·cm⁻¹[1] | ~22,140 L·mol⁻¹·cm⁻¹ | ~22,600 L·mol⁻¹·cm⁻¹ |
| Wavelength (λmax) | 593 nm | 562 nm | 533 nm | 593-595 nm |
| Sensitivity | High | High | Moderate | High |
| Accuracy (Recovery) | Good (e.g., 98% average recovery in serum) | Good | Good | Good (e.g., 90% recovery in the presence of high DOC) |
| Precision (CV%) | Good (Intra-assay CV: 1.1-1.6%, Inter-assay CV: 1.3-1.5% for serum) | Good (CVs reported for various kits) | Good | Good |
| Common Interferences | Copper (can be masked with thiourea)[2], EDTA[3] | Copper (can be masked with thiourea)[2], Ferric ions[4], EDTA[3] | Copper, EDTA[5] | Dissolved organic carbon (can cause autoreduction) |
Note: The performance data, particularly for accuracy and precision, can vary depending on the specific experimental conditions, sample matrix, and commercial kit used. The data presented here are compiled from various sources to provide a general comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for each of the compared colorimetric iron determination methods.
This compound Method Protocol
Principle: Ferric iron is reduced to ferrous iron by ascorbic acid, which then forms a colored complex with this compound.
Reagents:
-
Iron Assay Buffer: An acidic buffer (e.g., acetate buffer, pH 4.5) to release iron from transferrin.
-
Reducing Agent: Ascorbic acid solution.
-
Chromogen: this compound solution.
-
Iron Standard: A certified iron standard solution for calibration.
Procedure:
-
Sample Preparation: Prepare samples (e.g., serum, cell lysates) and iron standards to the desired concentration range.
-
Iron Release: Add the Iron Assay Buffer to the samples and standards.
-
Reduction: Add the ascorbic acid solution to each well/tube and incubate to ensure complete reduction of Fe³⁺ to Fe²⁺.
-
Color Development: Add the this compound solution and incubate at room temperature, protected from light, for a specified time (e.g., 10-30 minutes) to allow for color development.
-
Measurement: Measure the absorbance at 593 nm using a spectrophotometer or microplate reader.
-
Calculation: Determine the iron concentration in the samples by comparing their absorbance to the standard curve.
Ferrozine Method Protocol
Principle: Similar to the this compound method, this assay involves the reduction of Fe³⁺ to Fe²⁺, followed by the formation of a magenta-colored complex with Ferrozine.
Reagents:
-
Iron Assay Buffer: Acidic buffer (e.g., acetate buffer, pH 4.5).
-
Reducing Agent: Ascorbic acid or hydroxylamine hydrochloride solution.
-
Chromogen: Ferrozine solution.
-
Iron Standard: Certified iron standard solution.
Procedure:
-
Sample Preparation: Prepare samples and iron standards.
-
Iron Release and Reduction: Add a reagent containing the acidic buffer and the reducing agent to the samples and standards. Incubate to release and reduce the iron.
-
Color Development: Add the Ferrozine solution and incubate at room temperature for a specified time (e.g., 10-30 minutes).
-
Measurement: Measure the absorbance at 562 nm.
-
Calculation: Calculate the iron concentration using a standard curve.
Bathophenanthroline Method Protocol
Principle: Ferrous iron reacts with Bathophenanthroline to form a red-colored complex, which can be extracted into an organic solvent for measurement.
Reagents:
-
Reducing Agent: Hydroxylamine hydrochloride or ascorbic acid solution.
-
Chromogen: Bathophenanthroline solution (in ethanol or other suitable solvent).
-
Buffer: Acetate buffer (pH 4.3-4.7).
-
Extraction Solvent: n-amyl alcohol or isoamyl alcohol.
-
Iron Standard: Certified iron standard solution.
Procedure:
-
Sample Preparation: Prepare samples and iron standards.
-
Reduction: Add the reducing agent to the samples and standards.
-
pH Adjustment: Add the acetate buffer to adjust the pH.
-
Complex Formation: Add the Bathophenanthroline solution.
-
Extraction: Add the extraction solvent, vortex thoroughly, and allow the phases to separate.
-
Measurement: Measure the absorbance of the organic phase at 533 nm.
-
Calculation: Determine the iron concentration from a standard curve.
TPTZ Method Protocol
Principle: Ferrous iron forms a blue-purple complex with 2,4,6-Tri(2-pyridyl)-s-triazine (TPTZ) in an acidic medium.
Reagents:
-
TPTZ Reagent: A solution containing TPTZ and a reducing agent (e.g., ascorbic acid or hydroxylamine hydrochloride) in an acidic buffer (e.g., acetate buffer, pH 3.4-3.8).
-
Iron Standard: Certified iron standard solution.
Procedure:
-
Sample Preparation: Prepare samples and iron standards.
-
Color Development: Add the TPTZ reagent to the samples and standards. The reduction of ferric iron and complex formation occur in this single step.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 5-10 minutes) at room temperature.
-
Measurement: Measure the absorbance at 593-595 nm.
-
Calculation: Calculate the iron concentration using a standard curve.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the signaling pathway of iron detection and the general experimental workflow for these colorimetric assays.
Caption: Signaling pathway of colorimetric iron detection.
Caption: General experimental workflow for colorimetric iron assays.
Conclusion
The this compound method stands out as a highly sensitive and reliable option for the colorimetric determination of iron, particularly advantageous in applications requiring the detection of low iron concentrations. Its superior molar absorptivity translates to greater sensitivity compared to Ferrozine and Bathophenanthroline. While each method has its merits and potential for interference, understanding these characteristics allows researchers to select the most appropriate assay for their sample type and experimental goals. For optimal accuracy, it is always recommended to perform validation experiments, including spike and recovery studies, within the specific laboratory and sample matrix.
References
- 1. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chromogens for Serum Iron Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of serum iron is crucial in diagnosing and managing various clinical conditions, including iron deficiency anemia and iron overload disorders. Spectrophotometric methods employing chromogens that form colored complexes with ferrous iron are widely used for this purpose due to their simplicity, cost-effectiveness, and suitability for automation. This guide provides an objective comparison of the performance of commonly used chromogens for serum iron measurement, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.
Principles of Chromogenic Serum Iron Measurement
The fundamental principle behind chromogenic serum iron assays involves three key steps:
-
Dissociation: Iron is released from its binding protein, transferrin, under acidic conditions.
-
Reduction: The released ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by a reducing agent.
-
Complexation: The ferrous iron reacts with a chromogenic agent to form a stable, colored complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the iron concentration in the sample.
The choice of chromogen is critical as it dictates the sensitivity, specificity, and overall reliability of the assay.
Comparative Performance of Common Chromogens
Several chromogens are available for serum iron determination, with Ferrozine, Bathophenanthroline, Ferene, and 2,4,6-Tripyridyl-s-triazine (TPTZ) being among the most prevalent. Their performance characteristics are summarized in the table below.
| Feature | Ferrozine | Bathophenanthroline | Ferene | TPTZ |
| Molar Absorptivity (L/mol/cm) | ~27,900 - 28,000[1][2] | ~22,369[2] | ~33,850[2] | High, but value varies with conditions |
| Wavelength of Max. Absorbance (λmax) | 562 nm[3][4] | 535 nm[2][5] | 593 nm[2] | 593-595 nm[6] |
| Optimal pH Range | 4.0 - 5.0[4][7] | Broad (2.0 - 9.5)[2] | More restricted than Bathophenanthroline[2] | 2.0 - 10.0 (with ascorbic acid)[8] |
| Sensitivity | High[1][9] | Moderate[1][9] | Very High[1][9] | High[10] |
| Linearity | Up to 500 µg/dL[4][11] | Good correlation with other methods[12] | Linear association with bathophenanthroline over a wide range[1] | Good linearity in its effective range |
| Common Reducing Agents | Hydroxylamine, Ascorbic acid[4][7] | Thioglycollic acid, Ascorbic acid[9][13] | Thioglycollic acid, Ascorbic acid[9] | Ascorbic acid[8] |
| Potential Interferences | Copper (can be minimized with thiourea), EDTA[2][9][14] | Minimal from copper with thioglycollic acid[9] | Copper (significant with ascorbic acid), EDTA[2][9] | Tris buffer can react with some reducing agents[8] |
Key Experimental Considerations
Reducing Agents: The choice of reducing agent can influence the specificity of the assay. For instance, while ascorbic acid is a common reducing agent, its use with Ferrozine and Ferene can lead to significant positive interference from copper at physiological concentrations[9]. Thioglycollic acid minimizes this interference[9].
pH: The pH of the reaction mixture is critical for both the release of iron from transferrin and the formation of the chromogen-iron complex. While Bathophenanthroline offers a broader working pH range, Ferrozine and Ferene are more restricted, with a sharp decrease in absorbance at pH values above 6.0[2].
Interfering Substances: Hemolysis can falsely elevate serum iron levels and should be avoided[7]. The presence of chelating agents like EDTA in the sample can profoundly inhibit color development with all chromogens, particularly Ferrozine and Ferene[2][9]. Bilirubin and carotene generally do not interfere with these methods[9].
Experimental Protocols
While specific protocols may vary depending on the chosen chromogen and whether the procedure is manual or automated, the general workflow remains consistent.
General Manual Protocol for Serum Iron Determination
-
Sample Preparation: Obtain serum free from hemolysis.
-
Reagent Preparation:
-
Iron Releasing Reagent (Acidic Buffer): Typically an acetate or formate buffer to maintain an acidic pH (e.g., pH 4.5)[4].
-
Reducing Agent Solution: Prepare a solution of the chosen reducing agent (e.g., hydroxylamine hydrochloride, ascorbic acid). This is often combined with the iron-releasing reagent.
-
Chromogen Solution: Prepare a solution of the selected chromogen (e.g., Ferrozine, Bathophenanthroline) in a suitable buffer.
-
Iron Standard: A standard solution of known iron concentration.
-
-
Assay Procedure:
-
Pipette serum, standard, and a blank (deionized water) into separate tubes.
-
Add the iron-releasing and reducing agent solution to each tube. Mix and incubate to allow for the release and reduction of iron.
-
Add the chromogen solution to each tube. Mix and incubate for a specified time to allow for color development.
-
Measure the absorbance of the standard and the sample against the reagent blank at the chromogen's maximum absorbance wavelength using a spectrophotometer.
-
-
Calculation: Calculate the serum iron concentration using the absorbance values of the sample and the standard.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: General experimental workflow for chromogenic serum iron measurement.
Caption: Principle of chromogenic iron detection.
Conclusion
The selection of a chromogen for serum iron measurement should be based on a careful consideration of the required sensitivity, potential interferences, and the specific instrumentation available.
-
Ferene offers the highest sensitivity, making it suitable for detecting low iron concentrations.[1][2]
-
Ferrozine provides a good balance of high sensitivity and stability, and it is widely used in many commercial kits.[3][4]
-
Bathophenanthroline , while less sensitive than Ferrozine and Ferene, is a reliable chromogen with a broad optimal pH range.[2][9]
-
TPTZ is another sensitive reagent suitable for automated methods.[10]
For all methods, careful sample handling to avoid hemolysis and contamination with chelating agents is paramount for accurate results. Researchers should validate their chosen method to ensure it meets the performance characteristics required for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. archem.com.tr [archem.com.tr]
- 5. [Rapid determination of serum iron concentration using bathophenanthroline sulfonate in a formate buffered system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3537822A - Method for the determination of serum iron and total iron binding capacity - Google Patents [patents.google.com]
- 7. diagnosticum.hu [diagnosticum.hu]
- 8. academic.oup.com [academic.oup.com]
- 9. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated determination of serum (plasma) and urine iron: a comparative investigation of chromogens improved tripyridyltriazine micromethod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jourilabs.com [jourilabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Ferene-S as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Colorimetric Iron Quantification Assays: Ferene-S, Ferrozine, and Bathophenanthroline
For researchers, scientists, and drug development professionals, the accurate quantification of iron is crucial in a multitude of biological and chemical contexts. This guide provides a detailed comparison of three common colorimetric assays for iron determination: the Ferene-S assay, the Ferrozine assay, and the Bathophenanthroline assay. We will delve into their linearity, limit of detection, and experimental protocols to assist you in selecting the most suitable method for your research needs.
Principle of the Assays
At their core, these spectrophotometric methods rely on a similar principle: the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which then forms a colored complex with a chromogenic agent. The intensity of the color, measured by a spectrophotometer, is directly proportional to the iron concentration in the sample.
This compound and Ferrozine are both triazine-based compounds that form highly colored complexes with ferrous iron. This compound is structurally similar to Ferrozine but has been reported to have a higher molar absorptivity, leading to greater sensitivity.[1][2]
Bathophenanthroline is a phenanthroline-based compound that also forms a colored complex with ferrous iron.[3] While a well-established method, it is generally considered less sensitive than the triazine-based assays.[4]
Performance Comparison: Linearity and Limit of Detection
The linearity of an assay refers to its ability to produce results that are directly proportional to the concentration of the analyte in the sample. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an assay. The following tables summarize the performance characteristics of the this compound, Ferrozine, and Bathophenanthroline assays based on available data. It is important to note that these values can vary depending on the specific experimental conditions, reagents, and instrumentation used.
| Assay | Linearity Range | Limit of Detection (LOD) | Molar Absorptivity (ε) | Wavelength (λmax) |
| This compound | Up to 1000 µg/dL[5] | ~2 µg/dL[6] | ~35,194 M⁻¹cm⁻¹[1] | 593 - 600 nm[1][7] |
| Ferrozine | Up to 1000 µg/dL[5] | ~2.69 µg/dL[5] | ~27,626 M⁻¹cm⁻¹[1] | 562 nm[1] |
| Bathophenanthroline | 40 - 1000 µg/L[8] | 19 nM (fluorometric)[9] | ~22,400 M⁻¹cm⁻¹[10] | 533 nm[8] |
Note: The reported values are collated from various sources and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
Below are detailed methodologies for performing the this compound, Ferrozine, and Bathophenanthroline assays.
This compound Assay Protocol
This protocol is a generalized procedure and may require optimization for specific sample types.
Reagents:
-
Iron Standard Solution: A certified iron standard of known concentration.
-
Reducing Agent: Ascorbic acid solution.
-
Chromogen Solution: this compound solution.
-
Buffer: Acetate buffer (pH 4.5).
Procedure:
-
Sample Preparation: Prepare samples and a series of iron standards of known concentrations.
-
Reaction Mixture: To a microplate well or cuvette, add the sample or standard.
-
Add the acetate buffer to release iron from transferrin.
-
Add the ascorbic acid solution to reduce Fe³⁺ to Fe²⁺. Mix well.
-
Add the this compound solution and mix thoroughly.
-
Incubation: Incubate the mixture at room temperature for at least 10 minutes to allow for full color development.[7]
-
Measurement: Measure the absorbance at 593-600 nm using a spectrophotometer.
-
Calculation: Subtract the absorbance of a reagent blank from all readings. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the iron concentration of the samples from the standard curve.
Ferrozine Assay Protocol
This protocol provides a general outline for iron quantification using Ferrozine.
Reagents:
-
Iron Standard Solution: A certified iron standard.
-
Reducing Agent: Hydroxylamine hydrochloride or ascorbic acid solution.
-
Chromogen Solution: Ferrozine solution.
-
Buffer: Ammonium acetate or acetate buffer.
Procedure:
-
Sample Preparation: Prepare samples and iron standards.
-
Reaction Mixture: In a suitable reaction vessel, combine the sample or standard with the buffer.
-
Add the reducing agent to convert all iron to the ferrous state. Mix.
-
Add the Ferrozine solution to the mixture. Mix well.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at room temperature for the color to develop.
-
Measurement: Read the absorbance at 562 nm.
-
Calculation: After correcting for the blank absorbance, create a standard curve and determine the sample iron concentrations.
Bathophenanthroline Assay Protocol
This is a representative protocol for the Bathophenanthroline assay.
Reagents:
-
Iron Standard Solution: A certified iron standard.
-
Reducing Agent: Hydroxylamine hydrochloride or ascorbic acid solution.
-
Chromogen Solution: Bathophenanthroline solution (often in ethanol or methanol).
-
Buffer: Acetate buffer.
-
Extraction Solvent (optional): n-hexanol or isoamyl alcohol.[8]
Procedure:
-
Sample Preparation: Prepare samples and a set of iron standards.
-
Reaction Mixture: To the sample or standard, add the buffer and the reducing agent.
-
Add the Bathophenanthroline solution and mix.
-
Extraction (if necessary): If the sample matrix interferes or to increase sensitivity, the colored complex can be extracted into an organic solvent.[8]
-
Incubation: Allow sufficient time for the color to develop fully.
-
Measurement: Measure the absorbance of the solution (or the organic phase after extraction) at 533 nm.
-
Calculation: Correct for the blank, generate a standard curve, and calculate the iron concentrations in the samples.
Visualizing the this compound Assay Workflow
Caption: Workflow of the this compound iron quantification assay.
Conclusion
The choice of an iron quantification assay depends on the specific requirements of the experiment, including the expected iron concentration, the sample matrix, and the available equipment.
-
This compound offers the highest sensitivity and is an excellent choice for samples with low iron concentrations.[1]
-
Ferrozine is a robust and widely used alternative with good sensitivity, suitable for a broad range of applications.
-
Bathophenanthroline , while less sensitive, is a classic method that can be reliable, particularly when combined with an extraction step to remove interferences.[8]
Researchers should carefully validate their chosen method in their specific sample type to ensure accurate and reproducible results. This guide provides the foundational information to make an informed decision and to establish a reliable iron quantification protocol in the laboratory.
References
- 1. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. linear.es [linear.es]
- 6. archem.com.tr [archem.com.tr]
- 7. sclavodiagnostics.com [sclavodiagnostics.com]
- 8. NEMI Method Summary - D1068D [nemi.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Evaluating the Analytical Sensitivity of Ferene-S for Low Iron Concentrations: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of low iron concentrations is a critical aspect of various biological and chemical assays. The choice of analytical method can significantly impact experimental outcomes. This guide provides an objective comparison of the Ferene-S method with other common colorimetric iron assays, supported by experimental data, to aid in the selection of the most appropriate technique for sensitive iron detection.
Comparative Analysis of Analytical Sensitivity
The analytical sensitivity of a method is a measure of its ability to discriminate between small differences in analyte concentration. For low iron concentrations, key performance indicators include the molar absorptivity, the limit of detection (LOD), and the linear range of the assay. The following table summarizes these parameters for this compound and two other widely used chromogenic reagents for iron determination: Ferrozine and Bathophenanthroline Sulfonate.
| Parameter | This compound | Ferrozine | Bathophenanthroline Sulfonate |
| Molar Absorptivity (ε) | ~35,194 M⁻¹cm⁻¹[1] | ~27,900 M⁻¹cm⁻¹[2] | ~22,400 M⁻¹cm⁻¹[3] |
| Limit of Detection (LOD) | As low as 2.2 µg/dL | 1.85 - 12 µg/dL[4] | In the µM range[3] |
| Linear Range | Up to 1000 µg/dL or higher[5] | Up to 500 - 1000 µg/dL[1][4] | Dependent on specific assay conditions |
| Wavelength of Max. Absorbance (λmax) | ~593-600 nm[4][6] | ~562 nm | ~535 nm[5][7] |
Key Insights:
-
Superior Molar Absorptivity of this compound: this compound exhibits a higher molar absorptivity compared to both Ferrozine and Bathophenanthroline Sulfonate, indicating a greater absorbance signal for a given concentration of iron.[1] This inherent property contributes to its enhanced sensitivity, making it particularly well-suited for the detection of low iron levels.
-
Low Limit of Detection: Commercially available kits utilizing this compound report limits of detection as low as 2.2 µg/dL, demonstrating its capability to quantify trace amounts of iron.
-
Broad Linear Range: The this compound method offers a wide linear range, allowing for the accurate measurement of iron across a broad spectrum of concentrations without the need for extensive sample dilution.[5]
Experimental Protocol: Determination of Low Iron Concentration using this compound
This protocol outlines a typical procedure for the colorimetric determination of low iron concentrations in an aqueous sample using this compound.
I. Principle
In an acidic buffer, ferric iron (Fe³⁺) is released from its carrier proteins and reduced to ferrous iron (Fe²⁺) by a reducing agent, typically ascorbic acid. The resulting ferrous ions react with this compound to form a stable, intensely colored blue complex. The absorbance of this complex is measured spectrophotometrically at approximately 595 nm, and the iron concentration is determined by comparison to a standard curve.
II. Materials and Reagents
-
This compound solution (e.g., 5 mM in a suitable buffer)
-
Ammonium acetate buffer (e.g., 0.4 M, pH ~4.3)
-
L-ascorbic acid solution (e.g., 0.2 M)
-
Iron standard solution (e.g., a certified reference material of FeCl₃)
-
Deionized water (iron-free)
-
Spectrophotometer or microplate reader
-
Cuvettes or 96-well microplate
III. Preparation of Working Solution
Prepare a fresh 1x working solution by combining the this compound solution, ammonium acetate buffer, and L-ascorbic acid. A typical formulation involves mixing 5 mM this compound and 0.2 M L-ascorbic acid in a 0.4 M ammonium acetate buffer.[1]
IV. Standard Curve Preparation
-
Prepare a series of iron standards with known concentrations (e.g., ranging from 0.1 to 10 µg/mL) by diluting the iron standard solution with deionized water.
-
For each standard, mix a defined volume with the 1x working solution.
-
Include a blank sample containing only deionized water and the working solution.
V. Sample Preparation and Measurement
-
Add a specific volume of the unknown sample directly to the 1x working solution.[1]
-
Incubate the standards, blank, and samples at room temperature in the dark. Incubation times can vary, with some protocols suggesting a 20-hour incubation for complete color development.[1] For more rapid analysis, a digestion step with concentrated nitric acid can be employed prior to adding the sample to the working solution, followed by a shorter incubation of about 30 minutes.
-
After incubation, measure the absorbance of the standards and samples at 595 nm using the spectrophotometer or microplate reader. Use the blank to zero the instrument.
VI. Data Analysis
-
Plot the absorbance values of the standards against their corresponding iron concentrations to generate a standard curve.
-
Determine the iron concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for the determination of low iron concentrations using the this compound method.
Caption: Experimental workflow for this compound iron determination.
The following diagram illustrates the signaling pathway of the this compound reaction for iron detection.
Caption: Signaling pathway of the this compound iron assay.
References
- 1. linear.es [linear.es]
- 2. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. archem.com.tr [archem.com.tr]
- 5. [Rapid determination of serum iron concentration using bathophenanthroline sulfonate in a formate buffered system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlas-medical.com [atlas-medical.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Serum Iron Determination: The Ferene-S Method Versus Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of iron in biological samples is paramount. This guide provides an objective comparison of the Ferene-S method for serum iron determination with two common alternatives: the Ferrozine and bathophenanthroline methods. The performance of each method is evaluated based on experimental data, with a focus on inter-assay and intra-assay variability.
Introduction to Colorimetric Iron Assays
The determination of serum iron concentration is a crucial diagnostic tool for various conditions, including anemia and hemochromatosis.[1] Colorimetric methods are widely used for this purpose due to their convenience and cost-effectiveness. These assays are based on the reaction of ferrous iron (Fe²⁺) with a chromogen to produce a colored complex, the absorbance of which is proportional to the iron concentration.[2] The primary steps in these assays involve the release of iron from transferrin, the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and the formation of the colored complex.[2]
This guide focuses on the this compound method and compares its precision with the well-established Ferrozine and bathophenanthroline methods.
Data Presentation: Inter-Assay and Intra-Assay Variability
The precision of an analytical method is a critical performance characteristic. Intra-assay variability (within-run precision) measures the precision of measurements within a single analytical run, while inter-assay variability (between-run or total precision) assesses the precision across different runs.[1] This variability is typically expressed as the coefficient of variation (CV%), with lower values indicating higher precision.
| Method | Analyte | Intra-Assay CV% | Inter-Assay CV% | Source |
| This compound | Serum Iron | Low Level: 1.52%High Level: 2.04% | Low Level: Not SpecifiedHigh Level: Not Specified | Sclavo Diagnostics International[1] |
| Ferrozine | Serum Iron | Low Level: 2.10%High Level: 1.30% | Low Level: 2.40%High Level: 1.50% | Archem Diagnostics |
| Bathophenanthroline | Serum Iron | 2.4% | 2.2% | Majkić-Singh et al. (1980) |
Note: The data presented is sourced from manufacturers' documentation and published studies. Performance may vary between laboratories and with different instrumentation.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and understanding the potential sources of variability.
This compound Method (Adapted from Sclavo Diagnostics International)[1]
Principle: In an acidic buffer (pH 4.5), iron is released from transferrin and reduced to the ferrous state by ascorbic acid. The resulting Fe²⁺ forms a stable colored complex with this compound. The intensity of the color, measured at 600 nm, is proportional to the iron concentration.[1]
Reagents:
-
Reagent A (Buffer/Reducer): Acetate buffer (pH 4.5) containing ascorbic acid.
-
Reagent B (Chromogen): this compound solution.
-
Calibrator: Serum with a known iron concentration.
Procedure:
-
Bring reagents and samples to room temperature.
-
Pipette 1000 µL of the working reagent (a mixture of Reagent A and Reagent B) into cuvettes for the blank, calibrator, and samples.
-
Add 100 µL of deionized water to the blank cuvette.
-
Add 100 µL of calibrator serum to the calibrator cuvette.
-
Add 100 µL of the sample (serum or plasma) to the sample cuvettes.
-
Mix and incubate for approximately 5 minutes at room temperature.
-
Read the absorbance at 600 nm. The final color is stable for one hour.[1]
Ferrozine Method (Adapted from Archem Diagnostics)
Principle: At an acidic pH, iron is liberated from transferrin and reduced from the ferric to the ferrous state. These ferrous ions react with Ferrozine to form a violet-colored complex, which is measured spectrophotometrically at 560 nm.
Reagents:
-
Reagent 1 (Buffer/Reducer): Acidic buffer containing a reducing agent.
-
Reagent 2 (Chromogen): Ferrozine solution.
-
Calibrator: Standard with a known iron concentration.
Procedure:
-
Pipette the specified volumes of Reagent 1 and the sample (or calibrator/blank) into a cuvette.
-
Incubate to allow for the release and reduction of iron.
-
Add Reagent 2 to the cuvette.
-
Mix and incubate to allow for color development.
-
Measure the absorbance at 560 nm.
Bathophenanthroline Method (General Protocol)
Principle: Iron is released from transferrin in an acidic medium and reduced to Fe²⁺. Bathophenanthroline then reacts with the Fe²⁺ to form a colored complex that can be extracted into an organic solvent or measured directly in the aqueous phase. The absorbance is typically measured around 535 nm.
Reagents:
-
Acid Reagent: To release iron from transferrin (e.g., hydrochloric acid).
-
Reducing Agent: To reduce Fe³⁺ to Fe²⁺ (e.g., ascorbic acid or hydroxylamine).
-
Chromogen Solution: Bathophenanthroline dissolved in a suitable solvent (e.g., ethanol).
-
Buffer: To adjust the pH for optimal color development (e.g., acetate buffer).
Procedure:
-
Mix the serum sample with the acid reagent to release iron.
-
Add the reducing agent and incubate.
-
Add the bathophenanthroline solution and the buffer.
-
Mix and allow time for the color to develop.
-
Measure the absorbance at approximately 535 nm.
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for the colorimetric determination of serum iron.
Caption: Generalized workflow for colorimetric serum iron assays.
Comparison of Methods
-
Sensitivity and Molar Absorptivity: The this compound method is reported to have a higher molar absorptivity compared to Ferrozine, which translates to greater sensitivity.[3] This can be particularly advantageous when measuring low iron concentrations.
-
Interference: Copper ions can interfere with iron determination by forming complexes with the chromogens.[4] Many commercial kits, including those for the this compound method, include agents like thiourea to minimize copper interference.[2]
-
Ease of Use and Automation: All three methods can be adapted for use on automated clinical chemistry analyzers, which can improve precision and throughput. The this compound and Ferrozine methods are commonly available in user-friendly kit formats.
-
Historical Context: The bathophenanthroline method is one of the older, classic methods for iron determination. While it has been shown to be reliable, the this compound and Ferrozine methods have been developed to offer improvements in sensitivity and convenience.
Conclusion
The this compound method demonstrates excellent precision, with low intra-assay and inter-assay variability, making it a reliable choice for serum iron determination. Its higher sensitivity compared to Ferrozine offers an advantage for samples with low iron levels. The Ferrozine method also provides good precision and is widely used. The bathophenanthroline method, while historically significant and reliable, may be less sensitive and is less commonly used in modern clinical laboratories compared to the newer triazine-based reagents. The choice of method will ultimately depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation.
References
- 1. Rapid assessment of iron in blood plasma and serum by spectrophotometry with cloud-point extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Critical Evaluation of Ferene-S for Spectrophotometric Iron Determination: A Comparative Guide
In the landscape of analytical chemistry, the precise quantification of iron is paramount across various scientific disciplines, from clinical diagnostics to environmental monitoring. Spectrophotometric methods, prized for their simplicity, cost-effectiveness, and reliability, remain a cornerstone of iron analysis. Central to these methods is the choice of a chromogenic chelating agent that forms a stable, colored complex with iron. This guide provides a critical evaluation of Ferene-S as a spectrophotometric reagent for iron, offering a direct comparison with other widely used alternatives: Ferrozine, Bathophenanthroline, and 1,10-Phenanthroline. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
Performance Comparison of Iron Chelators
The efficacy of a spectrophotometric reagent is determined by several key parameters, including its molar absorptivity (a measure of how strongly the complex absorbs light), the optimal pH range for complex formation, and the wavelength of maximum absorbance (λmax). A higher molar absorptivity translates to greater sensitivity, allowing for the detection of lower iron concentrations. The ideal reagent should also exhibit high selectivity for iron and form a stable complex over a practical pH range.
The data presented in Table 1 summarizes the key performance characteristics of this compound in comparison to Ferrozine, Bathophenanthroline, and 1,10-Phenanthroline.
| Reagent | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Optimal pH Range | λmax (nm) | Key Characteristics |
| This compound | 34,500 - 35,500[1] | 3 - 6[2][3] | 593[1][4] | Highest sensitivity among the compared reagents; water-soluble.[1] |
| Ferrozine | 27,626 - 27,900[1][5][6] | 4 - 9 | 562[1][7] | Widely used, good sensitivity and water solubility.[1] |
| Bathophenanthroline | 22,400[8] | 4.0 - 4.5[9] | 533[8][9] | Requires extraction into an organic solvent for analysis.[9] |
| 1,10-Phenanthroline | 11,100[10][11] | 2 - 9[10][12] | 508 - 510[10][13] | Classic reagent, lower sensitivity compared to others. |
As evidenced by the data, this compound exhibits the highest molar absorptivity, approximately 28% higher than that of Ferrozine, making it a superior choice for applications requiring high sensitivity, such as the determination of trace iron concentrations in biological samples.[5][14]
Experimental Workflow for Spectrophotometric Iron Determination
The general procedure for determining iron concentration using a spectrophotometric reagent involves a series of well-defined steps. The fundamental principle lies in the reduction of any ferric iron (Fe³⁺) present in the sample to ferrous iron (Fe²⁺), which then reacts with the chelating agent to form a colored complex. The absorbance of this complex is then measured and correlated to the iron concentration using a calibration curve.
Detailed Experimental Protocols
For accurate and reproducible results, adherence to a well-defined experimental protocol is crucial. Below are detailed methodologies for the determination of iron using this compound and the comparative reagents.
This compound Method
This protocol is adapted for the determination of total iron in aqueous samples.
Reagents:
-
Iron Standard Stock Solution (1000 mg/L): Dissolve 1.000 g of iron wire in a minimal amount of nitric acid and dilute to 1 L with deionized water.
-
Working Iron Standards: Prepare a series of standards by diluting the stock solution with deionized water.
-
Reducing Agent (Ascorbic Acid Solution, 10% w/v): Dissolve 10 g of L-ascorbic acid in 100 mL of deionized water. Prepare fresh daily.
-
Buffer Solution (Ammonium Acetate, 2.5 M): Dissolve 192.7 g of ammonium acetate in deionized water and dilute to 1 L. Adjust pH to ~4.5.[15]
-
This compound Reagent (5 mM): Dissolve the appropriate amount of this compound in deionized water.
-
Working Color Reagent: Mix the this compound reagent, ascorbic acid solution, and ammonium acetate buffer. A common formulation involves a final concentration of 5 mM this compound and 0.2 M L-ascorbic acid in 0.4 M ammonium acetate buffer.[5]
Procedure:
-
Pipette a known volume of the sample or standard into a volumetric flask.
-
Add the reducing agent (ascorbic acid solution) and mix well. Allow sufficient time for the reduction of Fe³⁺ to Fe²⁺ (typically 10-20 minutes).[5]
-
Add the buffer solution and mix.
-
Add the this compound reagent, dilute to the mark with deionized water, and mix thoroughly.
-
Allow the color to develop for at least 30 minutes at room temperature.[16]
-
Measure the absorbance of the solution at 593 nm against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the iron concentration of the sample from the calibration curve.
Ferrozine Method
Reagents:
-
Iron Standards and Reducing Agent: As prepared for the this compound method.
-
Buffer Solution (Ammonium Acetate, pH ~5.5): Dissolve 400 g of ammonium acetate in water, add 350 ml of concentrated ammonium hydroxide, and dilute to 1 liter.[6]
-
Ferrozine Reagent (e.g., 6.5 mM): Dissolve the appropriate amount of Ferrozine in deionized water.[16]
-
Ferrozine/Buffer Reagent: A combined reagent containing Ferrozine and ammonium acetate buffer can be prepared.[7][17]
Procedure:
-
Pipette the sample or standard into a suitable container.
-
Add a reducing agent if total iron is to be determined.
-
Add the Ferrozine/buffer reagent and mix. Allow at least 3 minutes for color development.[7]
-
Measure the absorbance at 562 nm against a reagent blank.[7]
-
Construct a calibration curve and determine the sample's iron concentration.
Bathophenanthroline Method
This method typically involves a solvent extraction step.
Reagents:
-
Iron Standards and Reducing Agent: As prepared for the this compound method.
-
Bathophenanthroline Solution: Dissolve bathophenanthroline in a suitable organic solvent like n-hexyl alcohol or isoamyl alcohol.[9]
-
Buffer Solution (pH 4.0 - 4.5): An acetate buffer is commonly used.
Procedure:
-
To a buffered aqueous sample containing the iron standard or unknown, add the reducing agent.
-
Add the bathophenanthroline solution and shake vigorously to extract the iron complex into the organic phase.[9]
-
Allow the phases to separate.
-
Measure the absorbance of the organic layer at 533 nm.[9]
-
Prepare a calibration curve using standards subjected to the same extraction procedure.
1,10-Phenanthroline Method
Reagents:
-
Iron Standards: As prepared for the this compound method.
-
Reducing Agent (Hydroxylamine Hydrochloride, 10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[10][12]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water, warming if necessary.[10][12]
-
Buffer Solution (Sodium Acetate, 10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[10][12]
Procedure:
-
Pipette the sample or standard into a 100 mL volumetric flask.
-
Add 1 mL of the hydroxylamine hydrochloride solution.[10][12]
-
Add 8 mL of the sodium acetate solution to adjust the pH.[10][12]
-
Dilute to the mark with distilled water and mix well.
-
Allow the solution to stand for at least 10 minutes for full color development.[10][12]
-
Measure the absorbance at 508 nm against a reagent blank.[10]
-
Construct a calibration curve and determine the iron concentration.
Interferences and Mitigation
A common interference in spectrophotometric iron determination is the presence of other metal ions that can also form colored complexes with the chelating agent. Copper ions, in particular, are known to interfere with both this compound and Ferrozine assays.[18][19] This interference can be effectively eliminated by the addition of a masking agent, such as thiourea, to the reaction mixture.[18][19][20] Bilirubin and zinc have been shown to have no significant effect on iron determination with this compound or Ferrozine.[18][19]
Conclusion
The critical evaluation of this compound in comparison to other common spectrophotometric reagents for iron reveals its distinct advantages, primarily its superior molar absorptivity. This characteristic translates to a higher sensitivity, making this compound an excellent choice for the quantification of low iron concentrations. While Ferrozine remains a robust and widely used reagent, this compound offers a tangible improvement in detection limits. Bathophenanthroline and 1,10-Phenanthroline, while historically significant, are generally less sensitive. The choice of reagent will ultimately depend on the specific requirements of the analysis, including the expected iron concentration in the sample, the required level of sensitivity, and the laboratory's established protocols. For researchers and professionals seeking the highest sensitivity in their spectrophotometric iron assays, this compound presents a compelling and advantageous option.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 7. matarvattensektionen.se [matarvattensektionen.se]
- 8. researchgate.net [researchgate.net]
- 9. NEMI Method Summary - D1068D [nemi.gov]
- 10. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 11. tau.ac.il [tau.ac.il]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. tandfonline.com [tandfonline.com]
- 15. sclavodiagnostics.com [sclavodiagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. This compound as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 19. This compound as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biolabo.fr [biolabo.fr]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ferene-S
For researchers and scientists handling Ferene-S, a chromogenic agent used in the colorimetric determination of iron, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Adherence to correct disposal protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe disposal of this compound.
Hazard Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this chemical.
Core Disposal Principle: Professional Waste Management
The primary and mandatory step for the disposal of this compound is to engage a licensed professional waste disposal service. The GHS precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is the guiding principle for this substance.[3][4] Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][5]
Step-by-Step Disposal Procedures
The following table summarizes the key procedural steps for the safe disposal of this compound in various forms.
| Scenario | Procedure |
| Unused/Expired this compound | 1. Ensure the product is in its original or a compatible, tightly sealed, and clearly labeled container. 2. Store the container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials like strong oxidizing agents and strong acids.[5] 3. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup. |
| Contaminated Materials (e.g., gloves, wipes, labware) | 1. Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. 2. Keep the container closed except when adding waste.[6] 3. Dispose of the container through your institution's hazardous waste program. |
| Empty Containers | 1. Thoroughly rinse the empty container with a suitable solvent (e.g., water). The first rinseate must be collected and treated as hazardous chemical waste.[6] 2. For containers of highly toxic chemicals, the first three rinses must be collected for hazardous waste disposal.[6] 3. After proper decontamination, the container may be disposed of as regular waste or recycled, in accordance with local regulations.[7] |
| Small Spills | 1. Evacuate non-essential personnel from the area. 2. Ensure adequate ventilation.[3] 3. Wearing appropriate PPE (gloves, safety goggles, lab coat), sweep up the solid material. Avoid creating dust.[3][5] 4. Place the collected material into a suitable, closed, and labeled container for hazardous waste disposal.[3][5] 5. Clean the spill area with a damp cloth or paper towels, and place the cleaning materials in the hazardous waste container. |
Regulatory Compliance
It is the responsibility of the chemical waste generator to correctly classify the waste and ensure compliance with all local, regional, and national regulations.[5] These regulations will dictate the specific requirements for storage, labeling, transportation, and disposal of hazardous waste. Always consult your institution's EHS department for guidance specific to your location.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C16H8N4Na2O8S2 | CID 133222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. sclavodiagnostics.com [sclavodiagnostics.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. bioanalytic.de [bioanalytic.de]
Safeguarding Your Research: A Comprehensive Guide to Handling Ferene-S
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ferene-S, a chromogenic reagent used in iron determinations. Adherence to these procedures is critical to minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) protocol for this compound
When working with this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE, categorized by the area of protection. This information is compiled from multiple safety data sheets and handling instructions.
| Body Part | Required PPE | Rationale and Citation |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield is recommended when a splash hazard exists. | This compound can cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[1][2][3] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin irritation. If skin contact occurs, wash with plenty of soap and water.[2][4] |
| Body | Laboratory coat or other suitable protective clothing. | Protects against splashes and spills. Contaminated clothing should be removed and washed before reuse.[2][4][5] |
| Respiratory | Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated. | May cause respiratory irritation. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] |
Procedural Workflow for Handling this compound
To ensure a safe and efficient process, from preparation to disposal, a standardized workflow should be followed. The diagram below illustrates the key steps and decision points for handling this compound in a laboratory setting.
Experimental Protocol: General Handling and Disposal
Preparation:
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.[2][6]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the work area is clean and well-ventilated. An emergency eyewash station and safety shower should be readily accessible.[2]
Handling:
-
Reagent Preparation: If preparing a solution, do so in a fume hood to minimize inhalation exposure.[2]
-
Use: When using this compound, avoid direct contact and the creation of dust or aerosols.[2]
-
Spill Response: In the event of a spill, evacuate the immediate area if necessary. For small spills, absorb the material with an inert, non-combustible material and place it in a suitable container for disposal.[6] For large spills, follow your institution's hazardous material spill response protocol.
Disposal:
-
Waste Collection: All waste materials containing this compound should be collected in a designated, labeled hazardous waste container.[4][7]
-
Disposal Regulations: Dispose of all waste in accordance with local, regional, and national regulations. Do not dispose of it down the drain.[4][7][8]
-
Decontamination: Thoroughly clean and decontaminate all work surfaces and equipment after use.
-
PPE Removal: Remove personal protective equipment in the designated area, avoiding cross-contamination. Dispose of single-use items and decontaminate reusable items according to your laboratory's procedures.
References
- 1. This compound | C16H8N4Na2O8S2 | CID 133222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. diasys-diagnostics.com [diasys-diagnostics.com]
- 4. bioanalytic.de [bioanalytic.de]
- 5. logotech-ise.com [logotech-ise.com]
- 6. fishersci.com [fishersci.com]
- 7. sclavodiagnostics.com [sclavodiagnostics.com]
- 8. biolabo.fr [biolabo.fr]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
